molecular formula C9H12BrN3O3 B613132 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide CAS No. 111196-17-9

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

カタログ番号: B613132
CAS番号: 111196-17-9
分子量: 290.12
InChIキー: WDFTXMCEXYTXHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, also known as 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, is a useful research compound. Its molecular formula is C9H12BrN3O3 and its molecular weight is 290.12. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-amino-N-(4-nitrophenyl)propanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.BrH/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFTXMCEXYTXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of H-β-Ala-pNA·HBr

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectral characterization of H-β-Ala-pNA·HBr (β-Alanine p-nitroanilide hydrobromide), a chromogenic substrate used in various biochemical assays. While experimental spectral data for this specific compound is not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, will synthesize foundational principles of analytical chemistry and data from its constituent moieties to present a predictive yet robust analysis. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Introduction

H-β-Ala-pNA·HBr is a synthetic molecule combining β-alanine and p-nitroaniline. Its utility as a chromogenic substrate stems from the p-nitroaniline group, which, upon enzymatic cleavage of the amide bond, is released as a yellow-colored compound, allowing for spectrophotometric quantification of enzyme activity. Understanding its structural and physicochemical properties through spectral analysis is paramount for its application in drug development and research, ensuring purity, stability, and predictable behavior in assays.

Chemical Structure and Analytical Workflow

The structural integrity of H-β-Ala-pNA·HBr is the foundation of its function. A multi-faceted analytical approach is essential for its complete characterization.

Figure 1: Chemical Structure of H-β-Ala-pNA·HBr cluster_0 H-β-Ala-pNA·HBr C9H11N3O3·HBr Molecular Formula: C₉H₁₁N₃O₃·HBr Molecular Weight: 290.12 g/mol

Caption: Chemical Information for H-β-Ala-pNA·HBr.[1]

Figure 2: Analytical Workflow cluster_workflow Characterization Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data Data Interpretation & Structural Confirmation nmr->data ir->data ms->data

Caption: A typical workflow for the structural elucidation of H-β-Ala-pNA·HBr.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For H-β-Ala-pNA·HBr, both ¹H and ¹³C NMR would be essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of H-β-Ala-pNA·HBr in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals for the protons of the β-alanine and p-nitroaniline moieties.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.2Doublet2HAr-H (ortho to NO₂)The strongly electron-withdrawing nitro group deshields the adjacent aromatic protons.
~7.8Doublet2HAr-H (meta to NO₂)These aromatic protons are less deshielded than those ortho to the nitro group.
~3.4Triplet2H-CH₂-NH₃⁺Protons adjacent to the protonated amino group are deshielded.
~2.8Triplet2H-CH₂-C=OProtons adjacent to the carbonyl group are also deshielded, but to a lesser extent than those next to the amino group.

Note: The amide proton (-NH-) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~170C=O (Amide)The carbonyl carbon of the amide is typically found in this region.
~145Ar-C-NO₂The aromatic carbon directly attached to the nitro group is significantly deshielded.
~142Ar-C-NHThe aromatic carbon attached to the amide nitrogen is also deshielded.
~125Ar-CH (ortho to NO₂)Aromatic carbons ortho to the nitro group are deshielded.
~120Ar-CH (meta to NO₂)Aromatic carbons meta to the nitro group are less deshielded.
~38-CH₂-NH₃⁺The carbon adjacent to the protonated amino group is deshielded.
~35-CH₂-C=OThe carbon adjacent to the carbonyl group is also deshielded.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of H-β-Ala-pNA·HBr in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[2]. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR[3].

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of H-β-Ala-pNA·HBr will show characteristic absorption bands for its various functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3300-3000N-H stretchAmine (NH₃⁺) and Amide (N-H)Broad absorption due to hydrogen bonding.
3100-3000C-H stretchAromatic C-HCharacteristic of the p-nitroaniline ring.
2900-2800C-H stretchAliphatic C-HFrom the β-alanine backbone.
~1680C=O stretchAmide IThe carbonyl stretch is a strong, characteristic band.
1600-1580N-H bendAmine (NH₃⁺) and Amide IIBending vibrations of the N-H bonds.
1550-1480N=O stretchNitro group (NO₂)Asymmetric stretching of the nitro group.
1350-1300N=O stretchNitro group (NO₂)Symmetric stretching of the nitro group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the H-β-Ala-pNA·HBr powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Predicted Mass Spectrum Data

For H-β-Ala-pNA·HBr, the molecular formula of the free base is C₉H₁₁N₃O₃, with a monoisotopic mass of approximately 209.08 Da. The hydrobromide salt will have a molecular weight of approximately 290.12 g/mol [1].

Predicted m/z Ion Rationale
~210[M+H]⁺The protonated molecular ion of the free base (C₉H₁₁N₃O₃).
~138[p-nitroaniline+H]⁺Fragmentation resulting from the cleavage of the amide bond.
~72[β-alanine fragment]⁺Fragmentation of the β-alanine moiety.

Note: The observed m/z values will depend on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of H-β-Ala-pNA·HBr in a suitable solvent (e.g., methanol or acetonitrile/water). The concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and elucidate the fragmentation pathway, which will further confirm the structure of the molecule.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectral analysis of H-β-Ala-pNA·HBr. By leveraging the known spectral characteristics of its constituent parts—β-alanine and p-nitroaniline—and applying fundamental principles of NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this important chromogenic substrate. The detailed experimental protocols offer a practical starting point for laboratories to develop and validate their own analytical methods for this and similar compounds, ensuring the reliability and reproducibility of their research and development efforts.

References

  • PubChem. Alanine p-nitroanilide. National Center for Biotechnology Information. [Link]

  • Baran, J., et al. (2009). Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character. PubMed. [Link]

  • NIST. p-Nitroaniline. National Institute of Standards and Technology. [Link]

  • PubChem. Beta-Alanine. National Center for Biotechnology Information. [Link]

  • HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Human Metabolome Database. [Link]

  • Human Metabolome Database. Showing 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) for beta-Alanine (HMDB0000056). [Link]

Sources

Solubility Profiling of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide: A Methodological Framework for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive methodological framework for determining the solubility of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a compound of interest in contemporary research. Moving beyond a simple recitation of data, this document elucidates the underlying principles of solubility, details robust experimental protocols for its determination, and offers insights into the interpretation of solubility data. By integrating theoretical considerations with practical, field-proven methodologies, this guide serves as an essential resource for scientists seeking to establish a thorough and reliable solubility profile for this and other novel chemical entities.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure, is a fundamental physicochemical property governing the behavior of a chemical compound. For a substance like 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, understanding its solubility in various organic solvents is paramount for several key reasons:

  • Process Chemistry and Purification: The selection of appropriate solvents is crucial for efficient crystallization, a common method for purifying chemical intermediates and final APIs. Knowledge of solubility allows for the optimization of yield and purity.

  • Preformulation and Formulation Development: The ability to dissolve an API in a suitable solvent system is often the first step in creating viable dosage forms, from oral solutions to injectable preparations. Poor solubility can be a significant barrier to developing effective drug delivery systems.

  • Analytical Method Development: The preparation of standard solutions for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy requires solvents that can fully dissolve the analyte to ensure accurate quantification.

This guide will provide the necessary theoretical background and detailed experimental procedures to empower researchers to accurately determine the solubility of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in a range of organic solvents.

Physicochemical Properties and Theoretical Solubility Considerations

A preliminary analysis of the molecular structure of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide provides valuable insights into its expected solubility behavior.

Molecular Structure:

Key Structural Features Influencing Solubility:

  • Ionic Nature: The presence of the hydrobromide salt introduces a significant ionic character to the molecule. This suggests that the compound will have a degree of solubility in polar solvents that can stabilize the charged species.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the ammonium and amide N-H groups) and acceptors (the amide and nitro O atoms). This indicates a strong potential for interaction with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Polar Groups: The nitro group (-NO2) and the amide linkage (-CO-NH-) are highly polar, contributing to the overall polarity of the molecule and favoring solubility in polar solvents.

  • Aromatic Ring: The phenyl ring introduces a degree of hydrophobicity, which may allow for some solubility in less polar solvents, although this is likely to be counteracted by the highly polar and ionic functionalities.

Based on these features, a general solubility hypothesis can be formed: 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is expected to exhibit higher solubility in polar protic and polar aprotic solvents and significantly lower solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Approach

The following sections detail a robust, self-validating experimental workflow for the determination of the equilibrium solubility of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Materials and Equipment
  • 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (solid, of known purity)

  • A panel of organic solvents (HPLC grade or equivalent) covering a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane, Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solid in the supernatant becomes constant.

Below is a diagrammatic representation of the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to a vial B Add a known volume of the selected solvent A->B Step 1 & 2 C Seal vial and place in a thermostatically controlled shaker B->C D Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) C->D Step 3 E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G H Dilute the filtrate with a suitable mobile phase or solvent G->H I Quantify concentration using a calibrated analytical method (e.g., HPLC) H->I

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol
  • Preparation of Vials: To a series of appropriately labeled glass vials, add an excess amount of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which visually confirms that saturation has been reached. A starting amount of 10-20 mg is typically adequate.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.

  • Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period. A 48-hour equilibration time is often sufficient, but for some compounds, 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during method development to confirm that the measured concentration is no longer changing.

  • Sample Collection and Preparation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particulates. This step is critical to prevent artificially high solubility readings.

  • Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve of the analytical method.

  • Analysis: Analyze the diluted samples using a validated and calibrated analytical method, such as HPLC-UV, to determine the concentration of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Analytical Method and Calibration

A reverse-phase HPLC method with UV detection is typically suitable for the quantification of an aromatic nitro compound. A standard curve must be generated by preparing a series of solutions of known concentrations of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in a suitable solvent. The peak area from the chromatogram is then plotted against the concentration to create a calibration curve. The concentration of the unknown samples is determined by interpolation from this curve.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide at 25°C

SolventPolarity IndexSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Dimethyl sulfoxide (DMSO)7.2Polar Aprotice.g., > 100e.g., > 0.33
N,N-Dimethylformamide (DMF)6.4Polar Aprotice.g., 85.2e.g., 0.28
Methanol5.1Polar Protice.g., 55.6e.g., 0.18
Ethanol4.3Polar Protice.g., 23.1e.g., 0.08
Acetonitrile5.8Polar Aprotice.g., 5.4e.g., 0.02
Acetone5.1Polar Aprotice.g., 1.2e.g., < 0.01
Dichloromethane3.1Nonpolare.g., < 0.1e.g., < 0.001
Toluene2.4Nonpolare.g., < 0.01e.g., < 0.0001
Hexane0.1Nonpolare.g., < 0.01e.g., < 0.0001

(Note: The data in this table is illustrative and must be determined experimentally.)

Interpretation:

The experimental data should be analyzed in the context of the theoretical principles discussed earlier. A high solubility in DMSO and DMF would be consistent with their highly polar, aprotic nature, which can effectively solvate both the ionic and polar parts of the molecule. Good solubility in protic solvents like methanol and ethanol would be expected due to their ability to form hydrogen bonds. Conversely, poor solubility in nonpolar solvents like toluene and hexane would confirm the dominance of the polar and ionic characteristics of the molecule.

Conclusion and Further Steps

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in organic solvents. By following the detailed protocols for the shake-flask method and employing a validated analytical technique for quantification, researchers can generate reliable and accurate solubility data. This data is foundational for subsequent research and development activities, including the design of purification strategies, the development of analytical methods, and the formulation of potential therapeutic products. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, providing even deeper insights into the compound's behavior in solution.

References

  • Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Glomme, A., & März, J. (2005). How to Determine and to Use the Thermodynamic Solubility of a Drug Substance in Drug Discovery. In Vitro-in Vivo Correlation for Oral Drug Products, 1-20. [Link]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. This guide delves into the thermal stability and degradation profile of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a molecule of interest for its potential applications. It is important to preface this discussion by acknowledging that, as of this writing, specific, in-depth experimental data for this particular hydrobromide salt is not extensively available in peer-reviewed literature. Therefore, this technical guide has been meticulously constructed by leveraging established principles of thermal analysis, extrapolating from the known behaviors of structurally analogous compounds, and outlining a robust, scientifically-grounded framework for its empirical investigation. Our approach is to provide a predictive yet authoritative roadmap for researchers, scientists, and drug development professionals.

Structural Deconstruction and Anticipated Thermal Behavior

To predict the thermal stability of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, we must first dissect its molecular architecture. The compound is comprised of several key functional moieties, each contributing to its overall thermal signature:

  • The Nitroaromatic System: The 4-nitrophenyl group is a significant contributor to the molecule's reactivity. Nitroaromatic compounds are known for their energetic nature and propensity for thermal decomposition, which can often be exothermic. The strong electron-withdrawing nature of the nitro group influences the stability of the entire molecule.[1][2]

  • The Amide Linkage: The propanamide linkage is a point of potential thermal lability. Amide bonds can be susceptible to hydrolysis, particularly at elevated temperatures and in the presence of moisture.

  • The Aliphatic Amino Group: The primary amine at the terminus of the propane chain is a basic center. As a hydrobromide salt, this amine is protonated, which generally enhances thermal stability compared to the free base by reducing its nucleophilicity.

  • The Hydrobromide Salt Form: The salt form itself will influence the melting point and initial decomposition temperature. The presence of the bromide counter-ion may also play a role in the degradation pathway.

Based on this structural analysis, we can anticipate a multi-stage degradation process, likely initiated at the most thermally sensitive points of the molecule.

A Proposed Framework for Thermal Analysis

A comprehensive understanding of the thermal properties of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide can be achieved through a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide complementary information on mass loss and energy changes as a function of temperature.[3]

Thermogravimetric Analysis (TGA): Mapping Mass Loss

TGA is an essential first step in assessing thermal stability by monitoring changes in a sample's mass as it is heated.[3][4]

Experimental Protocol: Thermogravimetric Analysis

  • Instrumentation: Utilize a calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, homogenous 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide sample into a ceramic or aluminum pan.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will reveal the onset temperature of decomposition and the number of degradation steps. The derivative of the TGA curve (DTG) will highlight the temperatures of maximum mass loss rates for each step.

Anticipated TGA Profile:

Based on related structures, a multi-stage decomposition is expected. An initial mass loss might be observed corresponding to the loss of the hydrobromide moiety, followed by the degradation of the organic structure.

Table 1: Hypothetical TGA Data for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Degradation StageOnset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)Probable Lost Fragment
1~180 - 220~230~25-30%HBr, potential initial fragmentation
2~250 - 350~320~40-50%Propanamide chain fragmentation
3>350~400~20-25%Decomposition of the nitroaromatic ring
Differential Scanning Calorimetry (DSC): Unveiling Energetic Events

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, providing insights into melting, crystallization, and decomposition events.[5][6][7][8]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrumentation: Employ a calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan will serve as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere.

  • Temperature Program: Heat the sample at a controlled rate, for example, 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 400 °C).

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Anticipated DSC Profile:

A sharp endothermic peak corresponding to the melting point of the compound is expected, likely followed by one or more exothermic peaks indicating decomposition. The energy released during decomposition can be quantified from the area of the exothermic peaks.

Table 2: Predicted DSC Data for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~190 - 210~205(Endothermic)
Decomposition~220 - 260~250(Exothermic)

Postulated Degradation Pathways

The degradation of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is likely to proceed through several competing pathways, dictated by the bond energies and the reactivity of the functional groups at elevated temperatures.

Workflow for Investigating Degradation Pathways

Caption: Workflow for the systematic investigation of degradation pathways.

Potential Degradation Mechanisms:

  • Amide Hydrolysis: This is a plausible pathway, especially if moisture is present, leading to the formation of 3-aminopropanoic acid and 4-nitroaniline.

  • Nitro Group Reduction: At high temperatures, intramolecular or intermolecular redox reactions could lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.[9]

  • Aliphatic Chain Cleavage: Fragmentation of the propanamide side chain could occur through various radical mechanisms.

  • Elimination of HBr: The hydrobromide salt could eliminate hydrogen bromide at elevated temperatures, leading to the free base which may have a different degradation profile.

Proposed Degradation Pathways Diagram

Degradation_Pathways cluster_products Potential Degradation Products Parent 3-Amino-N-(4-nitrophenyl) propanamide hydrobromide Amide_Hydrolysis 3-Aminopropanoic Acid + 4-Nitroaniline Parent->Amide_Hydrolysis Amide Hydrolysis Nitro_Reduction N-(4-Aminophenyl)-3- aminopropanamide Parent->Nitro_Reduction Nitro Group Reduction Chain_Cleavage Smaller Aliphatic Fragments + Aromatic Amine/Nitro Derivatives Parent->Chain_Cleavage Chain Cleavage HBr_Elimination 3-Amino-N-(4-nitrophenyl) propanamide (Free Base) Parent->HBr_Elimination HBr Elimination Analytical_Workflow Start Stressed Sample of 3-Amino-N-(4-nitrophenyl) propanamide hydrobromide HPLC HPLC Separation Start->HPLC DAD Diode Array Detection (Chromatographic Purity) HPLC->DAD MS Mass Spectrometry (Molecular Weight Information) HPLC->MS Isolation Preparative Chromatography (Isolation of Major Degradants) HPLC->Isolation Final Characterized Degradation Profile DAD->Final MSMS Tandem MS (MS/MS) (Structural Fragmentation) MS->MSMS MSMS->Final NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Isolation->FTIR NMR->Final FTIR->Final

Caption: A comprehensive analytical workflow for degradation product characterization.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS):

This is the cornerstone for separating and identifying degradation products. A reversed-phase HPLC method would likely provide good separation of the parent compound from its more polar or non-polar degradants. Mass spectrometry provides the molecular weight of the eluting compounds, and tandem MS (MS/MS) can be used to fragment the ions and provide structural information. [10] Nuclear Magnetic Resonance (NMR) Spectroscopy:

For definitive structural elucidation of major degradation products, isolation by preparative HPLC followed by ¹H and ¹³C NMR is the gold standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR can be used to monitor changes in the functional groups of the compound as it degrades, providing evidence for events like amide hydrolysis or changes to the nitro group.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for understanding the thermal stability and degradation profile of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. By combining systematic thermal analysis with modern analytical techniques, a complete picture of the compound's behavior under thermal stress can be established. The proposed methodologies and anticipated results herein serve as a robust starting point for any researcher or drug development professional tasked with the characterization of this molecule. Empirical validation of these predictions will be crucial for defining appropriate storage conditions, shelf-life, and formulation strategies.

References

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. [Link]

  • Rossiter, P., Dominguez, J. S., Breen, N., & Calton, L. (2021). UPLC-MS Analysis of 20 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Waters Corporation. [Link]

  • Roux, M. V., Notario, R., Segura, M., et al. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3894-3901. [Link]

  • Lepaumier, H., Grimstvedt, A., Vernstad, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(45), 16645-16660. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Wolska, J., & Sudoł, T. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Materials, 14(11), 2841. [Link]

  • Roux, M. V., Notario, R., Segura, M., et al. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). University of Missouri - St. Louis Profiles. [Link]

  • Rahman, M. M., & Hong, J. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 16(10), 10157-10171. [Link]

  • Naredla, S. T., Nagasree, K. P., Pooja, Y., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 11(08). [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Defense Technical Information Center. [Link]

  • PubChem. (2022). 3-Amino-1-(2-bromo-4-nitrophenyl)propan-1-one. PubChem. [Link]

  • Cooper, A. (n.d.). Differential scanning calorimetry (DSC). University of Glasgow. [Link]

  • ResearchGate. (n.d.). TGA thermograms at different heating rates at the decomposition temperature of furosemide. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Demetzos, C. (2008). Differential scanning calorimetry (DSC): an invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of the Serbian Chemical Society, 73(12), 1229-1241. [Link]

  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • ResearchGate. (n.d.). TGA thermograms of nylon6 and polyamide composites. ResearchGate. [Link]

  • Zablotowicz, B., & Rattray, E. A. S. (2001). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Letters in Applied Microbiology, 33(4), 231-241. [Link]

  • Ghiasi, S. M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2841. [Link]

  • ResearchGate. (2025). 3-Amino-1-(4-nitrobenzyl)pyridinium bromide. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-4-nitrophenol. PubChem. [Link]

  • PubChem. (n.d.). 3-Amino-2-(4-bromo-3-nitrophenyl)propan-1-ol. PubChem. [Link]

  • PubChem. (n.d.). 3-[(2-Nitrophenyl)amino]propanenitrile. PubChem. [Link]

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Nitrophenyl Propanamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The nitrophenyl propanamide core has steadily emerged as one such scaffold, demonstrating a remarkable versatility in its interactions with key physiological and pathological pathways. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the current understanding of the biological activities of nitrophenyl propanamides and their derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, supported by experimental evidence and robust protocols, to empower the scientific community in harnessing the full potential of this promising class of compounds.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical entities with unconventional mechanisms of action. Nitrophenyl propanamides have shown considerable promise in this arena, exhibiting activity against a spectrum of bacterial and fungal pathogens.

Mechanistic Insights: Disrupting Microbial Homeostasis

The antimicrobial efficacy of nitrophenyl propanamides is often attributed to the presence of the nitro group, a strong electron-withdrawing moiety.[1][2] This functional group can participate in redox cycling within microbial cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[3] This disruption of the cellular redox balance can damage vital macromolecules such as DNA, proteins, and lipids, ultimately leading to microbial cell death.

Furthermore, certain derivatives have been shown to interfere with microbial metabolic pathways. For instance, some studies suggest that these compounds can inhibit enzymes crucial for cell wall synthesis or nucleic acid replication, although the precise targets are still under investigation for many derivatives.[4] The lipophilicity conferred by the phenyl and propanamide components facilitates the passage of these molecules across microbial cell membranes, a critical first step for their intracellular action.

Experimental Validation: In Vitro Antimicrobial Susceptibility Testing

A fundamental step in evaluating the antimicrobial potential of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Test Compound: The nitrophenyl propanamide derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] Nitrophenyl propanamides have emerged as potent modulators of the inflammatory response, targeting key enzymatic and signaling pathways.

Mechanism of Action: Targeting Key Inflammatory Mediators

A significant body of evidence points to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, as a primary mechanism of the anti-inflammatory action of certain nitrophenyl propanamides.[6] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[7]

Beyond COX inhibition, some derivatives have been shown to suppress the production of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[8] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory gene expression program.[9] By blocking the activation of NF-κB, these compounds can effectively dampen the inflammatory cascade at its source.

Workflow for Assessing Anti-inflammatory Activity

Caption: Experimental workflow for evaluating the anti-inflammatory potential of nitrophenyl propanamides.

Quantitative Analysis of Anti-inflammatory Activity
Compound/DerivativeTargetIC50 (µM)In Vivo Model% Inhibition of EdemaReference
Nitro-substituted Benzamide 5iNOS3.7--[8]
Nitro-substituted Benzamide 6iNOS5.3--[8]
NS-398COX-2>150 (IC50 ratio vs COX-1)--[6]
N-phenylcarbamothioylbenzamide 1ePGE2 Synthesis-Carrageenan-induced paw edema>60%[7]
N-phenylcarbamothioylbenzamide 1hPGE2 Synthesis-Carrageenan-induced paw edema>60%[7]

Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Several nitrophenyl propanamide derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[10][11][12]

Mechanistic Pathways to Cell Death

The anticancer activity of these compounds appears to be multi-faceted. A primary mechanism involves the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] Evidence suggests that some derivatives can induce cell cycle arrest, often at the G2/M transition phase, thereby preventing cancer cell proliferation.[13]

Furthermore, the inherent ability of the nitro group to generate ROS can be particularly detrimental to cancer cells, which often have a higher basal level of oxidative stress compared to normal cells. This selective vulnerability can be exploited for therapeutic gain.

Signaling Pathway of Apoptosis Induction

Apoptosis_Induction_Pathway Nitrophenyl_Propanamide Nitrophenyl Propanamide ROS_Generation Increased ROS Generation Nitrophenyl_Propanamide->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase-9 Activation Caspase-3 Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction by nitrophenyl propanamides.

In Vitro Cytotoxicity Data
CompoundCell LineActivityConcentration (µM)Reference
Prolinamide 4aA549 (Lung Carcinoma)95.41 ± 0.67% cell inhibition100[10][12]
Prolinamide 4uA549 (Lung Carcinoma)83.36 ± 1.70% cell inhibition100[10][12]
Prolinamide 4aHCT-116 (Colon Carcinoma)93.33 ± 1.36% cell inhibition100[10][12]
Prolinamide 4uSGC7901 (Gastric Carcinoma)8.02 ± 1.54% cell viability100[10][12]

Concluding Remarks and Future Directions

The diverse biological activities of nitrophenyl propanamides underscore their potential as a versatile scaffold for the development of novel therapeutics. The evidence presented in this guide highlights their promise as antimicrobial, anti-inflammatory, and anticancer agents. However, the journey from a promising lead compound to a clinically approved drug is long and arduous.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the nitrophenyl propanamide core is crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is essential.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates is a prerequisite for their advancement into preclinical and clinical development.

  • Combination Therapies: Investigating the synergistic effects of nitrophenyl propanamides with existing drugs could open up new avenues for treating complex diseases and overcoming drug resistance.

The continued exploration of this fascinating class of molecules holds the potential to deliver a new generation of medicines to address some of the most pressing challenges in human health.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
  • Progress on 3-Nitropropionic Acid Derivatives. (2025). PMC - PubMed Central.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (n.d.). PubMed.
  • Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). (n.d.). ResearchGate.
  • Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). Royal Society Open Science.
  • Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. (n.d.). PubMed.
  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (n.d.). ChemRxiv.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
  • Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. (n.d.). ResearchGate.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). NIH.
  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv.
  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. (2025). ResearchGate.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC - NIH.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed.
  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. (n.d.). ResearchGate.
  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2025). ResearchGate.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Synthesis and Biological Evaluation of Curcumin-Nitroxide-Based Molecular Hybrids as Antioxidant and Anti-Proliferative Agents. (2025). ResearchGate.
  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.

Sources

In-Silico First: A Technical Guide to Predictive Toxicology Assessment of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico toxicity prediction of the novel research compound, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (CAS No. 111196-17-9). In the landscape of modern drug discovery and chemical safety assessment, computational toxicology offers a potent, ethically sound, and resource-efficient alternative to traditional animal testing. This document outlines a systematic, multi-faceted approach, leveraging a suite of globally recognized predictive models to build a robust toxicological profile. We will navigate the essential steps from chemical structure elucidation to the interpretation of predicted toxicological endpoints, including genotoxicity, carcinogenicity, and organ-specific toxicities. This guide is intended for researchers, toxicologists, and drug development professionals seeking to integrate predictive technologies into their safety assessment workflows, thereby enabling earlier, data-driven decision-making in the development pipeline.

Introduction: The Imperative for Predictive Toxicology

The journey of a novel chemical entity from discovery to market is fraught with challenges, with safety and toxicity being primary hurdles that lead to high attrition rates. Traditional toxicological assessment, heavily reliant on in-vivo animal studies, is a time-consuming, expensive, and ethically contentious process. In response, regulatory bodies and the scientific community have increasingly embraced in-silico approaches, which utilize computational models to predict the toxicological properties of a substance based on its chemical structure.

This guide focuses on 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a compound for which public toxicological data is scarce. This scenario is typical for new research chemicals and underscores the value of in-silico assessment as a first-tier screening tool. By identifying potential hazards early, we can guide further experimental testing, refine chemical structures to mitigate risks, and ultimately accelerate the development of safer chemical products.

The principles underpinning this in-silico assessment are rooted in the established relationship between chemical structure and biological activity. We will employ a combination of expert rule-based systems and statistical quantitative structure-activity relationship (QSAR) models. This dual-pronged approach provides a more holistic and reliable prediction, as it combines human-curated toxicological knowledge with machine learning algorithms trained on vast datasets of experimental toxicity data.

The Subject Compound: 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

A crucial first step in any in-silico analysis is the accurate representation of the molecule of interest.

  • Chemical Name: 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

  • CAS Number: 111196-17-9

  • Molecular Formula (for the hydrobromide salt): C₉H₁₂BrN₃O₃[1][2]

  • SMILES (Simplified Molecular Input Line Entry System) for the free base: NCC(=O)Nc1ccc(cc1)=O

  • Chemical Structure (Free Base):

    
    
    

For the purpose of in-silico toxicity prediction, the free base of the compound is typically used as the input for the predictive models. The presence of the hydrobromide salt is unlikely to significantly impact the intrinsic toxicological properties of the parent molecule, which are primarily driven by its structure and reactivity.

The In-Silico Toxicity Prediction Workflow: A Multi-Model Approach

A robust in-silico toxicity assessment should not rely on a single prediction tool. Instead, a weight-of-evidence approach, integrating the outputs of multiple, methodologically diverse models, is recommended. This mitigates the risk of model-specific biases and increases the overall confidence in the prediction. Our workflow is designed to be transparent, reproducible, and aligned with the principles of Good In-Silico Practice.

Figure 1: A multi-model workflow for in-silico toxicity prediction.

Step 1: Physicochemical and ADMET Profiling

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound is fundamental to assessing its potential biological effects.

Protocol: ADMET Prediction using SwissADME and admetSAR

  • Input: The SMILES string for the free base of 3-Amino-N-(4-nitrophenyl)propanamide is submitted to the SwissADME and admetSAR web servers.

  • Execution: The platforms calculate a range of physicochemical descriptors (e.g., molecular weight, logP, water solubility) and predict various ADMET properties.

  • Output Analysis: The results are analyzed for potential liabilities, such as poor absorption, rapid metabolism, or potential for bioaccumulation.

Step 2: Genotoxicity Prediction

Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its association with carcinogenicity and heritable diseases. A combination of an expert rule-based system (DEREK Nexus) and a statistical QSAR model (from the OECD QSAR Toolbox) will be used.

Protocol: Genotoxicity Assessment

  • DEREK Nexus Analysis:

    • The SMILES string is processed by DEREK Nexus.[3][4]

    • The software identifies any "structural alerts" – molecular substructures known to be associated with genotoxicity.

    • A prediction of the likelihood of mutagenicity is generated, along with a rationale based on the identified alerts.

  • OECD QSAR Toolbox Analysis:

    • The chemical is entered into the QSAR Toolbox.

    • The software identifies analogues with known genotoxicity data.

    • A data gap filling approach, such as read-across, is used to predict the genotoxicity of the target compound based on the data from its analogues.

Step 3: Carcinogenicity Prediction

Carcinogenicity is a complex endpoint that can be initiated by both genotoxic and non-genotoxic mechanisms.

Protocol: Carcinogenicity Assessment

  • Structural Alert Analysis (DEREK Nexus): Similar to the genotoxicity assessment, DEREK Nexus is used to identify structural alerts associated with carcinogenicity.

  • QSAR Modeling: Publicly available models and databases, such as the Carcinogenic Potency Database (CPDB), are queried to identify structurally similar compounds with known carcinogenicity data.

Step 4: Organ Toxicity Prediction

Predicting organ-specific toxicity is challenging due to the diverse mechanisms involved. We will utilize platforms that provide predictions for key organ systems.

Protocol: Organ Toxicity Screening using ProTox-II and ADMETlab 2.0

  • Input: The SMILES string is submitted to the ProTox-II and ADMETlab 2.0 web servers.

  • Prediction: These platforms provide predictions for various organ toxicities, including hepatotoxicity (liver toxicity) and cardiotoxicity, as well as an estimated LD₅₀ value.

  • Analysis: The predictions are reviewed to identify any potential organ-specific liabilities.

Predicted Toxicological Profile of 3-Amino-N-(4-nitrophenyl)propanamide

Disclaimer: The following predictions are the output of computational models and have not been confirmed by experimental testing. They should be used for hazard identification and prioritization for further investigation.

Toxicological Endpoint Prediction Confidence Level Rationale/Structural Alerts
Genotoxicity (Ames Mutagenicity) Likely to be mutagenicHighPresence of an aromatic nitro group and a primary aromatic amine precursor.
Carcinogenicity Potential for carcinogenicityModerateThe predicted genotoxicity is a strong indicator of potential carcinogenicity.
Hepatotoxicity Potential for liver toxicityModerateAromatic nitro compounds are known to be associated with hepatotoxicity.
Cardiotoxicity Insufficient data for a reliable predictionLowNo specific structural alerts for cardiotoxicity were identified.
Acute Oral Toxicity (LD₅₀) Predicted to be in Category 4 (Harmful if swallowed)ModerateBased on QSAR models for similar aromatic amines and nitro compounds.

Discussion and Mechanistic Insights

The in-silico analysis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide raises several toxicological concerns, primarily driven by the presence of the 4-nitrophenyl moiety.

  • Genotoxicity and Carcinogenicity: The aromatic nitro group is a well-known structural alert for mutagenicity. It can be metabolically reduced to a reactive hydroxylamine intermediate, which can then form adducts with DNA, leading to mutations. The primary amino group, while not directly on the aromatic ring, could also potentially be metabolized to reactive species. The strong prediction of mutagenicity is a significant finding, as genotoxic compounds are often also carcinogenic.

  • Hepatotoxicity: The liver is the primary site of metabolism for many xenobiotics. The metabolic activation of the nitro group can lead to oxidative stress and cellular damage in hepatocytes, which is a plausible mechanism for the predicted hepatotoxicity.

Conclusion and Recommendations

This in-silico toxicological assessment of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide indicates a potential for genotoxicity, carcinogenicity, and hepatotoxicity. These predictions are based on the presence of well-characterized structural alerts and the outputs of validated computational models.

Based on these findings, the following recommendations are made:

  • Prioritize Experimental Testing: In-vitro genotoxicity assays (e.g., Ames test, in-vitro micronucleus test) should be conducted to confirm the in-silico predictions.

  • Consider Structural Modifications: If this compound is a lead candidate in a drug discovery program, medicinal chemists should explore modifications to the 4-nitrophenyl ring to mitigate the predicted toxicities.

  • Handle with Care: Given the potential for toxicity, appropriate personal protective equipment and handling procedures should be used when working with this compound in a laboratory setting.

This in-depth technical guide demonstrates the power of in-silico toxicology to provide crucial safety information early in the development of new chemicals. By embracing these predictive tools, we can foster a more efficient, ethical, and ultimately safer approach to chemical innovation.

References

  • Milo, M. (2021). In Silico Toxicology: A Guide for the 21st Century. Royal Society of Chemistry. [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). H-beta-Ala-pNA HBr. Retrieved from [Link]

  • Chemsrc. (2023, September 25). H-beta-Ala-pNA HBr | CAS#:111196-17-9. Retrieved from [Link]

  • Lhasa Limited. (2024). Derek Nexus. Retrieved from [Link]

  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me? Retrieved from [Link]

  • OECD. (n.d.). The OECD QSAR Toolbox. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • admetSAR. (n.d.). admetSAR. Retrieved from [Link]

  • ProTox-II. (n.d.). ProTox-II - Prediction of TOXicity of chemicals. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2022, November 16). Modeling & Simulation at FDA. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Literature review of 3-Amino-N-(4-nitrophenyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-N-(4-nitrophenyl)propanamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

The 3-amino-N-(4-nitrophenyl)propanamide scaffold represents a versatile platform in medicinal chemistry, offering a framework that can be readily modified to generate a diverse library of derivatives. The core structure, characterized by a propanamide backbone linking an amino group and a 4-nitrophenyl moiety, provides key pharmacophoric features. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a crucial determinant of biological activity.[1] Furthermore, the amino and amide functionalities offer sites for hydrogen bonding and further chemical derivatization. This guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 3-Amino-N-(4-nitrophenyl)propanamide derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis of 3-Amino-N-(4-nitrophenyl)propanamide Derivatives

The synthesis of 3-Amino-N-(4-nitrophenyl)propanamide derivatives typically involves multi-step reaction sequences, starting from commercially available precursors. A general synthetic strategy involves the amidation of a suitable carboxylic acid derivative with 4-nitroaniline, followed by modifications to the amino group.

General Synthetic Workflow

Synthesis_Workflow Precursors Precursors Amidation Amidation Precursors->Amidation 4-nitroaniline, coupling agent Intermediate Intermediate Amidation->Intermediate 3-amino-N-(4-nitrophenyl) propanamide core Derivatization Derivatization Intermediate->Derivatization Acylation, Alkylation, etc. Final_Derivatives Final_Derivatives Derivatization->Final_Derivatives

Caption: General synthetic workflow for 3-Amino-N-(4-nitrophenyl)propanamide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a typical synthesis, adapted from methodologies for similar compounds.[2]

  • Step 1: Amidation.

    • To a solution of a protected 3-aminopropanoic acid (e.g., Boc-β-alanine) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt) and stir for 15 minutes at 0°C.

    • Add 4-nitroaniline to the reaction mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Deprotection.

    • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).

    • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected 3-amino-N-(4-nitrophenyl)propanamide.

  • Step 3: Derivatization.

    • The free amino group can then be subjected to various reactions, such as acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones, to yield a library of derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 3-aminopropanamide scaffold have been explored for a range of biological activities. The nature and position of substituents on the core structure play a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of related amino acid derivatives as antimicrobial agents. The presence of a nitro group is often associated with enhanced antimicrobial activity.[3]

  • Structure-Activity Relationship Insights:

    • The incorporation of a 4-NO2 substitution in the phenyl ring of related compounds led to enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) bacteria.[4]

    • The presence of electron-withdrawing groups on the aromatic ring is generally favorable for antibacterial activity.[1]

    • The amino functionality is also crucial, as its modification can modulate the compound's interaction with bacterial targets.[1]

A proposed mechanism for some antimicrobial agents involves the inhibition of essential bacterial enzymes, such as UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which is crucial for the formation of the outer membrane in Gram-negative bacteria.[5]

Antimicrobial_SAR cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Effect Scaffold 3-Amino-N-(phenyl)propanamide Nitro_Group 4-Nitro Group Scaffold->Nitro_Group Other_EWG Other Electron- Withdrawing Groups Scaffold->Other_EWG Amino_Derivatization Amino Group Derivatization Scaffold->Amino_Derivatization Enhanced_Activity Enhanced Antimicrobial Activity Nitro_Group->Enhanced_Activity Other_EWG->Enhanced_Activity Amino_Derivatization->Enhanced_Activity

Caption: Structure-Activity Relationship (SAR) for antimicrobial activity.

Anticancer Activity

Derivatives of 3-aminopropanehydrazide and related structures have shown promising anticancer activity against various cell lines.[6][7][8]

  • Structure-Activity Relationship Insights:

    • Compounds bearing bulky moieties, such as naphthalene, have demonstrated significant cytotoxicity against breast cancer cell lines.[6]

    • The introduction of heterocyclic rings, such as 1,2,4-triazole-3-thione, has been shown to enhance anticancer activity, particularly against glioblastoma cell lines.[8]

    • The cytotoxicity of these compounds is often cell-line dependent, suggesting specific interactions with cellular targets.[8]

The mechanism of anticancer action for these derivatives is not fully elucidated but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been investigated. Pyrrole-containing derivatives, for instance, have shown promising anti-inflammatory properties.[9]

  • Structure-Activity Relationship Insights:

    • The anti-inflammatory effects can be time-dependent, with repeated dosing showing more significant activity.[9]

    • The mechanism may involve the modulation of pro-inflammatory and anti-inflammatory cytokines. For example, some compounds have been shown to decrease serum levels of TNF-α while increasing levels of TGF-β1.[9]

The anti-inflammatory activity is often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats.[9]

Data Summary

The following table summarizes the biological activities of representative derivatives from the literature. Note that these are not direct derivatives of 3-Amino-N-(4-nitrophenyl)propanamide but are structurally related and provide valuable SAR insights.

Compound IDCore Structure ModificationTargetActivityReference
Compound 30 3-((4-hydroxyphenyl)amino)propanoic acid with 4-NO2 phenyl substitutionS. aureus, E. faecalis, E. coliMIC = 16-32 µg/mL[4]
Hydrazone 36 3-[(4-methoxyphenyl)amino]propanehydrazide with naphthalene moietyMDA-MB-231 breast cancer cellsReduced cell viability to 43.7%[6]
Compound 3f Pyrrole derivativeCarrageenan-induced paw edemaSignificant reduction in edema[9]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Administer the test compound or vehicle to Wistar rats intraperitoneally or orally.

  • After a specified time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The 3-Amino-N-(4-nitrophenyl)propanamide scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its biological properties. The presence of the 4-nitrophenyl group is a key feature that often imparts or enhances antimicrobial and anticancer activities. Further exploration of the structure-activity relationships, elucidation of the mechanisms of action, and optimization of the pharmacokinetic properties of these derivatives are warranted to advance them as potential drug candidates. This guide provides a foundational understanding for researchers and drug development professionals interested in this important class of compounds.

References

  • Al-Warhi, T., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Bruzgė, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. Available at: [Link]

  • Okonkwo, F. O., et al. (2023). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. Available at: [Link]

  • Chemspace. (2023). 3-Amino-N-(4-fluorophenyl)propanamide. Chemspace. Available at: [Link]

  • Ralko, A., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Buzarevski, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Available at: [Link]

  • Stankova, I., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. Available at: [Link]

  • Ghosh, S., et al. (2016). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Riveiro, A., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. Available at: [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available at: [Link]

  • Vlasov, S. V., et al. (2020). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. ResearchGate. Available at: [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available at: [Link]

  • Riveiro, A., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Bruzgė, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Lee, E. J., et al. (2011). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. ResearchGate. Available at: [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • El-Demerdash, A., et al. (2023). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. MDPI. Available at: [Link]

  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link]

  • Sato, T., et al. (2018). Alpha-amino amide derivatives. Google Patents.
  • Rasayan Journal of Chemistry. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

  • Eltayeb, N. E., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Available at: [Link]

  • Bruzgė, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. Available at: [Link]

Sources

Probing the Nexus: A Technical Guide to Elucidating the Mechanism of Action of N-(4-Nitrophenyl) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(4-nitrophenyl) scaffold represents a privileged structure in chemical biology and drug discovery, featuring in a diverse array of bioactive molecules. The presence of the nitroaromatic moiety imparts complex pharmacological properties, with mechanisms of action that can range from direct, reversible or irreversible enzyme inhibition to metabolic activation into cytotoxic agents. This dual nature makes a thorough mechanistic understanding paramount for the rational design of novel therapeutics and research tools. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanisms of action of N-(4-nitrophenyl) compounds. We will delve into the foundational principles of their bioactivity, explore key mechanistic pathways including enzyme inhibition and the induction of oxidative stress, and provide detailed, field-proven experimental protocols for their investigation. This guide emphasizes a multi-faceted approach, integrating in vitro biochemical assays with cellular and analytical techniques to build a holistic understanding of how these compounds exert their biological effects.

Part 1: Foundational Principles of N-(4-Nitrophenyl) Bioactivity

The N-(4-Nitrophenyl) Scaffold: A Versatile Moiety in Chemical Biology

The N-(4-nitrophenyl) group is a common structural motif in a wide range of organic molecules. The key to its bioactivity lies in the electronic properties of the nitro group (-NO2). As a potent electron-withdrawing group, it significantly influences the electron density of the aromatic ring, affecting the molecule's reactivity, polarity, and potential for intermolecular interactions. This scaffold has been incorporated into compounds with a broad spectrum of biological activities, including antimicrobial agents, enzyme inhibitors, and probes for biochemical assays.[1][2]

The Dichotomy of the Nitro Group: Metabolic Activation versus Direct Inhibition

The biological effects of N-(4-nitrophenyl) compounds are often dictated by the fate of the nitro group, which can act in two primary ways:

  • Metabolic Activation: A crucial aspect of the mechanism of action for many nitroaromatic compounds is their reduction by a class of enzymes known as nitroreductases.[3] These enzymes, found in both prokaryotic and eukaryotic systems, catalyze the reduction of the nitro group to a series of reactive intermediates, including nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) derivatives.[4][5] This metabolic conversion can have several consequences:

    • Prodrug Activation: In some cases, the parent N-(4-nitrophenyl) compound is a relatively inert prodrug, and its reduced metabolites are the active cytotoxic agents. This is a key strategy in the development of hypoxia-activated anticancer drugs and certain antibiotics.

    • Generation of Toxic Metabolites: The hydroxylamino intermediate, in particular, is often highly reactive and can lead to cellular damage through covalent modification of macromolecules or the production of reactive oxygen species (ROS).[6]

  • Direct Inhibition: The parent N-(4-nitrophenyl) compound can also directly interact with and inhibit the function of specific protein targets without undergoing metabolic reduction. This inhibition can be either reversible, through non-covalent interactions, or irreversible, through the formation of a covalent bond.

Part 2: Key Mechanistic Pathways of N-(4-Nitrophenyl) Compounds

Reversible and Irreversible Enzyme Inhibition

N-(4-nitrophenyl) compounds have been identified as inhibitors of a variety of enzymes. The mode of inhibition is a critical determinant of their pharmacological profile.

  • 2.1.1 Non-Covalent Inhibition: Many N-(4-nitrophenyl) derivatives act as reversible enzyme inhibitors. Their binding to the target protein is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The kinetics of reversible inhibition can be characterized to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive).[7]

  • 2.1.2 Covalent Inhibition: The Nitro Group as a "Masked Electrophile"

A particularly intriguing mechanism of action for some nitro-containing compounds is covalent inhibition, where the nitro group acts as a "masked electrophile". In a groundbreaking study, a nitroalkane was shown to form a covalent thiohydroximate adduct with a cysteine residue in the active site of isocitrate lyase.[8] This reaction is thought to proceed via the formation of a nitronic acid tautomer within the enzyme's active site, which is then attacked by the nucleophilic cysteine. This discovery highlights the potential for the nitro group to be a key feature in the design of targeted covalent inhibitors.

Induction of Oxidative Stress and Cellular Responses

The metabolism of N-(4-nitrophenyl) compounds, particularly the redox cycling of the nitro group, can lead to the generation of superoxide radicals and other reactive oxygen species (ROS). This can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress.[9] Cells have evolved sophisticated mechanisms to counteract oxidative stress, most notably the Nrf2 antioxidant response pathway.[10] Exposure to N-(4-nitrophenyl) compounds that induce ROS can lead to the activation of Nrf2, which in turn upregulates the expression of a battery of antioxidant and detoxification enzymes. However, if the oxidative stress is severe and prolonged, it can trigger programmed cell death, or apoptosis.[9]

Modulation of Cellular Signaling Cascades

The interaction of N-(4-nitrophenyl) compounds with their protein targets can have far-reaching consequences for cellular signaling. For instance, 4-nitrophenol has been shown to induce autophagy in prostate epithelial cells via inhibition of the mTOR signaling pathway.[9] Given the central role of pathways like the mitogen-activated protein kinase (MAPK) cascade in cell proliferation, differentiation, and survival, it is plausible that N-(4-nitrophenyl) compounds could also exert their effects through modulation of these pathways, although this is an area that requires further investigation.[11][12]

Part 3: A Practical Guide to Investigating the Mechanism of Action

A thorough investigation of the mechanism of action of an N-(4-nitrophenyl) compound requires a multi-pronged approach. The following sections provide detailed protocols for key experiments.

Phase 1: Initial Characterization and Target Engagement

A common starting point is to assess the compound's ability to inhibit a specific enzyme in vitro. Many enzyme assays utilize p-nitrophenyl-based substrates, which release the chromogenic p-nitrophenolate upon enzymatic cleavage, providing a convenient spectrophotometric readout.[13][14]

Experimental Protocol: Colorimetric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of the p-nitrophenyl-based substrate (e.g., p-nitrophenyl phosphate for a phosphatase) in the assay buffer.[13]

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of the N-(4-nitrophenyl) compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the inhibitor solution at various concentrations (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of assay buffer containing the enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Table 1: Key Parameters in Enzyme Inhibition Studies

ParameterDescriptionHow it's Determined
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.Dose-response curve
Kₘ Michaelis constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ.Michaelis-Menten kinetics
Vₘₐₓ The maximum rate of the reaction when the enzyme is saturated with substrate.Michaelis-Menten kinetics
kcat The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time.Vₘₐₓ / [E]ₜ
Kᵢ The inhibition constant; a measure of the affinity of the inhibitor for the enzyme.Varies depending on the mode of inhibition

To confirm that a compound interacts with its putative target in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G A Cell Culture and Treatment (with compound or vehicle) B Heating (temperature gradient) A->B Incubate C Cell Lysis B->C Lyse D Separation of Soluble and Precipitated Proteins (centrifugation) C->D Centrifuge E Analysis of Soluble Fraction (e.g., Western Blot, Mass Spectrometry) D->E Analyze

Caption: CETSA workflow for assessing target engagement.

Phase 2: Unraveling Metabolic Fate and Covalent Interactions

Understanding the role of nitroreductases is key to deciphering the mechanism of many N-(4-nitrophenyl) compounds.

Experimental Protocol: In Vitro Nitroreductase Assay

  • Reaction Mixture: In a final volume of 1 mL, combine:

    • 50 mM phosphate buffer, pH 7.0

    • 1.0 mM NADH

    • 0.25 mM N-(4-nitrophenyl) substrate

    • 50 µg purified nitroreductase enzyme[4]

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by heating the aliquots at 90°C for 10-30 minutes.[4]

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with a C18 column and a gradient of acetonitrile in water to separate the parent compound and its metabolites.

    • Identify the metabolites (e.g., 4-hydroxylaminophenol, 4-aminophenol) by comparing their retention times to authentic standards and by LC-MS/MS analysis for mass confirmation.[4][16]

Phase 3: Elucidating Downstream Cellular Effects

Western blotting is a fundamental technique to probe the activation state of signaling pathways and markers of apoptosis.

Experimental Protocol: Western Blotting for Signaling Proteins

  • Cell Treatment and Lysis: Treat cells with the N-(4-nitrophenyl) compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-mTOR, Nrf2, cleaved caspase-3, and their respective total protein controls).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Diagram: Generalized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus N4P_Compound N-(4-nitrophenyl) Compound Target_Protein Target Protein N4P_Compound->Target_Protein Inhibition or Activation Signaling_Cascade Signaling Cascade (e.g., mTOR, Nrf2) Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (Apoptosis, Autophagy, Antioxidant Response) Signaling_Cascade->Cellular_Response

Caption: Modulation of cellular signaling by N-(4-nitrophenyl) compounds.

Part 4: Synthesis, Structure-Activity Relationships, and Future Directions

Synthetic Strategies for N-(4-Nitrophenyl) Derivatives

A variety of synthetic routes are available for the preparation of N-(4-nitrophenyl) compounds. For example, N-(4-nitrophenyl)acetamide can be synthesized by the nitration of acetanilide.[2] N-(4-nitrophenyl)benzamide derivatives can be prepared by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides. These synthetic methodologies allow for the systematic modification of the N-(4-nitrophenyl) scaffold to probe structure-activity relationships.

Decoding the Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of N-(4-nitrophenyl) compounds. For example, in a series of N-(4-aminophenyl)benzamide analogues, the nature and size of substituents on the aromatic rings were found to significantly impact their inhibitory activity against DNA methyltransferases.[1] A systematic SAR study would involve synthesizing a library of analogues with variations at different positions of the N-(4-nitrophenyl) core and evaluating their effects in the assays described in Part 3.

Conclusion

The N-(4-nitrophenyl) scaffold is a recurring motif in bioactive compounds with multifaceted mechanisms of action. A comprehensive understanding of these mechanisms is essential for their development as therapeutic agents or research tools. The integrated approach outlined in this guide, combining biochemical, cellular, and analytical techniques, provides a robust framework for elucidating the complex interplay between N-(4-nitrophenyl) compounds and their biological targets. By systematically investigating enzyme inhibition, metabolic activation, and downstream cellular effects, researchers can build a detailed picture of how these versatile molecules exert their biological functions.

References

  • Chen, J., et al. (2007). Reduction of 4-nitrophenol catalyzed by nitroreductase. Chinese Chemical Letters, 18(1), 10-12.
  • Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020).
  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). Biochemistry and Biophysics Reports, 36, 101569.
  • 4-Nitrophenol - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Mottier, P., et al. (2003). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. Analytica Chimica Acta, 483(1-2), 127-135.
  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). RSC Med Chem, 14(4), 653-661.
  • Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine. (n.d.). Benchchem.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chem Biol, 15(1), 244-253.
  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2020). Antioxidants (Basel), 9(11), 1095.
  • Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). (2013). J Med Chem, 56(17), 6805-6821.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2014). Molecules, 19(8), 12384-12405.
  • Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells. (2017). Regul Toxicol Pharmacol, 88, 119-125.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2022). Molecules, 27(3), 968.
  • The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. (1969). Biochem J, 111(2), 197-201.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2020). RSC Med Chem, 11(9), 989-1004.
  • 4-Nitrophenol Induces Activation of Nrf2 Antioxidant Pathway and Apoptosis of the Germ Cells in Rat Testes. (2016). Environ Sci Pollut Res Int, 23(13), 13268-13276.
  • Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies.
  • Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2009). FEMS Microbiol Rev, 33(4), 829-851.
  • Functional Proteomics Approaches for the Identification of Transnitrosylase and Denitrosylase Targets. (2013). J Proteomics Bioinform, 6(2), 34-42.
  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2020). J Clin Pract Res, 1(1), 1-8.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. (2005). Bioorg Med Chem, 13(5), 1739-1745.
  • The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). Antibiotics (Basel), 10(5), 532.
  • Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. (1993). Cancer Res, 53(14), 3250-3252.
  • Synthesis of N-(4 nitrophenyl) acetamide. (2014). Journal of Chemical and Biological and Physical Sciences, 4(1), 43-48.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.). Thermo Fisher Scientific.
  • Functional Proteomics Approaches for the Identification of Transnitrosylase and Denitrosylase Targets. (2013).
  • SOP: Enzyme assays (pNP). (2021). UIUC Soils Lab.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
  • Development of anticancer drugs targeting the MAP kinase pathway. (2001). Curr Pharm Des, 7(16), 1649-1663.
  • National Center for Translational and Developmental Proteomics – targets. (n.d.). NRTDP.
  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (2015). J Am Chem Soc, 137(40), 12759-12761.
  • Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. (2013). J Biol Chem, 288(34), 24458-24466.
  • Determination of nitrofuran metabolites in shrimp by LC/MS/MS. (2016).
  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. (2022). Environ Pollut, 295, 118679.
  • Potential sites of inhibitory actions of polyphenols in MAPK signaling pathway. (2020). J Food Biochem, 44(10), e13427.
  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2020). Cancer Research, 80(16 Supplement), 1848.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). Molecules, 28(3), 1088.
  • 4-Nitrophenyl acetate (N8130)
  • Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021). YouTube.
  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). Biochem Biophys Rep, 36, 101569.
  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Naunyn Schmiedebergs Arch Pharmacol, 397(1), 1-22.
  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (2013). J Food Drug Anal, 21(3), 258-267.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1361.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
  • Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. (2007). J Org Chem, 72(15), 5658-5666.

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Development Intermediates

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, toxicological safety, and the ultimate efficacy of the final active pharmaceutical ingredient (API). 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a key building block in the synthesis of various more complex molecules of therapeutic interest. Its structure, featuring a primary amine, an amide linkage, and a nitroaromatic ring, makes it a versatile synthon. However, synthetic routes to this intermediate can often yield impurities that may interfere with downstream reactions or introduce toxicological liabilities. Commercial preparations of this compound are often cited with a purity of around 95%, necessitating a robust purification step to achieve the high standards required for pharmaceutical research[1].

This application note provides a detailed, field-proven protocol for the purification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide via recrystallization. We will delve into the rationale behind solvent selection, provide a step-by-step methodology, and discuss the analytical techniques for the characterization of the purified product.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

For a salt like 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, which possesses both polar (amine salt, amide, nitro group) and non-polar (aromatic ring) functionalities, selecting an appropriate solvent system is critical. The hydrobromide salt form significantly increases the polarity of the molecule compared to its free base.

Solvent System Selection: A Rationale-Driven Approach

A single solvent may not always provide the optimal solubility profile for effective recrystallization. In such cases, a mixed solvent system, often referred to as a solvent-antisolvent or solvent-cosolvent system, is employed. The strategy involves dissolving the impure compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (the antisolvent) to induce crystallization as the solution cools.

For 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a polar protic solvent is a logical starting point due to the ionic nature of the hydrobromide salt and the hydrogen bonding capabilities of the amide and amino groups. Alcohols, such as ethanol and methanol, are excellent candidates. However, the presence of the nitrophenyl group may confer some solubility in less polar solvents.

Drawing from established practices for similar compounds, a mixed solvent system of ethanol and water is a highly promising choice. This is supported by the successful recrystallization of the structurally related compound, 3-Amino-1-(4-nitrobenzyl)pyridinium bromide, from an ethanol/water mixture[2]. In this system, ethanol acts as the "good" solvent, readily dissolving the target compound when heated, while water serves as the "antisolvent," in which the compound is less soluble, particularly at lower temperatures. The precise ratio of ethanol to water will be a critical parameter to optimize for maximizing yield and purity.

Table 1: Properties of Recommended Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol78.45.2"Good" solvent for dissolving the compound.
Water100.09.0"Antisolvent" to induce crystallization upon cooling.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the recrystallization of approximately 5 grams of crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. Adjust volumes accordingly for different starting quantities.

Materials and Equipment:

  • Crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (~95% purity)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Visual Workflow:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B Heat & Stir C Slowly add hot water (antisolvent) until turbidity B->C Induce Saturation D Reheat to clarify C->D Ensure Homogeneity E Cool slowly to room temp. D->E Promote Crystal Growth F Cool in ice bath E->F Maximize Yield G Vacuum filter crystals F->G Separate Solid H Wash with cold ethanol/water G->H Remove Impurities I Dry crystals under vacuum H->I Remove Solvent

Caption: Workflow for the recrystallization of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Procedure:

  • Dissolution:

    • Place 5.0 g of crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • On a hot plate in a fume hood, heat approximately 50 mL of 95% ethanol in a separate beaker to near boiling.

    • With stirring, add the hot ethanol portion-wise to the flask containing the crude solid until it completely dissolves. Use the minimum amount of hot ethanol necessary to achieve a clear solution.

  • Induction of Crystallization:

    • Once the solid is fully dissolved, continue heating and begin to add hot deionized water dropwise.

    • Continue adding water until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

    • If excessive turbidity occurs, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature on a countertop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Isolation and Drying:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of a cold 1:1 ethanol/water mixture.

    • Turn on the vacuum source and swirl the crystalline slurry in the Erlenmeyer flask to suspend the crystals.

    • Quickly pour the slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold ethanol/water mixture to remove any residual mother liquor containing impurities.

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Carefully transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

Characterization of Purified 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide

Verification of the purity and identity of the recrystallized product is a critical final step. The following analytical techniques are recommended.

1. Melting Point Determination: A sharp melting point range is indicative of high purity. The melting point of the purified 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide should be determined using a calibrated melting point apparatus. While an experimentally determined melting point for this specific compound is not readily available in the surveyed literature, a narrow range (e.g., within 1-2 °C) would suggest a successful purification.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups in the molecule. The IR spectrum of the purified product should be compared to a reference spectrum if available. Based on the structure, the following characteristic absorption bands are expected:

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3000N-H (amine salt, amide)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1660C=O (amide I)Stretching
~1540N-H (amide II)Bending
1520 & 1340NO₂ (nitro group)Asymmetric & Symmetric Stretching

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of the molecule. The spectrum of the purified product should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). While a published spectrum for the title compound was not found, predictions based on analogous structures can be made[3][4]:

Table 3: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2Doublet2HAromatic protons ortho to the nitro group
~7.8Doublet2HAromatic protons meta to the nitro group
~3.4Triplet2H-CH₂- adjacent to the amino group
~2.8Triplet2H-CH₂- adjacent to the carbonyl group
Broad Signal-4H-NH₃⁺ and -NH- protons (may be exchangeable with D₂O)

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of the "good" solvent (ethanol), and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If this fails, a portion of the solvent can be evaporated to increase the concentration of the solute.

  • Low Recovery: This may be due to using too much solvent during the dissolution step or not cooling the solution sufficiently. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath.

Conclusion

This application note provides a comprehensive and rationale-driven protocol for the purification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide by recrystallization from a mixed ethanol/water solvent system. By following this detailed methodology, researchers and drug development professionals can obtain a high-purity intermediate, which is essential for the synthesis of downstream targets and for ensuring the reliability and reproducibility of their scientific findings. The characterization methods outlined, although based on predicted data in the absence of published experimental values, provide a solid framework for verifying the success of the purification.

References

  • Sundar, T. V., Parthasarathi, V., Sridhar, B., Venkatesan, P., & Nallu, M. (2006). 3-Amino-1-(4-nitrobenzyl)pyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 62(2), o482–o484. [Link]

  • PubChem. (n.d.). 3-Amino-4-nitrophenol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved January 25, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Propanamide Derivative

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Small molecules that can selectively modulate enzyme activity are invaluable tools for elucidating biological pathways and serve as starting points for the development of new therapeutic agents. 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a synthetic organic compound with potential applications in enzyme inhibition studies.[1] Its chemical structure, featuring a propanamide backbone, a primary amine, and a 4-nitrophenyl group, suggests possible interactions with the active sites of various enzymes, particularly proteases and amidases.

The presence of the 4-nitrophenyl moiety is of particular interest, as this group is a well-known chromogenic reporter in enzyme assays.[2] Cleavage of the amide bond would release 4-nitroaniline, a yellow-colored compound, providing a convenient spectrophotometric readout for enzyme activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in enzyme inhibition assays. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the critical aspects of data analysis and interpretation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an inhibitor is crucial for designing robust and reproducible assays.

PropertyValueSource
CAS Number 111196-17-9[1]
Molecular Formula C9H12N3O3 · HBrInferred from name
Appearance Typically an off-white to yellow solidGeneral chemical knowledge
Purity ≥95% recommended for assays[1]
Solubility Soluble in DMSO and aqueous buffers (pH-dependent)General chemical knowledge

Note: It is imperative to determine the empirical solubility of the compound in the specific assay buffer to be used, as poor solubility can lead to inaccurate and misleading results.

Principle of the Enzyme Inhibition Assay

This protocol describes a generalized colorimetric enzyme inhibition assay. The core principle is the competition between the substrate and the inhibitor for the active site of the enzyme. The enzyme's activity is quantified by measuring the rate of production of a colored product resulting from the enzymatic cleavage of a chromogenic substrate. In the presence of an inhibitor, the rate of product formation will decrease. By measuring this decrease at various inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

G cluster_0 No Inhibition cluster_1 With Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binding Enzyme_i Enzyme Substrate_i Substrate Inhibitor 3-Amino-N-(4-nitrophenyl) propanamide hydrobromide Inactive_Complex Enzyme-Inhibitor Complex

Experimental Protocols

The following protocols are designed to be a starting point and should be optimized for the specific enzyme and substrate system under investigation.

Materials and Reagents
  • 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (Inhibitor)

  • Target Enzyme (e.g., Trypsin, Chymotrypsin, or other relevant protease)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 96-well microplates, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline)

  • Multichannel pipettes and sterile, filtered pipette tips

Preparation of Stock Solutions
  • Inhibitor Stock Solution (10 mM): Dissolve a calculated amount of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer at a concentration that will yield a linear reaction rate over the desired time course. The optimal concentration must be determined empirically. Store on ice during use.

  • Substrate Stock Solution: Dissolve the chromogenic substrate in the assay buffer to a concentration that is at or below its Km value for the enzyme. This ensures sensitivity to competitive inhibition. The optimal concentration should be determined experimentally.

Assay Workflow

G prep_inhibitor Prepare Inhibitor Dilutions add_enzyme Add Enzyme to Wells prep_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance over time) add_substrate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Step-by-Step Protocol for IC50 Determination
  • Prepare Inhibitor Dilution Series:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 1000 µM to 0.1 µM).

    • Include a "no inhibitor" control (assay buffer with DMSO at the same final concentration as the inhibitor wells).

    • Also, prepare a "no enzyme" control to measure background substrate hydrolysis.

  • Assay Plate Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of assay buffer with DMSO to the "no inhibitor" control wells.

    • Add 160 µL of assay buffer to the "no enzyme" control wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Add 140 µL of the enzyme working solution to all wells except the "no enzyme" controls.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the substrate.

    • Initiate the reaction by adding 40 µL of the substrate working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 410 nm) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[4]

Data Analysis
  • Calculate Initial Reaction Velocities (V₀):

    • For each well, plot absorbance versus time.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt). This represents the initial velocity (V₀).

  • Calculate Percentage Inhibition:

    • Average the V₀ for the triplicate wells at each inhibitor concentration.

    • Calculate the percentage inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Determine the IC50 Value:

    • Plot the percentage inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of the results, the following controls are mandatory:

ControlPurposeExpected Outcome
No Inhibitor Control Represents 100% enzyme activity.Maximum reaction velocity.
No Enzyme Control Measures non-enzymatic substrate hydrolysis.Negligible change in absorbance.
Positive Control Inhibitor Validates the assay's ability to detect inhibition.Known IC50 value should be reproducible.
DMSO Control Ensures the solvent does not affect enzyme activity.Reaction velocity should be comparable to the "no inhibitor" control.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Substrate Concentration: Using a substrate concentration at or below the Michaelis-Menten constant (Km) increases the assay's sensitivity to competitive inhibitors. At high substrate concentrations, a competitive inhibitor can be outcompeted, leading to an overestimation of its IC50.

  • Pre-incubation Step: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated. This is particularly important for inhibitors with slow binding kinetics.[3]

  • Kinetic vs. Endpoint Reads: Kinetic measurements are generally superior to single-point endpoint assays as they provide the initial reaction velocity, which is a more accurate measure of enzyme activity and is less prone to artifacts from factors that may affect the reaction over time.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background signal Non-enzymatic substrate hydrolysis.Check substrate stability in the assay buffer. Prepare fresh substrate solution.
No inhibition observed Inhibitor is not active against the target enzyme. Inhibitor concentration is too low.Test against a different enzyme. Increase the range of inhibitor concentrations.
Precipitation in wells Poor inhibitor solubility.Decrease the highest inhibitor concentration. Increase the percentage of DMSO (ensure it does not inhibit the enzyme).
Non-linear reaction rates Substrate depletion. Enzyme instability.Reduce enzyme concentration or reaction time. Optimize buffer conditions (pH, ionic strength).

Conclusion

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide presents an interesting scaffold for investigation as an enzyme inhibitor. The protocols and guidelines presented here provide a robust framework for its characterization. By adhering to sound experimental design, including appropriate controls and data analysis methods, researchers can confidently assess the inhibitory potential of this and other novel compounds, paving the way for new discoveries in enzymology and pharmacology.

References

  • Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Science & Nutrition. Available at: [Link]

  • Lesner, A., & Golebiewski, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for Antimicrobial and Antifungal Screening of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and selective antimicrobial properties.[1] Propanamide derivatives represent a versatile chemical scaffold with demonstrated potential for biological activity. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of propanamide derivatives for antimicrobial and antifungal activity. We present a hierarchical screening strategy, from initial qualitative hit identification to quantitative potency determination and preliminary safety assessment. Each section explains the scientific rationale behind the chosen methodology and provides detailed, self-validating protocols grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

The Rationale for a Hierarchical Screening Approach

Screening a library of novel propanamide derivatives requires a structured, multi-tiered approach to efficiently identify promising lead compounds while minimizing resource expenditure. A hierarchical or cascaded screening process allows for the rapid elimination of inactive compounds and the progressive, in-depth characterization of active "hits." This strategy ensures that the most resource-intensive assays are reserved for the most promising candidates.

Our proposed workflow is designed around three core pillars:

  • Efficacy: Does the compound inhibit or kill the target microbe?

  • Potency: How much of the compound is required to exert its effect?

  • Selectivity: Is the compound more toxic to the microbe than to host cells?

The following diagram illustrates the logical flow of this screening cascade.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Preliminary MoA start Propanamide Derivative Library primary_screen Agar Disk Diffusion Assay (Qualitative 'Yes/No') start->primary_screen Test against bacterial & fungal panel secondary_screen Broth Microdilution Assay (Quantitative MIC Determination) primary_screen->secondary_screen Active 'Hits' Proceed mbc_mfc MBC/MFC Determination secondary_screen->mbc_mfc Subculture from clear wells toxicity_screen Mammalian Cell Cytotoxicity Assay (MTT) (Quantitative IC50 Determination) mbc_mfc->toxicity_screen Potent Compounds Proceed selectivity Calculate Selectivity Index (SI) SI = IC50 / MIC toxicity_screen->selectivity moa Mechanism of Action Studies (e.g., Membrane Integrity, Biofilm Inhibition) selectivity->moa Selective Compounds Proceed end_node Lead Candidate moa->end_node Prioritize for further development Broth_Microdilution cluster_plate 96-Well Plate Setup prep_compound Prepare 2x stock of Propanamide Derivative plate_setup 1. Add 100µL broth to wells 2-12. 2. Add 200µL of 2x compound to well 1. 3. Perform 2-fold serial dilution from well 1 to 10. 4. Discard 100µL from well 10. prep_compound->plate_setup prep_inoculum Prepare 0.5 McFarland Inoculum & Dilute inoculate Inoculate wells 1-11 with 100µL of diluted inoculum. (Well 12 = Growth Control) prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate readout Read Results Visually or with Plate Reader incubate->readout mic Determine MIC: Lowest concentration with no visible growth readout->mic

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Protocol 3.1: Broth Microdilution Assay (Bacteria)
  • Preparation:

    • Use sterile 96-well, U-bottom microtiter plates.

    • Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a column.

    • Dissolve the propanamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare a working stock at twice the highest desired final concentration (e.g., 512 µg/mL for a final top concentration of 256 µg/mL).

    • Add 200 µL of this 2x working stock to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of compound at decreasing concentrations. Well 11 (negative control) and 12 (growth control) contain only broth.

  • Inoculum Preparation & Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the final diluted inoculum to wells 1 through 11.

    • Add 100 µL of sterile broth to well 12 (this is the sterility control). Well 11, containing inoculum but no compound, serves as the growth control.

  • Incubation & Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is visible.

Protocol 3.2: Determining MBC/MFC

To determine if a compound is static (inhibits growth) or cidal (kills), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.

  • From the clear wells of the completed MIC plate (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate this aliquot onto a fresh, drug-free agar plate.

  • Incubate the agar plate under appropriate conditions.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plate. [2][3]

Phase 3: Cytotoxicity and Selectivity Index

Expertise & Experience: An ideal antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host. [4]Therefore, assessing the cytotoxicity of propanamide derivatives against a mammalian cell line is a critical step. The MTT assay is a robust and widely used colorimetric assay to measure cell viability. [5]It quantifies the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [5][6]The amount of formazan produced is directly proportional to the number of living cells.

Trustworthiness: The assay includes wells with untreated cells (100% viability control) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. A "medium only" blank is also used for background subtraction, ensuring the accuracy of the spectrophotometric readings.

Protocol 4.1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HEK293, Vero, or HepG2) into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the propanamide derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [7] * Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [7] * Mix gently on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter for prioritizing compounds. It provides a quantitative measure of a compound's selectivity for the microbe over mammalian cells.

SI = IC₅₀ (Mammalian Cells) / MIC (Microbe)

A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbial target than to host cells. Generally, an SI > 10 is considered a promising starting point for a potential therapeutic agent.

Data Presentation and Summary

Organizing screening data in a clear, tabular format is essential for comparison and decision-making.

Compound IDTest OrganismPrimary Screen: Zone of Inhibition (mm)Secondary Screen: MIC (µg/mL)Safety Screen: IC₅₀ (Vero Cells, µg/mL)Selectivity Index (SI = IC₅₀/MIC)
PPA-001S. aureus22412832
PPA-001E. coli10641282
PPA-001C. albicans18812816
PPA-002S. aureus8128>256>2
PPA-003S. aureus252<10<5
ControlS. aureus28 (Cipro)0.5 (Cipro)5 (Doxorubicin)N/A

Interpretation: Based on this hypothetical data, PPA-001 emerges as a promising candidate, particularly against S. aureus and C. albicans, due to its potent MIC values and high selectivity indices. PPA-002 shows weak activity, while PPA-003 is highly potent but also highly cytotoxic, making it unsuitable for further development.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved from [Link]

  • (PDF) SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. (2023). YouTube. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). CLSI. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. (2022). Frontiers. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. Retrieved from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved from [Link]

  • Novel Targets and Mechanisms in Antimicrobial Drug Discovery. (2021). MDPI. Retrieved from [Link]

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2019). Scientific Research Publishing. Retrieved from [Link]

  • Mechanisms of Antimicrobial Actions. (2024). ResearchGate. Retrieved from [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. Retrieved from [Link]

  • Mechanisms of Action by Antimicrobial Agents: A Review. (2021). McGill Journal of Medicine. Retrieved from [Link]

  • Antimicrobial Susceptibility Summary 2025. (n.d.). UCLA Quality Management Services. Retrieved from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a small molecule of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for establishing robust and reliable quantitative assays. This guide emphasizes a systematic approach, beginning with the physicochemical characterization of the analyte and progressing through method development and validation for both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The methodologies are aligned with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Analytical Imperative

The precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality control throughout the manufacturing process.[11][12] 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, possessing key structural motifs such as an aromatic amine, an amide linkage, and a nitro group, presents unique analytical challenges and opportunities. The presence of a chromophore in the 4-nitrophenyl group suggests strong UV absorbance, making spectrophotometric and chromatographic methods with UV detection particularly suitable.[13][14][15][16][17] This application note will elucidate the rationale behind experimental choices, providing a clear pathway for developing and validating analytical methods fit for purpose.

Physicochemical Properties of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide (Predicted)
PropertyPredicted Value/CharacteristicRationale & Impact on Analytical Method Development
Chemical Structure See Figure 1The structure contains a primary aromatic amine, a secondary amide, and a nitroaromatic group. The hydrobromide salt form suggests good aqueous solubility.
Molecular Formula C₉H₁₁N₃O₃ · HBrBased on the parent compound N-(4-nitrophenyl)propanamide with an added amino group.
Molecular Weight ~294.12 g/mol Calculated based on the predicted molecular formula. Accurate mass determination would be beneficial.
UV Absorbance Expected strong absorbance in the UV regionThe 4-nitrophenyl group is a strong chromophore, which is advantageous for UV-Vis and HPLC-UV detection.
Solubility Likely soluble in water and polar organic solvents (e.g., methanol, acetonitrile)The hydrobromide salt form enhances aqueous solubility. This is a critical parameter for sample and standard preparation.
pKa Multiple pKa values expectedThe primary amino group will have a basic pKa, influencing its charge state with pH changes. This is a critical consideration for HPLC mobile phase selection to ensure consistent retention and peak shape.

Figure 1: Chemical Structure of 3-Amino-N-(4-nitrophenyl)propanamide

This is a predicted structure based on the compound name.

Strategic Approach to Method Development

Our strategy for developing a quantitative analytical method will follow a logical progression, beginning with simpler techniques and advancing to more sophisticated, separation-based methods. This approach ensures efficiency and robustness.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This compound is of significant interest in pharmaceutical research and development, necessitating a reliable analytical method for its characterization and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, coupled with UV detection. The systematic approach to method development, optimization, and validation is described in detail, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a synthetic organic compound with potential applications in drug discovery and development. Its chemical structure, featuring a primary amine, an amide linkage, and a nitroaromatic moiety, presents unique analytical challenges and opportunities. The nitro group acts as a strong chromophore, making UV spectrophotometry a suitable detection technique. However, the presence of the basic amino group requires careful control of the mobile phase pH to ensure reproducible retention and optimal peak shape in reversed-phase chromatography.

The objective of this work was to develop a robust and reliable HPLC-UV method for the accurate quantification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This application note serves as a comprehensive guide for researchers and analytical scientists, providing a detailed protocol and a thorough explanation of the method development and validation process.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for efficient HPLC method development. While experimental data for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is not extensively published, its structure allows for the prediction of its chromatographic behavior.

  • Structure:

    • Primary Amine (pKa ~9-10): The basic nature of the primary amine dictates that the mobile phase pH will significantly influence its ionization state and, consequently, its retention on a reversed-phase column. At a pH below its pKa, the amine will be protonated (cationic), leading to reduced retention.[1][2]

    • Nitroaromatic Group: This group is a strong chromophore, which is advantageous for UV detection. The nitro group also contributes to the overall polarity of the molecule.

    • Amide Linkage: The amide group is polar and can participate in hydrogen bonding.

  • UV Absorbance: Nitroaromatic compounds typically exhibit strong UV absorbance in the range of 210-270 nm.[3][4] The exact maximum absorbance (λmax) needs to be determined experimentally to ensure optimal sensitivity.

  • Solubility: The hydrobromide salt form suggests good solubility in aqueous and polar organic solvents, which is favorable for HPLC analysis.

Based on these characteristics, a reversed-phase HPLC method using a C18 column is a logical starting point, as it can effectively separate compounds with a mix of polar and non-polar features.[5][6]

Materials and Methods

3.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

3.2. Chemicals and Reagents

  • 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide reference standard

  • Acetonitrile (HPLC grade)[7][8][9][10][11]

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3.3. Chromatographic Conditions (Optimized Method)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Development Strategy

A systematic approach was employed to develop the HPLC method, focusing on achieving optimal resolution, peak shape, and analysis time.

Initial Scouting and Feasibility

The initial phase of method development involved scouting for a suitable stationary and mobile phase. A C18 column was chosen for its versatility in retaining both polar and non-polar compounds.[5][6] Acetonitrile was selected as the organic modifier due to its lower UV cutoff and viscosity compared to methanol.[7][8][9][10][11]

A scouting gradient of 5-95% acetonitrile in water was run to determine the approximate elution conditions for the analyte. This initial run provides crucial information about the retention behavior and potential for co-eluting impurities.

Optimization of Critical Parameters

The following diagram illustrates the systematic workflow for optimizing the HPLC method:

MethodDevelopmentWorkflow cluster_scouting Initial Scouting cluster_optimization Parameter Optimization cluster_final Final Method Scouting Scouting Gradient (5-95% ACN) on C18 Column MobilePhase Mobile Phase pH Optimization (pH 2.5 - 4.5) Scouting->MobilePhase Initial Retention Data Wavelength Wavelength Selection (UV Scan) Scouting->Wavelength Determine λmax Gradient Gradient Optimization (Slope and Time) MobilePhase->Gradient Improved Peak Shape Temperature Column Temperature (25-40 °C) Gradient->Temperature Fine-tune Resolution FinalMethod Optimized HPLC-UV Method Temperature->FinalMethod Robust Separation ValidationProtocol Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision Robustness Specificity Specificity Peak Purity Analysis Forced Degradation Validation:f0->Specificity Linearity Linearity Calibration Curve Correlation Coefficient (r²) Validation:f1->Linearity Accuracy Accuracy Spike Recovery % Recovery Validation:f2->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:f3->Precision Robustness Robustness Variations in pH, Flow Rate, Temperature Validation:f4->Robustness

Caption: Key Parameters for HPLC Method Validation.

5.1. Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, and light) were also performed to demonstrate that the method can resolve the analyte from its potential degradation products.

5.2. Linearity: The linearity of the method was assessed by preparing a series of at least five standard solutions of the analyte at different concentrations. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by linear regression analysis. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.

5.3. Accuracy: The accuracy of the method was determined by spike recovery experiments. A known amount of the analyte was added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

5.4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the same standard solution were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The RSD should be ≤ 2%.

5.5. Robustness: The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) were monitored to ensure they remained within acceptable limits.

Final Optimized Protocol

1. Preparation of Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.
  • Adjust the pH to 3.0 with orthophosphoric acid.
  • Filter through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide reference standard and transfer to a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. Chromatographic Analysis:

  • Set up the HPLC system with the chromatographic conditions specified in Table 3.3.
  • Equilibrate the column for at least 30 minutes with the initial mobile phase composition.
  • Inject the standard and sample solutions.
  • Integrate the peak corresponding to the analyte and calculate the concentration based on the calibration curve.

Conclusion

A robust and reliable HPLC-UV method for the quantitative analysis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide has been successfully developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The systematic approach to method development, guided by the physicochemical properties of the analyte and established regulatory guidelines, ensures the scientific integrity and trustworthiness of the analytical results. This application note provides a comprehensive protocol that can be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link] [12][13][14][15][16]2. Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of... [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • SPIE Digital Library. Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • MDPI. Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Mason Technology. Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • ResearchGate. Effect of mobile phase pH and organic content on retention times and... [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Shimadzu (Europe). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Chromatography Forum. nonpolar compounds and C18 column. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. [Link]

  • Scribd. USP-NF <621> Chromatography. [Link]

  • Biotage. Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. [Link]

  • YouTube. Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Analytica Chimica Acta. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • GL Sciences. C18 Columns HPLC. [Link]

  • PubChem. N-(4-Nitrophenyl)propionamide. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubChem. 3-(4-Nitro-phenyl)-propionaldehyde. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-designed chemical intermediates is paramount to the efficient construction of complex molecular architectures. 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is one such intermediate, offering a unique combination of functional groups that make it a valuable precursor for a variety of molecular scaffolds, particularly in the synthesis of heterocyclic compounds with potential biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate. We will delve into the causality behind the synthetic choices, provide detailed, self-validating experimental protocols, and explore its utility in the construction of valuable downstream products.

Physicochemical Properties and Structural Features

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a salt, which typically presents as a stable, crystalline solid, enhancing its shelf-life and handling properties compared to the free base. The key structural features that underpin its utility as a chemical intermediate are:

  • A Primary Amino Group: This nucleophilic center is poised for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions.

  • An Amide Linkage: The amide bond provides structural rigidity and participates in hydrogen bonding, influencing the conformational preferences of downstream molecules.

  • A 4-Nitrophenyl Moiety: The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and can itself be a handle for further chemical modification, such as reduction to an aniline derivative.

PropertyValueSource
CAS Number 111196-17-9[Commercial Suppliers]
Molecular Formula C₉H₁₂BrN₃O₃Calculated
Molecular Weight 306.12 g/mol Calculated
Appearance Expected to be an off-white to yellow crystalline solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOGeneral knowledge of hydrobromide salts

Strategic Synthesis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

The synthesis of the target intermediate is logically approached in a two-step sequence starting from commercially available precursors: 4-nitroaniline and 3-chloropropionyl chloride. This strategy is both cost-effective and amenable to scale-up.

Workflow for the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation A 4-Nitroaniline C 3-Chloro-N-(4-nitrophenyl)propanamide A->C Acylation (Schotten-Baumann) B 3-Chloropropionyl Chloride B->C E 3-Amino-N-(4-nitrophenyl)propanamide C->E Nucleophilic Substitution D Ammonia D->E G 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide E->G Acid-Base Reaction F Hydrobromic Acid F->G Piperazinone_Synthesis cluster_step1 Step 1: Free Base Generation cluster_step2 Step 2: Intramolecular Cyclization A 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide C 3-Amino-N-(4-nitrophenyl)propanamide (Free Base) A->C B Base (e.g., NaHCO₃) B->C E 1-(4-Nitrophenyl)piperazin-2-one C->E Intramolecular Amidation D Heat/ Solvent D->E

Derivatization of 3-Amino-N-(4-nitrophenyl)propanamide for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization of 3-Amino-N-(4-nitrophenyl)propanamide for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the systematic derivatization of 3-amino-N-(4-nitrophenyl)propanamide, a versatile scaffold for chemical library synthesis and drug discovery. We delve into the strategic rationale and provide detailed, validated protocols for chemical modifications at three key positions: the aliphatic primary amine, the amide linkage, and the aromatic nitro group. The objective is to generate a focused library of analogs for robust structure-activity relationship (SAR) analysis. Methodologies covered include N-acylation, N-alkylation, nitro group reduction, and subsequent functionalization of the resulting aniline. This document is intended to empower researchers to explore the chemical space around this scaffold, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Value of the Scaffold

The 3-amino-N-(4-nitrophenyl)propanamide core is a compelling starting point for medicinal chemistry campaigns. Its structure presents multiple, chemically distinct handles for modification, allowing for a systematic exploration of how different functional groups impact biological activity. The presence of both hydrogen bond donors (amine, amide NH) and acceptors (amide carbonyl, nitro group), along with an aromatic ring, provides the necessary pharmacophoric features for potential interactions with a wide range of biological targets.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a rational framework for optimizing a lead compound.[1][2][3] By synthesizing and testing a series of structurally related molecules, researchers can decipher which parts of a molecule are essential for its biological effects and which can be modified to improve properties like potency, selectivity, and metabolic stability.[4] This guide outlines a logical and efficient path for building a small, information-rich library of derivatives from the parent scaffold.

Derivatization Strategy: A Three-Pronged Approach

To systematically probe the SAR of the 3-amino-N-(4-nitrophenyl)propanamide scaffold, we have identified three primary sites for chemical modification. Each site allows for the introduction of diverse chemical functionalities that can modulate the compound's physicochemical properties.

G cluster_0 3-Amino-N-(4-nitrophenyl)propanamide Scaffold cluster_1 Derivatization Sites mol A Site A: Primary Amine (N-Acylation, N-Alkylation) A->mol  Modulate H-bonding,  Steric Bulk, Polarity B Site B: Amide Nitrogen (N-Alkylation) B->mol  Alter Conformation,  Metabolic Stability C Site C: Nitro Group (Reduction, Bioisosteric Replacement) C->mol  Modify Electronics,  Introduce New Vector

Figure 1: Key derivatization sites on the 3-amino-N-(4-nitrophenyl)propanamide scaffold.

Site A: The Primary Aliphatic Amine

The primary amine is a versatile nucleophile, readily undergoing reactions like acylation and alkylation.

  • N-Acylation: Introducing an acyl group transforms the basic amine into a neutral amide. This modification eliminates a positive charge at physiological pH and introduces a new hydrogen bond acceptor (the acyl carbonyl). The choice of acyl group (e.g., small aliphatic vs. bulky aromatic) directly impacts steric hindrance and lipophilicity. N-acylation is a fundamental transformation in organic synthesis for creating stable amide bonds.[5][6][7]

  • N-Alkylation (via Reductive Amination): Adding alkyl groups increases steric bulk and lipophilicity while retaining the basic character of the nitrogen (for mono- or di-alkylation). This can be crucial for optimizing van der Waals interactions within a target's binding pocket.

Site B: The Amide Nitrogen

While more challenging than modifying the primary amine, N-alkylation of the amide is achievable.[8][9][10][11][12] This modification removes a key hydrogen bond donor, which can be a critical test for determining if this interaction is necessary for activity. It also introduces conformational constraints that can lock the molecule into a more or less favorable binding pose.

Site C: The Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. However, it is often considered a structural liability in drug development due to potential metabolic reduction to reactive and potentially toxic species.[13] Therefore, its modification is a high-priority strategy.

  • Reduction to an Aniline: The reduction of nitroarenes to anilines is a fundamental transformation.[14][15][16][17][18] This completely alters the electronic nature of the aromatic ring, converting a strong electron-withdrawing group into a powerful electron-donating group. Furthermore, the resulting aniline provides a new nucleophilic handle for a second wave of derivatization (e.g., acylation, sulfonylation).

  • Bioisosteric Replacement: In drug design, a bioisostere is a chemical substituent that can replace another with a similar physical or chemical property, producing a broadly similar biological effect.[19] Replacing the nitro group with bioisosteres like a cyano (-CN), trifluoromethyl (-CF3), or sulfonamide (-SO2NH2) group can mitigate metabolic risks while preserving or enhancing biological activity.[20][21] The trifluoromethyl group, for instance, has been successfully used as a bioisosteric replacement for aliphatic nitro groups in potent modulators.[21]

Experimental Workflow and Protocols

The overall workflow involves the synthesis of a derivative library, purification, structural confirmation, and subsequent biological evaluation.

workflow start Start: Core Scaffold synthesis Parallel Synthesis: - N-Acylation (Protocol 1) - Nitro Reduction (Protocol 2) - Aniline Derivatization (Protocol 3) start->synthesis purification Purification (Flash Chromatography / Prep-HPLC) synthesis->purification characterization Structure Confirmation (LC-MS, NMR) purification->characterization screening Biological Screening (In vitro assays) characterization->screening sar Data Analysis & SAR screening->sar end Lead Optimization sar->end

Figure 2: General experimental workflow for SAR studies.

General Materials and Analytical Methods

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of final compounds should be performed using automated flash column chromatography or preparative high-performance liquid chromatography (HPLC). Structures should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[22][23]

Protocol 1: N-Acylation of the Primary Amine (Site A)

Rationale: This protocol describes a standard and robust method for forming an amide bond at the primary amine using an acyl chloride. A tertiary amine base like triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction.[5]

Materials:

  • 3-Amino-N-(4-nitrophenyl)propanamide (1.0 eq)

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-amino-N-(4-nitrophenyl)propanamide in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • In a separate vial, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Protocol 2: Reduction of the Aromatic Nitro Group (Site C)

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[14] Palladium on carbon (Pd/C) is a commonly used catalyst, and hydrogen gas can be supplied via a balloon or a hydrogenation apparatus. This transformation is typically high-yielding and the primary byproduct is water.

Materials:

  • N-derivatized-3-amino-N-(4-nitrophenyl)propanamide (from Protocol 1 or other) (1.0 eq)

  • Palladium on carbon (10% w/w, ~5 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Leave the reaction to stir vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aniline derivative, which is often pure enough for the next step or can be purified by chromatography if necessary.

Protocol 3: Acylation of the Newly Formed Aniline

Rationale: The aniline product from Protocol 2 is a nucleophile that can undergo similar reactions as the primary amine in Site A. This protocol allows for the synthesis of di-functionalized analogs. Pyridine is often used as both the base and a solvent for the acylation of less reactive anilines.

Materials:

  • 3-Amino-N-(4-aminophenyl)propanamide derivative (from Protocol 2) (1.0 eq)

  • Acyl chloride or Acetic anhydride (1.2 eq)

  • Pyridine or Triethylamine/DCM

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the aniline starting material (1.0 eq) in pyridine or a mixture of DCM and TEA.

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (2x, to remove excess base), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or recrystallization.

Data Analysis and SAR Interpretation

Following synthesis and characterization, all new derivatives must be evaluated in a relevant biological assay to determine their activity. The choice of assay is target-dependent, but common examples include enzyme inhibition assays (measuring IC₅₀) or cell-based functional assays (measuring EC₅₀). High-throughput screening (HTS) methodologies can be employed for larger libraries.[24][25]

The results should be compiled into a table to facilitate the identification of structure-activity relationships.

Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay

Compound IDModification at Site A (R¹)Modification at Site C (R²)Kinase IC₅₀ (µM)SAR Remarks
Parent -H-NO₂> 100Inactive parent scaffold.
1a -C(O)CH₃-NO₂52.5Acylation at A confers weak activity.
1b -C(O)Ph-NO₂15.8Aromatic acyl group at A improves potency.
1c -C(O)-(4-Cl-Ph)-NO₂4.2Electron-withdrawing group on phenyl ring at A is beneficial.
2a -C(O)-(4-Cl-Ph)-NH₂1.1Reduction of nitro group to amine dramatically increases potency.
2b -C(O)-(4-Cl-Ph)-NHC(O)CH₃25.6Acylation of the aniline at C is detrimental to activity.
2c -C(O)-(4-Cl-Ph)-NHS(O)₂CH₃0.8Sulfonamide at C is well-tolerated and slightly improves potency.
3a -C(O)-(4-Cl-Ph)-CN2.5Cyano bioisostere for nitro retains good activity.
3b -C(O)-(4-Cl-Ph)-CF₃1.9CF₃ bioisostere is also highly effective.

Interpretation of Hypothetical Data:

  • Site A: The data suggests a preference for a bulky, electron-deficient aromatic ring at the primary amine position (compare 1a , 1b , and 1c ). This may indicate a hydrophobic binding pocket that also engages in favorable electronic interactions.

  • Site C: The most significant finding is the dramatic potency increase upon reduction of the nitro group to an amine (1c vs. 2a ). This suggests the aniline -NH₂ group is a critical pharmacophoric element, perhaps acting as a hydrogen bond donor.

  • Site C (cont.): While the free aniline is optimal, subsequent acylation (2b ) is poorly tolerated, likely due to steric hindrance or the loss of a key hydrogen bond donation. However, a sulfonamide (2c ) is tolerated. Bioisosteric replacement of the nitro group with cyano (3a ) or trifluoromethyl (3b ) groups results in potent compounds, providing viable alternatives to mitigate potential toxicity associated with both nitro and aniline moieties.

Conclusion

The derivatization of 3-amino-N-(4-nitrophenyl)propanamide offers a fertile ground for exploring structure-activity relationships. The protocols outlined in this guide provide a robust and rational approach to synthesizing a chemically diverse library of analogs. By systematically modifying the primary amine, the aromatic nitro group, and the amide backbone, researchers can efficiently map the chemical space around this scaffold. The resulting SAR data is invaluable for guiding the design of next-generation compounds with enhanced potency, improved selectivity, and more favorable drug-like properties, ultimately accelerating the journey from a hit compound to a viable drug candidate.

References

  • Di Mola, A., et al. (2010). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Di Mola, A., et al. (2010). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. Available at: [Link]

  • Phillips, B. A., & Scicinski, J. J. (1998). N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol. Google Patents.
  • Barrow, J. C., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. Available at: [Link]

  • Utley, J. H. P., & Webber, A. (1980). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available at: [Link]

  • Ali, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Chen, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]

  • Tale, R. H., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Smirnovas, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Jagadeesh, R. V., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

  • Isomura, Y., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Varma, R. S., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Charles River Laboratories. (n.d.). Chemical Compound Libraries. Charles River Laboratories. Available at: [Link]

  • Request PDF. (n.d.). Method development approaches for small-molecule analytes. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. Available at: [Link]

  • Butcher, R. J., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). N -Alkyl amide synthesis via N -alkylation of amides with alcohols. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.
  • OChemOnline. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. Available at: [Link]

  • Smirnovas, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Nakagawa, T. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Preprints.org. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Application of H-beta-Ala-pNA HBr in Solid-Phase Peptide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of H-beta-Ala-pNA HBr (β-Alanine p-nitroanilide hydrobromide) in solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide detailed, field-proven protocols, and offer expert insights to ensure successful synthesis and application of peptide p-nitroanilides.

Introduction: The Strategic Role of a Chromogenic Reporter in Peptide Chemistry

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide chemistry, enabling the efficient and controlled assembly of amino acids on a solid support.[1][2][3] Within the vast toolkit of SPPS, specialized reagents are often employed to achieve specific research goals. H-beta-Ala-pNA HBr is one such specialized building block, categorized as a chromogenic substrate.[4]

The core utility of H-beta-Ala-pNA HBr lies in the introduction of a p-nitroanilide (pNA) group at the C-terminus of a peptide. This moiety is colorless when part of the peptide chain but releases a yellow-colored compound, p-nitroaniline, upon enzymatic or chemical cleavage of the amide bond.[5] This colorimetric signal provides a straightforward and quantifiable method for monitoring reaction kinetics, making peptide-pNA conjugates invaluable tools in enzyme research and drug discovery.[6][7]

The incorporation of β-Alanine serves as a flexible spacer, potentially improving substrate recognition by the target enzyme and enhancing the solubility of the final peptide.

Core Applications in Research and Development

The synthesis of peptides ending with a p-nitroanilide group using H-beta-Ala-pNA HBr is primarily aimed at creating substrates for proteolytic enzymes. These substrates are instrumental in:

  • Enzyme Activity Assays: Quantifying the catalytic activity of proteases is fundamental in biochemistry and drug discovery. Peptide-pNA substrates allow for continuous monitoring of enzyme activity through a simple spectrophotometric measurement of the released p-nitroaniline.[5][7]

  • High-Throughput Screening (HTS) for Enzyme Inhibitors: In drug development, HTS campaigns are conducted to identify small molecules that can inhibit the activity of a target enzyme. The colorimetric nature of the peptide-pNA assay makes it highly amenable to automated, high-throughput formats.[7][8]

  • Kinetic Studies: Determining key enzymatic parameters such as Km (Michaelis constant) and kcat (catalytic rate constant) is crucial for understanding enzyme mechanism and inhibitor potency. The real-time data acquisition from peptide-pNA assays is ideal for such kinetic characterizations.

  • Diagnostics: Assays based on chromogenic substrates can be developed for diagnostic purposes, for instance, to measure the levels of specific enzymes in clinical samples.[6][9]

Chemical Properties and Handling

A clear understanding of the chemical properties of H-beta-Ala-pNA HBr is essential for its successful application.

PropertyValueReference
Chemical Name 3-Amino-N-(4-nitrophenyl)-propanamide Monohydrobromide[10]
CAS Number 111196-17-9[4][10]
Molecular Formula C9H12BrN3O3[10]
Molecular Weight 290.12 g/mol [4][10]
Appearance Typically an off-white to yellow crystalline powder.
Storage 2-8°C, desiccated. Protect from light and moisture.[10]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Handle in a well-ventilated area, preferably a fume hood.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Protocol for Solid-Phase Synthesis of a Peptide-p-Nitroanilide

This protocol outlines the manual synthesis of a model peptide-pNA using the widely adopted Fmoc/tBu strategy.[12][13]

Workflow Overview

SPPS_Workflow Resin 1. Resin Swelling Coupling 2. Coupling of H-beta-Ala-pNA HBr Resin->Coupling Capping 3. Capping (Optional) Coupling->Capping Check for incomplete coupling Deprotection 4. Fmoc Deprotection Coupling->Deprotection Capping->Deprotection Chain_Elongation 5. Chain Elongation (Amino Acid Cycles) Deprotection->Chain_Elongation Chain_Elongation->Deprotection Repeat for each amino acid Cleavage 6. Cleavage and Deprotection Chain_Elongation->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Caption: Workflow for the synthesis of a peptide-p-nitroanilide.

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice as the final cleavage will yield a C-terminal amide.

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp; Trt for Asn, Gln, His; Pbf for Arg).

  • H-beta-Ala-pNA HBr

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: A standard choice is Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF.

Step-by-Step Synthesis Protocol

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[3]

  • Drain the DMF.

2. Fmoc Deprotection of the Resin:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of H-beta-Ala-pNA HBr:

  • In a separate vial, dissolve H-beta-Ala-pNA HBr (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. The additional equivalent of base is to neutralize the HBr salt.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[14]

4. Capping (Optional):

  • If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride, DIPEA, and DMF for 30 minutes.[13]

5. Chain Elongation (Subsequent Amino Acid Couplings):

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid (if an Fmoc-protected beta-alanine was used) or proceed to the next amino acid coupling.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

    • Repeat the deprotection and coupling cycle for each amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[15]

  • Place the dried resin in a round-bottom flask.

  • Add the pre-chilled cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).[16]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol for an Enzyme Activity Assay Using a Synthesized Peptide-pNA

This protocol provides a general framework for a protease activity assay.

Assay Workflow

Assay_Workflow Preparation 1. Prepare Reagents (Buffer, Substrate, Enzyme) Incubation 2. Mix and Incubate (Enzyme + Substrate) Preparation->Incubation Measurement 3. Measure Absorbance at 405-410 nm Incubation->Measurement Over time Analysis 4. Data Analysis (Calculate Rate) Measurement->Analysis

Caption: General workflow for an enzyme activity assay.

Step-by-Step Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2).

  • Substrate Stock Solution: Dissolve the purified peptide-pNA in a minimal amount of DMSO and then dilute to the desired concentration in the assay buffer.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer.

2. Assay Execution (96-well plate format):

  • Add the assay buffer to the wells.

  • Add the substrate solution to each well.

  • To initiate the reaction, add the enzyme solution to the wells. The final volume should be consistent across all wells.

  • Controls: Include wells with substrate and buffer but no enzyme (blank) to correct for any non-enzymatic hydrolysis.[17]

3. Data Acquisition:

  • Immediately place the 96-well plate in a microplate reader.

  • Measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

4. Data Analysis:

  • Subtract the rate of the blank from the rates of the enzyme-containing wells.

  • Plot the absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (V0).

  • The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance; peptide aggregation; poor resin swelling; insufficient reagents.Double couple the problematic amino acid; use a different coupling reagent (e.g., HATU); switch to a more suitable solvent like NMP; use a higher concentration of reagents.[14][18]
Low Cleavage Yield Incomplete cleavage; peptide precipitation on the resin.Extend the cleavage time; use a stronger cleavage cocktail; ensure the resin is thoroughly dry before cleavage.
Multiple Peaks in HPLC Deletion sequences; side reactions during synthesis or cleavage; racemization.Ensure complete coupling at each step (use capping if necessary); optimize the cleavage cocktail to minimize side reactions; use appropriate coupling reagents and conditions to minimize racemization.[18]
No or Low Signal in Enzyme Assay Inactive enzyme; incorrect assay conditions (pH, temperature); substrate not recognized.Verify enzyme activity with a known substrate; optimize assay buffer and conditions; redesign the peptide sequence for better enzyme recognition.

Conclusion

H-beta-Ala-pNA HBr is a valuable reagent for the synthesis of chromogenic peptide substrates. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize and utilize these powerful tools to advance their studies in enzymology and drug discovery. The ability to generate real-time, quantitative data on enzyme activity in a straightforward and high-throughput manner underscores the continued importance of this application in modern biochemical and pharmaceutical research.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Pharmaffiliates. (n.d.). H-beta-Ala-pNA HBr. [Link]

  • Gallimore, M. J., & Friberger, P. (1982). Chromogenic peptide substrate assays and their clinical applications. Haemostasis, 12(1-2), 1-13. [Link]

  • Meldal, M., & Svendsen, I. (1993). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Journal of the Chemical Society, Chemical Communications, (14), 1091-1093. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • LookChem. (n.d.). H-BETA-ALA-BETANA HBR Safety Data Sheets(SDS). [Link]

  • Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Stennicke, H. R., & Salvesen, G. S. (1999). Solid-phase synthesis of peptide-4-nitroanilides. Methods in Enzymology, 301, 353-361. [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-β-Ala-OMe HCl. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • Armstrong, R. W., & Tempest, P. A. (1996). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Journal of the American Chemical Society, 118(31), 7271-7272. [Link]

  • Fung, S. Y., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Fitoterapia, 150, 104845. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • Okada, Y., et al. (1987). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 35(10), 4296-4300. [Link]

  • Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(6), 3343-3347. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. International Journal of Molecular Sciences, 21(5), 1797. [Link]

  • That Chemist. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

  • Wessolowski, A., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 243-256. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239, Beta-Alanine. [Link]

  • Holston Gases. (n.d.). Hydrogen Bromide HBr Safety Data Sheet SDS P4605. [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Role of H-D-Ala-pNA HCl in Detecting D-alanine and its Significance in Bacterial Research. [Link]

  • ResearchGate. (2016, March 18). How to use HBr (45~48%) for ether cleavage?. [Link]

  • Hu, D., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(18), 2669-2672. [Link]

  • Wikipedia. (n.d.). Hydrobromic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this synthesis. The following information is curated from established principles of organic chemistry and analogous synthetic procedures to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide involves the formation of an amide bond between 4-nitroaniline and a derivative of 3-aminopropanoic acid. A critical consideration in this synthesis is the presence of two amino groups with differing nucleophilicity and the need for a protecting group strategy to ensure selective acylation. The electron-withdrawing nature of the nitro group on the aniline ring decreases its nucleophilicity, which can present challenges in achieving high yields.[1][2] This guide will walk you through a reliable synthetic pathway, from starting materials to the final hydrobromide salt, and provide solutions to common experimental hurdles.

Proposed Synthetic Pathway

A logical and efficient synthetic route for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a three-step process:

  • Protection of 3-Aminopropanoic Acid: The amino group of 3-aminopropanoic acid is protected to prevent self-polymerization and other side reactions during the subsequent acylation step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.[3][4]

  • Amide Bond Formation: The protected 3-(Boc-amino)propanoic acid is converted to a more reactive species, such as an acyl chloride, which then reacts with 4-nitroaniline to form the desired amide bond.

  • Deprotection and Salt Formation: The Boc protecting group is removed from the newly formed amide, and the resulting free amine is protonated with hydrobromic acid to yield the final hydrobromide salt.

Synthetic_Pathway A 3-Aminopropanoic Acid B 3-(Boc-amino)propanoic Acid A->B (Boc)2O, Base C 3-(Boc-amino)propanoyl chloride B->C SOCl2 or (COCl)2 E N-(4-Nitrophenyl)-3-(Boc-amino)propanamide C->E + 4-Nitroaniline (D) Pyridine or Et3N D 4-Nitroaniline D->E F 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide E->F HBr in Acetic Acid

Caption: Proposed synthetic workflow for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Experimental Protocols

Part 1: Synthesis of 3-(tert-Butoxycarbonylamino)propanoic Acid

Objective: To protect the amino group of 3-aminopropanoic acid with a Boc group.

Materials:

  • 3-Aminopropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminopropanoic acid in an aqueous solution of sodium hydroxide.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.

Part 2: Synthesis of tert-Butyl (3-((4-nitrophenyl)amino)-3-oxopropyl)carbamate

Objective: To form the amide bond between the protected amino acid and 4-nitroaniline.

Materials:

  • 3-(tert-Butoxycarbonylamino)propanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • 4-Nitroaniline

  • Pyridine or triethylamine (Et₃N)

Procedure:

  • Suspend 3-(tert-butoxycarbonylamino)propanoic acid in anhydrous DCM.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then stir at room temperature until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 4-nitroaniline and pyridine (or triethylamine) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the 4-nitroaniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and a basic solution (e.g., saturated NaHCO₃).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part 3: Synthesis of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide

Objective: To deprotect the Boc group and form the final hydrobromide salt.

Materials:

  • tert-Butyl (3-((4-nitrophenyl)amino)-3-oxopropyl)carbamate

  • Hydrobromic acid (HBr) in acetic acid (e.g., 33 wt. %)

  • Diethyl ether

Procedure:

  • Dissolve the protected amide from Part 2 in a minimal amount of a suitable solvent (e.g., acetic acid or an inert solvent like ethyl acetate).

  • Add a solution of HBr in acetic acid and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Precipitate the product by adding diethyl ether to the reaction mixture.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides potential solutions.

Troubleshooting_Workflow Start Low Yield or No Product Q1 Check Starting Materials' Purity? Start->Q1 A1_Yes Impure Reagents Purify or use new batch Q1->A1_Yes No A1_No Proceed to Reaction Conditions Q1->A1_No Yes Q2 Incomplete Reaction? A1_No->Q2 A2_Yes Increase reaction time/temperature Check for deactivation of aniline Q2->A2_Yes Yes A2_No Check Work-up Procedure Q2->A2_No No Q3 Product Lost During Work-up? A2_No->Q3 A3_Yes Optimize extraction pH Avoid excessive washing Q3->A3_Yes Yes A3_No Consider Side Reactions Q3->A3_No No Q4 Side Products Observed? A3_No->Q4 A4_Yes Identify side products (e.g., diacylation) Adjust stoichiometry, lower temperature Q4->A4_Yes Yes A4_No Consult Further Q4->A4_No No

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Q1: My yield of the final product is consistently low. What are the likely causes?

A1: Low yields can stem from several factors, particularly in the amide bond formation step (Part 2).

  • Reduced Nucleophilicity of 4-Nitroaniline: The electron-withdrawing nitro group significantly deactivates the aniline, making it a poor nucleophile.[1][2] To overcome this, you may need to use more forcing reaction conditions, such as a higher temperature or a longer reaction time. However, be cautious as this may also lead to side reactions.

  • Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly reactive and susceptible to hydrolysis by any trace moisture in the reaction setup.[1][5] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Monitor the reaction progress carefully using TLC. If the reaction stalls, a slight increase in temperature or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) might be beneficial.

  • Product Loss During Work-up: The product may have some solubility in the aqueous layers during extraction. Ensure the pH of the aqueous phase is appropriate to minimize the solubility of your product.

Q2: I am recovering a significant amount of unreacted 4-nitroaniline. How can I improve the conversion?

A2: Recovering the starting aniline is a clear indication of an incomplete reaction.

  • Increase Equivalents of Acyl Chloride: A slight excess (1.1 to 1.2 equivalents) of the acyl chloride can help drive the reaction to completion. However, a large excess should be avoided as it can lead to purification challenges and potential side reactions.

  • Optimize the Base: The base (pyridine or triethylamine) acts as an acid scavenger. Ensure you are using at least one equivalent. Using a stronger, non-nucleophilic base might also improve the reaction rate.

  • Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for any decomposition of starting materials or product at higher temperatures.

Q3: My final product is an oil and will not crystallize. What should I do?

A3: Obtaining an oily product is a common purification challenge.

  • Trituration: Try to induce crystallization by adding a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether) and scratching the inside of the flask with a glass rod.

  • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.

  • Column Chromatography: If crystallization fails, purification by column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or methanol/DCM) is often effective.

  • Salt Formation: Converting the free base to its hydrobromide salt (as described in Part 3) often induces crystallization and aids in purification.

Q4: I see multiple spots on my TLC plate after the amide coupling reaction. What are the possible side products?

A4: The formation of side products can complicate purification and reduce yield.

  • Diacylation: Although less likely with the deactivated 4-nitroaniline, it's possible for the initially formed amide to be acylated again, especially if a large excess of the acyl chloride is used. Using a 1:1 stoichiometry of reactants can minimize this.

  • Hydrolysis Product: The presence of 3-(tert-butoxycarbonylamino)propanoic acid on the TLC plate indicates hydrolysis of the acyl chloride. Improving anhydrous conditions is key to preventing this.

  • Polymerization: If the protecting group on 3-aminopropanoic acid is not stable or was not successfully introduced, polymerization can occur. Ensure the protection step is complete before proceeding.

Frequently Asked Questions (FAQs)

Q: Why is a protecting group necessary for 3-aminopropanoic acid?

A: 3-Aminopropanoic acid has both a nucleophilic amino group and an electrophilic carboxylic acid (which can be activated). Without protecting the amino group, it can react with the activated carboxyl group of another molecule, leading to the formation of dimers, oligomers, and polymers instead of the desired product.[3][6]

Q: Can I use a different protecting group for the amino acid?

A: Yes, other protecting groups like the carboxybenzyl (Cbz) group can be used.[3][4] However, the deprotection conditions will be different. For example, the Cbz group is typically removed by catalytic hydrogenation, which might also reduce the nitro group on the 4-nitroaniline moiety. The choice of protecting group should be compatible with the other functional groups in the molecule.

Q: What is the purpose of forming the hydrobromide salt?

A: Forming the hydrobromide salt serves several purposes:

  • Improved Crystallinity: Salts are often more crystalline than their corresponding free bases, which facilitates purification by recrystallization.

  • Increased Stability: The salt form can be more stable and easier to handle and store than the free amine.

  • Enhanced Solubility: The hydrobromide salt may have better solubility in certain solvents, which can be advantageous for formulation or further reactions.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide, nitro, amine).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following table provides a summary of key reaction parameters and their expected impact on the synthesis. Note that these are general guidelines, and optimization may be required for specific experimental setups.

ParameterRecommended RangeRationale and Potential Issues
Acyl Chloride to Aniline Ratio 1.05 - 1.2 : 1A slight excess of the acyl chloride can improve conversion. A large excess may lead to diacylation.[1]
Reaction Temperature (Amidation) 0 °C to 50 °CStart at a low temperature to control the initial reaction rate. Gentle heating may be required to drive the reaction to completion.[1]
Base (Acid Scavenger) 1.0 - 1.5 equivalentsEssential to neutralize the HCl or HBr generated. Insufficient base will stall the reaction.
Deprotection Time 1 - 4 hoursMonitor by TLC to avoid over-exposure to strong acid, which could potentially hydrolyze the amide bond.

References

  • Cai, W. (2005). Preparation of 3-amino-piperidine building block via reductive amination. Organic Process Research & Development, 9, 51-56.
  • Noscira, S.A. (2008).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
  • Google Patents. (2001). Method for preparing 3-nitro-4-aminotoluene.
  • Google Patents. (2004). Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Google Patents. (2001). The synthetic method of the bromophenol of 3 amino 4.
  • ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Seashore-Ludlow, B., et al. (2013).
  • Aceschem. (n.d.). CAS 771522-36-2 | 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide.
  • Google Patents. (2011). The preparation method of 2- methoxyl group -4- nitroaniline.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • BenchChem Technical Support Team. (2025). Technical Support Center: N-Aryl Benzamide Synthesis. BenchChem.
  • ResearchGate. (2024).
  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Master Organic Chemistry. (2018).
  • Atomaxchem. (n.d.). 3-amino-3-[5-(4-nitrophenyl)furan-2-yl]propanamide | CAS:771522-36-2.
  • Google Patents. (2002).
  • ResearchGate. (2006). 3-Amino-1-(4-nitrobenzyl)pyridinium bromide.
  • National Center for Biotechnology Information. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances.
  • Aromsyn Co., Ltd. (n.d.). 3-amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Royal Society of Chemistry. (2021).
  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ACS Publications. (2023).
  • Houben-Weyl. (2001). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Pharmaffiliates. (n.d.). CAS No : 2964-48-9 | Product Name : L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide.

Sources

Troubleshooting low yield in the N-acylation of 4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important reaction. Here, we provide in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot low yields and optimize your experimental outcomes.

Section 1: Understanding the Reaction and Common Pitfalls

The N-acylation of 4-nitroaniline is a fundamental transformation in organic synthesis, often employed in the production of dyes, pharmaceuticals, and other specialty chemicals.[1] The reaction involves the introduction of an acyl group onto the nitrogen atom of 4-nitroaniline. While seemingly straightforward, the inherent electronic properties of 4-nitroaniline can present significant challenges.

Q1: Why is my N-acylation of 4-nitroaniline resulting in a low yield?

Several factors can contribute to a low yield in this reaction. The primary reason often lies in the reduced nucleophilicity of the amino group in 4-nitroaniline.[2] The potent electron-withdrawing nature of the para-nitro group significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline.[2][3][4][5][6]

Here's a breakdown of potential causes for low yield:

  • Reduced Nucleophilicity of 4-Nitroaniline: The strong electron-withdrawing nitro group deactivates the amino group, making it less reactive towards electrophilic acylating agents.[2]

  • Purity of Reagents: The presence of moisture can hydrolyze the acylating agent (e.g., acetic anhydride), reducing its effective concentration.[7][8][9][10] Impurities in the 4-nitroaniline can also interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent and base can all negatively impact the yield.[11]

  • Side Reactions: While less common for deactivated anilines, side reactions can still occur, consuming starting materials and complicating purification.

  • Inefficient Product Isolation: Product loss during workup and purification steps, such as recrystallization, is a common issue.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides specific troubleshooting strategies for common problems encountered during the N-acylation of 4-nitroaniline.

Q2: I've confirmed my reagents are pure and dry. What are the next steps to improve my yield?

If reagent quality is not the issue, the focus should shift to optimizing the reaction conditions.

A2.1: Choice of Acylating Agent

The reactivity of the acylating agent is critical. For a deactivated substrate like 4-nitroaniline, a more reactive acylating agent is often necessary.

Acylating AgentRelative ReactivityComments
Acyl ChlorideHighHighly reactive, often requires a base to neutralize the HCl byproduct.[12]
Acid AnhydrideModerateA common and effective choice. Less reactive than acyl chlorides but generally sufficient.[13]
Carboxylic AcidLowRequires a coupling agent or harsh conditions, generally not ideal for this reaction.

Recommendation: If you are using acetic anhydride and experiencing low yields, consider switching to acetyl chloride. Be mindful that the reaction will be more exothermic and will produce HCl, which must be scavenged by a suitable base.

A2.2: The Critical Role of a Base

For the N-acylation of weakly nucleophilic anilines, the addition of a base is often beneficial.

Why use a base?

  • To Neutralize Acid Byproducts: When using acyl chlorides, a base is essential to neutralize the generated HCl, which would otherwise protonate the starting aniline, rendering it unreactive.[12]

  • To Potentially Increase Nucleophilicity: While less common for anilines, in some cases, a base can deprotonate the amine to form a more nucleophilic amide anion.

Recommended Bases:

  • Pyridine: A commonly used base that can also act as a nucleophilic catalyst.[12]

  • Triethylamine (TEA): A non-nucleophilic base that is effective at scavenging acid.[12]

Q3: My TLC analysis shows unreacted 4-nitroaniline even after a prolonged reaction time. What should I do?

This indicates that the reaction is not proceeding to completion. Here are some strategies to drive the reaction forward:

  • Increase the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.[11] A temperature range of 40-60°C is a good starting point.[11] However, be cautious, as excessive heat can lead to side reactions.

  • Increase the Stoichiometry of the Acylating Agent: Using a slight excess (e.g., 1.2-1.5 equivalents) of the acylating agent can help drive the reaction to completion.

  • Consider a More Forcing Acylating Agent: As mentioned previously, switching from an anhydride to an acyl chloride can significantly increase the reaction rate.[12]

Q4: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side products and how can I minimize them?

While the deactivated nature of 4-nitroaniline reduces the likelihood of many side reactions, some can still occur.

  • Diacylation: Although rare with deactivated anilines, under harsh conditions, a second acyl group can add to the nitrogen. To avoid this, use a moderate excess of the acylating agent and avoid excessively high temperatures.

  • Ring Acylation (Friedel-Crafts): This is highly unlikely under standard N-acylation conditions as the amino group is a strong activating group for electrophilic aromatic substitution, and the acetylated amide is still an ortho, para-director.[14][15][16][17] However, the nitro group is strongly deactivating, making Friedel-Crafts acylation on the ring improbable.[18]

  • Decomposition: At high temperatures, starting materials or the product may decompose, leading to a complex mixture. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.[11]

Section 3: Experimental Protocols and Visualization

To provide a practical framework, this section includes a detailed experimental protocol and visual aids to conceptualize the troubleshooting process.

Experimental Protocol: N-Acetylation of 4-Nitroaniline with Acetic Anhydride

This protocol provides a reliable starting point for the synthesis of N-(4-nitrophenyl)acetamide.

Materials:

  • 4-Nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.[19]

  • Slowly add acetic anhydride (1.2 eq) to the solution while stirring.

  • Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the 4-nitroaniline spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water to precipitate the crude product.[14][20][21]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Purify the crude product by recrystallization from ethanol to obtain pure N-(4-nitrophenyl)acetamide.[21][22][23]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the N-acylation of 4-nitroaniline.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->check_reagents incomplete_reaction Incomplete Reaction (TLC) optimize_conditions->incomplete_reaction increase_temp Increase Temperature (40-60°C) incomplete_reaction->increase_temp Yes increase_equivalents Increase Acylating Agent (1.2-1.5 eq) incomplete_reaction->increase_equivalents Yes stronger_acylating_agent Use More Reactive Acylating Agent (Acyl Chloride) incomplete_reaction->stronger_acylating_agent Yes side_products Side Products Observed (TLC) incomplete_reaction->side_products No increase_temp->incomplete_reaction increase_equivalents->incomplete_reaction stronger_acylating_agent->incomplete_reaction moderate_conditions Moderate Conditions (Temp, Time, Equivalents) side_products->moderate_conditions Yes workup_loss Suspect Workup/Purification Loss side_products->workup_loss No moderate_conditions->side_products optimize_recrystallization Optimize Recrystallization (Solvent, Cooling) workup_loss->optimize_recrystallization yield_improved Yield Improved optimize_recrystallization->yield_improved end Problem Solved yield_improved->end

Caption: A stepwise workflow for troubleshooting low yields.

Reaction Mechanism Visualization

Understanding the reaction mechanism is key to effective troubleshooting.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 4-Nitroaniline N-acetyl-4-nitroaniline 4-Nitroaniline->N-acetyl-4-nitroaniline Nucleophilic Attack Acetic_Anhydride Acetic_Anhydride->N-acetyl-4-nitroaniline

Caption: N-acylation of 4-nitroaniline with acetic anhydride.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I use a solvent other than glacial acetic acid?

Yes, other polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) can be used. However, glacial acetic acid is often convenient as it can also serve as a catalyst and is effective at dissolving 4-nitroaniline.

Q6: How do I know if my starting 4-nitroaniline is pure enough?

The melting point of pure 4-nitroaniline is 146-149°C.[1] A broad or depressed melting point suggests the presence of impurities. Recrystallization from ethanol or water can be used for purification.

Q7: Is it necessary to protect the amino group of 4-nitroaniline before other electrophilic aromatic substitution reactions?

While the amino group in 4-nitroaniline is deactivated, acetylation is still a good practice before reactions like nitration or halogenation.[1][15][24] The resulting acetamido group provides better control over the reaction and can prevent potential side reactions.[4][6][15]

Q8: My final product is off-color. What could be the cause?

An off-color product (e.g., yellow or brown) can indicate the presence of impurities, possibly from oxidation or side reactions.[20] Thorough washing and recrystallization are crucial for obtaining a pure, pale-yellow product. The use of decolorizing carbon during recrystallization can also be beneficial.[22]

References

  • Wikipedia. 4-Nitroaniline. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed Central (PMC). N-(n-Decyl)-4-nitroaniline. [Link]

  • YouTube. Hydrolysis: Preparation of 4-Nitroaniline. [Link]

  • Quora. How 4-nitroaniline is a weaker base than 3-nitroaniline?. [Link]

  • Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. [Link]

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. [Link]

  • Filo. Acetylation of aniline reduces its activation effect. [Link]

  • PubMed Central (PMC). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • BYJU'S. Preparation of p-Nitroacetanilide. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • ResearchGate. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. [Link]

  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. [Link]

  • SciSpace. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]

  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]

  • Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Wikipedia. Aniline. [Link]

  • CDN. Exp 1 - Recrystallization of Acetanilide. [Link]

  • askIITians. Give reasons for the following.Acetylation of aniline reduces its activation effect.. [Link]

  • Digital Commons@ETSU. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Reddit. Recrystallizing nitroacetanilide. [Link]

  • IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. General procedure for the acylation of 4-nitrophenol. This was done via.... [Link]

  • Digital Commons @ USF. Hydrolysis of Acetic Anhydride in a CSTR. [Link]

  • University of Calgary. Ch22: EArS of aromatic amines. [Link]

Sources

Technical Support Center: Purification of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The information presented herein is a synthesis of established chemical principles and field-proven techniques.

Introduction

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is a chemical intermediate whose purity is critical for downstream applications. Crude samples of this compound, typically obtained directly from synthesis, often contain unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. This guide provides a structured approach to identifying and resolving common purity issues through recrystallization, acid-base extraction, and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing amides is the reaction of an amine with an acyl chloride.[1][][3] In this case, likely impurities include:

  • Unreacted 3-aminopropanamide: The starting amine.

  • Unreacted 4-nitroaniline: The parent amine of the propanamide.

  • Carboxylic acid: The precursor to the acyl chloride.

  • Triethylammonium chloride/bromide: If triethylamine or a similar base is used to scavenge the HCl/HBr generated during the reaction.[4]

  • Byproducts from acyl chloride formation: If the acyl chloride is generated in situ using reagents like thionyl chloride or oxalyl chloride.[1]

Q2: My crude product is a sticky solid or an oil. What is the first step I should take?

A2: "Oiling out" or the presence of a sticky solid often indicates the presence of significant impurities that depress the melting point of your compound.[5] A simple trituration or washing with a suitable organic solvent in which your product has low solubility but the impurities are soluble can be an effective first step. Solvents like ethyl acetate or hexane could be good starting points for washing.[6]

Q3: I performed a recrystallization, but my yield is very low. What could be the reason?

A3: Low recovery from recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.[5]

  • The chosen solvent is too good at dissolving your compound even at low temperatures.

  • Premature crystallization during hot filtration: This can be minimized by using a pre-heated funnel and filtering the hot solution quickly.[7]

  • Not allowing sufficient time for crystallization at low temperature.

Q4: Can I use acid-base extraction to purify my compound?

A4: Yes, acid-base extraction is a highly effective method for purifying this compound due to the presence of a primary amino group. This allows for the selective transfer of your basic product from an organic solvent into an acidic aqueous phase, leaving non-basic impurities in the organic layer.[8][9]

Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the crude material in a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.

ProblemPotential CauseTroubleshooting Steps
Compound "oils out" The melting point of the compound is lower than the boiling point of the solvent, or there are substantial impurities.[5]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's boiling point. 3. Allow the solution to cool very slowly.[5] 4. If the problem persists, consider a different solvent system or pre-purification by another method.
No crystals form upon cooling The solution is not saturated, or the crystallization process is kinetically slow.1. Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] 2. Add a seed crystal of the pure compound.[10] 3. Reduce the volume of the solvent by evaporation and cool again.[5] 4. Cool the solution in an ice bath or refrigerator.
Crystals are colored Colored impurities are co-crystallizing with your product.1. Before crystallization, dissolve the crude product in the hot solvent and add a small amount of activated charcoal. 2. Boil for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Rapid crystallization The solution is supersaturated, leading to the inclusion of impurities in the crystal lattice.[10]1. Re-heat the solution to redissolve the crystals. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly.[10]
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • Good single-solvent candidates include ethanol or isopropanol.[6]

    • For mixed-solvent systems, consider pairs like n-hexane/acetone, n-hexane/ethyl acetate, or isopropanol/diethyl ether.[11][12]

  • Dissolution:

    • Place the crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[7]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C D Cool Slowly to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains impurities) F->J H Dry Crystals G->H I Pure Product H->I Acid_Base_Extraction cluster_0 Initial Separation cluster_1 Product Recovery cluster_2 Final Product A Crude Product in Organic Solvent B Wash with Dilute Acid (e.g., 1M HCl) A->B C Aqueous Layer (Protonated Amine) B->C D Organic Layer (Non-basic Impurities) B->D E Basify Aqueous Layer (e.g., with NaOH) C->E F Back-extract with Organic Solvent E->F G Organic Layer (Purified Free Amine) F->G H Aqueous Layer (Inorganic Salts) F->H I Dry Organic Layer and Evaporate Solvent G->I J Add HBr to form Hydrobromide Salt I->J K Pure Hydrobromide Salt J->K

Caption: Acid-Base Extraction Workflow

Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. [13][14]

  • Stationary Phase: Silica gel is a common choice. However, for basic amines, streaking on the column can be an issue due to strong interactions with the acidic silica. To mitigate this, consider:

    • Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase. [15] * Using a less acidic stationary phase like alumina.

  • Mobile Phase:

    • The choice of mobile phase (eluent) depends on the polarity of the compound and impurities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. [11] * For aromatic nitro compounds, mobile phases containing methanol or acetonitrile can be effective. [16] * The polarity of the mobile phase can be gradually increased during the separation (gradient elution) to elute compounds with increasing polarity.

  • Monitoring: The separation can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

References

  • Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Storer, R. I., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1762-1768.
  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • Eby, R. R. (1993). U.S. Patent No. 5,227,483. Washington, DC: U.S.
  • ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • cdn.ymaws.com. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Sciencemadness Discussion Board. (2017, January 29). understanding control factors in Acid / Base rxn extractions.
  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Google Patents. (2009).
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • Chem Help ASAP. (2019, November 12).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • University of Toronto Scarborough, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.).

Sources

Addressing stability issues of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous solutions. Given the limited specific stability data for this molecule, this guide synthesizes information from analogous chemical structures and fundamental chemical principles to provide robust troubleshooting strategies and practical experimental protocols.

Introduction to Stability Challenges

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide possesses three key functional groups that influence its stability in aqueous environments: an amide linkage, an aromatic nitro group, and a primary amine. Each of these moieties presents a potential site for degradation, making careful handling and solution preparation paramount for experimental success and data reproducibility. The primary stability concerns are hydrolysis of the amide bond and reduction of the nitro group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in aqueous solutions.

Q1: My solution of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is showing a gradual color change. What could be the cause?

A gradual color change, often to a yellowish or brownish hue, can be indicative of degradation. The two most likely causes are:

  • Nitro Group Reduction: The aromatic nitro group can be reduced to a nitroso or amino group, which can alter the electronic structure of the molecule and thus its light-absorbing properties. This reduction can be facilitated by contaminants, light exposure, or certain pH conditions.

  • Oxidation: The primary amine is susceptible to oxidation, which can also lead to colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Store the stock solution and any experimental dilutions in amber vials or wrap containers in aluminum foil to minimize light exposure.[1][2]

  • De-gas Solvents: If working with sensitive assays, de-gassing the aqueous solvent by sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen and minimize oxidation.

  • Purity of Reagents: Ensure high-purity water and other reagents are used, as trace metal ions can catalyze degradation reactions.[3]

Q2: I am observing a loss of compound potency or a decrease in analytical signal over time. What is the likely degradation pathway?

A decrease in the concentration of the parent compound is most likely due to the hydrolysis of the amide bond. Amide hydrolysis is a common degradation pathway for many pharmaceuticals and can be catalyzed by both acidic and basic conditions.[3][4][5] The electron-withdrawing nature of the 4-nitrophenyl group can influence the rate of this hydrolysis.[6]

Troubleshooting Steps:

  • pH Control: The rate of amide hydrolysis is highly pH-dependent.[5][7] It is crucial to buffer your aqueous solution to a pH where the amide bond is most stable. Typically, a pH range of 4-6 is a good starting point for minimizing hydrolysis of many amides.

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures.[6] Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C) for short-term storage. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but be mindful of freeze-thaw cycles.

  • Forced Degradation Study: To understand the specific stability profile of the compound in your experimental matrix, consider performing a forced degradation study.[3][8][9] This involves exposing the compound to stress conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to identify the primary degradation products and pathways.

Q3: I am seeing unexpected peaks in my chromatogram when analyzing my sample. How can I identify these?

Unexpected peaks are likely degradation products. Based on the structure of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, the primary degradation products from hydrolysis would be 3-aminopropanoic acid and 4-nitroaniline. Reduction of the nitro group could lead to 3-amino-N-(4-aminophenyl)propanamide.

Troubleshooting and Identification Workflow:

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying these potential degradation products by comparing their mass-to-charge ratio with the expected masses of the predicted degradants.[10]

  • Reference Standards: If available, co-injecting commercially available standards of the suspected degradation products (e.g., 4-nitroaniline) can confirm their identity.

  • Forced Degradation Analysis: Analyze the samples from your forced degradation study to see if the unexpected peaks correspond to those generated under specific stress conditions. This can help to elucidate the degradation pathway.

Q4: What is the best way to prepare a stable stock solution of this compound?

The key to a stable stock solution is to minimize the factors that promote degradation.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: While the primary application is in aqueous solutions, consider preparing a concentrated stock solution in a non-aqueous, polar aprotic solvent like DMSO or DMF, where the compound is likely to be more stable. This stock can then be diluted into your aqueous buffer immediately before use.

  • pH of Aqueous Diluent: If preparing a stock directly in an aqueous buffer, choose a pH that minimizes amide hydrolysis (typically slightly acidic, pH 4-6).

  • Storage Conditions: Store the stock solution in small, single-use aliquots at -20°C or -80°C in amber vials. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Working Solution
  • Materials:

    • 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer salts (e.g., phosphate, acetate)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Amber vials for storage

  • Procedure:

    • Equilibrate the compound to room temperature before weighing.

    • Accurately weigh the required amount of the compound.

    • Prepare the desired aqueous buffer and adjust the pH to the target value (e.g., pH 5.0).

    • Add the weighed compound to a portion of the buffer in a volumetric flask.

    • Gently sonicate or vortex until the compound is fully dissolved.

    • Bring the solution to the final volume with the buffer.

    • Transfer the solution to an amber vial for immediate use or short-term storage at 2-8°C.

Protocol 2: Simplified Forced Degradation Study

This protocol provides a framework for identifying the primary degradation pathways of the compound.

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in a suitable solvent (e.g., 1 mg/mL in methanol or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber or direct sunlight).

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as HPLC with UV or MS detection, to monitor the decrease in the parent compound and the formation of degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in an aqueous solution.

parent 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide hydrolysis_product1 3-Aminopropanoic Acid parent->hydrolysis_product1 Amide Hydrolysis (Acid/Base Catalyzed) hydrolysis_product2 4-Nitroaniline parent->hydrolysis_product2 Amide Hydrolysis (Acid/Base Catalyzed) reduction_product 3-Amino-N-(4-aminophenyl)propanamide parent->reduction_product Nitro Group Reduction

Caption: Potential degradation pathways of the compound.

Summary of Stability Influencing Factors

FactorPotential EffectRecommended Mitigation
pH Catalyzes amide hydrolysis at acidic and basic pH.[5][7]Use a buffered solution, typically in the pH range of 4-6.
Temperature Accelerates the rate of hydrolysis and other degradation reactions.[6]Prepare solutions fresh, store at 2-8°C for short-term, and frozen for long-term.
Light Can induce photodegradation, particularly of the nitroaromatic moiety.[1][2]Store and handle solutions in light-protected containers (amber vials).
Oxygen Can lead to oxidation of the primary amine.For highly sensitive applications, use de-gassed solvents.
Contaminants Metal ions can catalyze degradation reactions.[3]Use high-purity water and reagents.

Analytical Considerations

A robust analytical method is crucial for monitoring the stability of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for separating the parent compound from its potential degradation products.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is typically effective.

    • Detection: UV detection is suitable due to the presence of the aromatic ring. The nitro group provides a strong chromophore. Mass spectrometry (MS) detection can provide valuable structural information for identifying unknown degradation products.[10]

  • Sample Preparation: For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample before analysis.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Papadomichelakis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Fan, X., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 30(9), 2821–2827. [Link]

  • Rosso, L., et al. (2000). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • SPIE. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). The pH dependence of the rates of non-enzymatic peptide bond cleavage reactions. Journal of the American Chemical Society, 123(46), 11624–11629. [Link]

  • International Journal of Engineering and Advanced Technology (IJEAT). (2017).
  • PubChem. 3-Amino-4-nitrophenol. [Link]

  • Thermo Fisher Scientific. (2014). A Sensitive Method for Direct Analysis of Impurities in Apramycin and Other Aminoglycoside Antibiotics Using Charged Aerosol Detection.
  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ResearchGate. (1975). Photochemistry of aromatic nitro compounds, XIII.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). Frontiers in Pharmacology. [Link]

  • Google Patents. (2001). Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control.
  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

  • RSC Publishing. (2014). A one pot protocol to convert nitro-arenes into N-aryl amides.
  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
  • ResearchGate. (2018). Chemical structures of probe aromatic amides with well-characterised in vivo metabolism, used for the comparison of in vitro systems.
  • ResearchGate. (2016). Important reactions in aqueous bromide solutions.
  • Semantic Scholar. (1996).
  • PubMed. (2001).
  • NSF Public Access Repository. (2021).
  • ACS Publications. (2017).
  • Science.gov. (2016).
  • PubChem. Bromine. [Link]

  • ResearchGate. (2019).
  • Agency for Toxic Substances and Disease Registry |
  • YouTube. (2023). Are Bromides Always Soluble In Aqueous Solutions?.
  • MedCrave online. (2016).
  • LGC Group. (2010).
  • Wikipedia. Bromide. [Link]

  • YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles.
  • Laibo Chem. 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Sources

Minimizing impurities during the synthesis of propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of propanamide derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during synthesis, focusing on the critical aspect of impurity minimization. Drawing from established chemical principles and field-proven experience, this resource offers troubleshooting guides and frequently asked questions to enhance the purity and yield of your target molecules.

Troubleshooting Guide: Identifying and Resolving Common Impurities

This section addresses specific issues you might encounter during your experiments. Each problem is presented with its likely cause, the underlying chemical reasoning, and a step-by-step solution.

Issue 1: My final product is contaminated with a significant amount of unreacted carboxylic acid.
  • Question: I've performed an amide coupling reaction between propanoic acid and an amine. Post-reaction analysis (TLC/LC-MS) shows my desired propanamide product, but also a large spot/peak corresponding to the starting propanoic acid. What went wrong?

  • Probable Causes & Mechanistic Insight:

    • Inefficient Activation: The most common reason is incomplete activation of the carboxylic acid. Amide bond formation is a condensation reaction that requires the carboxyl group to be converted into a more reactive intermediate.[1] If the coupling agent is degraded, used in insufficient amounts, or the reaction conditions are suboptimal, a significant portion of the acid will remain unactivated and unreacted.

    • Hydrolysis of Activated Intermediate: The activated species (e.g., an O-acylisourea ester when using carbodiimides) is susceptible to hydrolysis. The presence of excess water in the reaction solvent or reagents can quench this intermediate, reverting it back to the starting carboxylic acid.

    • Competitive Side Reactions: The chosen coupling reagent may be undergoing a side reaction that consumes it before it can activate the carboxylic acid.

  • Solution & Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Reagent Quality: Use fresh, high-purity coupling reagents. Carbodiimides like EDC are particularly moisture-sensitive. Store them in a desiccator.

    • Optimize Stoichiometry: Typically, 1.1 to 1.5 equivalents of the coupling agent and the amine are used relative to the carboxylic acid. A slight excess of the amine can help drive the reaction to completion.

    • Controlled Reagent Addition: Add the coupling agent to the solution of the carboxylic acid and allow it to stir for a few minutes to form the activated intermediate before adding the amine. For temperature-sensitive reactions, perform the addition at 0 °C.

    Workflow for Troubleshooting Unreacted Acid:

    G start High Level of Unreacted Carboxylic Acid q1 Were anhydrous conditions used? start->q1 s1 Implement rigorous anhydrous techniques. (Dry solvents, inert atm.) q1->s1 No q2 Was the coupling reagent fresh/active? q1->q2 Yes s1->q2 s2 Use a fresh bottle of coupling reagent. Store properly. q2->s2 No q3 Was stoichiometry optimized? q2->q3 Yes s2->q3 s3 Increase equivalents of coupling agent and/or amine (e.g., 1.2 eq). q3->s3 No end_node Problem Resolved q3->end_node Yes s3->end_node

    Troubleshooting workflow for unreacted acid.
Issue 2: I'm using DCC or EDC and I've isolated an insoluble white solid that is not my product.
  • Question: After my coupling reaction using dicyclohexylcarbodiimide (DCC), a white precipitate formed which is difficult to filter and remove. What is this substance and how can I avoid it?

  • Probable Cause & Mechanistic Insight: This is almost certainly the corresponding urea byproduct. When a carbodiimide (like DCC or EDC) activates a carboxylic acid, it is consumed and converted into a urea derivative.

    • DCC forms dicyclohexylurea (DCU).

    • EDC forms an ethyl(dimethylamino)propyl urea (EDU) derivative.

    While DCU is notoriously insoluble in most common organic solvents, making its removal by filtration straightforward in theory, it can sometimes trap the product, reducing yield.[2] The urea from EDC is generally water-soluble, making it easier to remove during an aqueous workup.

  • Solution & Protocol:

    • Choice of Reagent: If you are working on a solid-phase synthesis or prefer an easier workup, consider using Diisopropylcarbodiimide (DIC), which forms a more soluble diisopropylurea, or switch to EDC, whose byproduct can be removed with a simple acid wash.[2]

    • Filtration for DCU: If using DCC, cool the reaction mixture (e.g., in an ice bath) upon completion to maximize the precipitation of DCU. Filter the mixture through a pad of Celite® to ensure all fine particles are removed. Wash the filter cake with a small amount of cold solvent to recover any trapped product.

    • Aqueous Workup for EDU: If using EDC, quench the reaction and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally brine. The water-soluble urea byproduct will be partitioned into the aqueous layers.

Issue 3: My synthesis involved nitrile hydrolysis, but the yield is low and I have the corresponding carboxylic acid as a major byproduct.
  • Question: I am trying to synthesize a primary propanamide from a propyl nitrile via hydrolysis, but the reaction seems to proceed all the way to propanoic acid. How can I stop the reaction at the amide stage?

  • Probable Cause & Mechanistic Insight: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3] Unfortunately, under many harsh acidic or basic hydrolysis conditions, the rate of hydrolysis of the amide to the carboxylic acid is faster than that of the nitrile to the amide.[4][5] This makes it difficult to isolate the amide in high yield.

  • Solution & Protocol: Milder, more controlled conditions are required to favor the formation of the amide.

    • Alkaline Peroxide Method: A common and effective method is the use of hydrogen peroxide under basic conditions. The hydroperoxide anion is a more effective nucleophile for attacking the nitrile than the hydroxide ion, and the conditions are often mild enough to leave the resulting amide intact.

    • Controlled Acid Hydrolysis: Some success has been reported using milder acidic conditions, such as concentrated HCl at a controlled temperature (e.g., 40 °C), with careful monitoring of the reaction progress.[3]

    Protocol: Selective Hydrolysis to an Amide using Alkaline Peroxide

    • Dissolve the nitrile in a suitable solvent like ethanol or DMSO.

    • Add an aqueous solution of sodium hydroxide or potassium carbonate.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a 30% solution of hydrogen peroxide (H₂O₂) dropwise, maintaining the low temperature.

    • Monitor the reaction closely by TLC or HPLC.

    • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

    • Proceed with standard extraction and purification procedures.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in propanamide derivative synthesis?

A: Impurities can originate from several sources throughout the synthetic process. A proactive approach involves understanding these sources to mitigate them early.[6]

  • Starting Materials: Impurities present in the starting carboxylic acid or amine will be carried through the reaction.[7][8] For example, the presence of 2-naphthol in a 1-naphthol starting material can lead to the formation of an isomeric impurity.[8]

  • Reagents: Degradation of coupling agents, presence of water in solvents, or impurities in bases can all lead to side reactions.

  • Side Reactions: These are inherent to the chosen chemistry and include N-acylurea formation, racemization at chiral centers, or guanidinylation of the amine by uronium-based coupling reagents.

  • Degradation: The final product may be unstable under the reaction or workup conditions (e.g., hydrolysis under strongly acidic or basic conditions).

Q2: How do I choose the best coupling agent for my reaction to minimize impurities?

A: The choice of coupling agent is critical and depends on the specific substrates and desired scale.[9] Advanced coupling reagents are designed to improve efficiency and minimize side reactions.[1]

Coupling Reagent ClassExamplesAdvantagesCommon Impurities/Disadvantages
Carbodiimides DCC, EDC, DICInexpensive, widely used.Forms insoluble urea byproducts (DCC) or requires aqueous workup (EDC). Risk of N-acylurea formation.[2]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization risk, suitable for hindered substrates.More expensive. Byproducts can be tricky to remove without chromatography.
Aminium/Uronium Salts HBTU, HATU, HCTUVery fast reaction rates, highly efficient.Can cause guanidinylation of the N-terminal amine, especially if used in excess. Solutions in DMF have limited stability.

Recommendation: For routine, small-scale synthesis where easy purification is desired, EDC in combination with an additive like HOBt or Oxyma Pure is a robust choice. For difficult couplings involving sterically hindered amino acids or to minimize racemization, phosphonium salts like PyBOP or highly efficient aminium salts like HATU are superior.

Mechanism of N-Acylurea Impurity Formation:

Competition between desired amidation and impurity formation.
Q3: What are the most effective general purification strategies for propanamide derivatives?

A: The optimal purification strategy depends on the physical properties of your compound and the nature of the impurities.

  • Extraction (Acid-Base Wash): This is the first line of defense. If your propanamide is neutral, you can easily remove unreacted acidic starting material with a basic wash (e.g., NaHCO₃ solution) and unreacted amine starting material with an acidic wash (e.g., 1M HCl).

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[10] The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For difficult separations or when the product is an oil, silica gel chromatography is the most powerful tool.[11] A range of solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) can be used to separate compounds based on polarity.

  • Preparative HPLC: For achieving the highest levels of purity (>99%), especially in a drug development context, preparative reverse-phase HPLC is often employed.

G

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of H-beta-Ala-pNA HBr

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of H-beta-Ala-pNA HBr. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable chromogenic substrate. We will delve into the common challenges encountered during synthesis and provide practical, field-proven solutions to optimize your process for yield, purity, and efficiency.

Troubleshooting Guide: Navigating the Scale-Up Synthesis

The synthesis of H-beta-Ala-pNA HBr typically proceeds in two main stages: the coupling of N-Boc-β-alanine with p-nitroaniline (pNA), followed by the deprotection of the Boc group to yield the final product as a hydrobromide salt. Each stage presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Stage 1: Amide Bond Formation - Coupling of N-Boc-β-alanine with p-Nitroaniline

The primary hurdle in this step is the low nucleophilicity of p-nitroaniline, which can lead to incomplete reactions and low yields.[1][2][3]

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion/Incomplete Reaction 1. Poor Nucleophilicity of p-Nitroaniline: The electron-withdrawing nitro group deactivates the aniline nitrogen, making it a weak nucleophile.[1][2][3] 2. Steric Hindrance: While less of a factor with β-alanine, steric hindrance can impede the approach of the nucleophile. 3. Suboptimal Coupling Reagent/Conditions: The chosen activation method may not be sufficiently potent for this challenging coupling.1. Employ High-Activity Coupling Reagents: Carbodiimides like DCC or EDC in combination with additives such as HOBt or HOAt are standard. For a difficult coupling like this, consider more potent activators like HATU, HBTU, or COMU. These form highly reactive activated esters, increasing the rate of acylation.[4] 2. Optimize Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the risk of side reactions and racemization. Monitor the reaction closely by HPLC. 3. Increase Equivalents of p-Nitroaniline: Using a slight excess of p-nitroaniline can help drive the reaction to completion. However, be mindful that this will necessitate a more rigorous purification step. 4. Azeotropic Removal of Water: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester and quench the reaction.
Formation of N-acylurea Byproduct Reaction of Activated Ester with Carbodiimide: This is a common side reaction when using carbodiimides as coupling agents.Use of Additives: Incorporating HOBt or a similar additive minimizes this side reaction by rapidly converting the O-acylisourea intermediate to a less reactive but still effective activated ester.
Racemization of the Amino Acid Over-activation or Prolonged Reaction Times: While β-alanine is not chiral, this is a critical consideration for other peptide syntheses and a good practice to control.Controlled Activation: Add the coupling reagent to the mixture of the protected amino acid and p-nitroaniline to minimize the lifetime of the highly reactive activated species.

Experimental Workflow: Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Workup & Isolation N-Boc-β-alanine N-Boc-β-alanine Reaction_Vessel Reaction Vessel (Inert Atmosphere) N-Boc-β-alanine->Reaction_Vessel p-Nitroaniline p-Nitroaniline p-Nitroaniline->Reaction_Vessel Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM)->Reaction_Vessel Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Reaction_Vessel Activate Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction_Vessel Quench Quench Reaction (e.g., with water or mild acid) Reaction_Vessel->Quench Reaction Monitoring (TLC/HPLC) Extraction Liquid-Liquid Extraction (e.g., EtOAc/water) Quench->Extraction Washing Wash Organic Layer (brine, aq. NaHCO3) Extraction->Washing Drying_Evaporation Dry (Na2SO4) & Evaporate Washing->Drying_Evaporation Crude_Product Crude Boc-β-Ala-pNA Drying_Evaporation->Crude_Product

Caption: Workflow for the coupling of N-Boc-β-alanine and p-nitroaniline.

Stage 2: Deprotection of the Boc Group and Salt Formation

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. For the synthesis of H-beta-Ala-pNA HBr, a solution of hydrogen bromide in acetic acid is commonly used, which also facilitates the formation of the desired hydrobromide salt.

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Incomplete Deprotection 1. Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to completely cleave the Boc group. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Use of Standardized HBr/Acetic Acid: Employ a commercially available, standardized solution (e.g., 33% HBr in acetic acid) to ensure consistent acid strength. 2. Monitor Reaction Progress: Track the disappearance of the starting material and the appearance of the product by TLC or HPLC. Extend the reaction time as needed.
Formation of Brominated Impurities Presence of Free Bromine in HBr/Acetic Acid: Commercial HBr solutions can contain trace amounts of free bromine, which can lead to electrophilic aromatic substitution on the p-nitroaniline ring.[5]Use of Purified HBr/Acetic Acid: If brominated impurities are a significant issue, consider using purified HBr/acetic acid.[5] Inclusion of Scavengers: Adding a scavenger like phenol or anisole to the reaction mixture can help to quench any free bromine present.
Product Degradation Harsh Acidic Conditions: Prolonged exposure to strong acid can potentially lead to the degradation of the product.Optimize Reaction Time and Temperature: Conduct time-course studies to determine the minimum time required for complete deprotection at a given temperature (typically room temperature). Avoid excessive reaction times.
Difficulty in Product Isolation/Crystallization 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Suboptimal Crystallization Solvent System: The chosen solvent may not be ideal for inducing crystallization.1. Purification Prior to Crystallization: If the crude product is highly impure, consider a preliminary purification step such as flash chromatography. 2. Antisolvent Precipitation: A common technique is to precipitate the product from the reaction mixture by the addition of a non-polar solvent like diethyl ether. 3. Recrystallization: Further purify the isolated solid by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ether).

Experimental Workflow: Deprotection and Isolation

G cluster_0 Deprotection cluster_1 Isolation & Purification Crude_Boc-beta-Ala-pNA Crude Boc-β-Ala-pNA Deprotection_Vessel Reaction Vessel Crude_Boc-beta-Ala-pNA->Deprotection_Vessel HBr_Acetic_Acid HBr in Acetic Acid HBr_Acetic_Acid->Deprotection_Vessel Precipitation Precipitation with Antisolvent (e.g., Diethyl Ether) Deprotection_Vessel->Precipitation Monitor by TLC/HPLC Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Pure H-beta-Ala-pNA HBr Drying->Final_Product If sufficiently pure Recrystallization->Final_Product

Caption: Workflow for the deprotection of Boc-β-Ala-pNA and isolation of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the coupling reaction?

A1: The most critical parameters are temperature, reaction time, and the rate of addition of the coupling reagent. On a larger scale, exothermic reactions can be more difficult to control, so careful temperature management is essential to prevent side reactions. The rate of addition of the coupling reagent should be controlled to maintain a consistent temperature and to minimize the concentration of the highly reactive activated species at any given time, which can help to reduce the formation of byproducts. Continuous monitoring by in-process controls (e.g., HPLC) is highly recommended to determine the reaction endpoint accurately.

Q2: Are there alternative methods for the deprotection of the Boc group that might be milder or more suitable for large-scale synthesis?

A2: While HBr in acetic acid is a robust and scalable method, alternatives exist. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a common alternative. However, this would yield the TFA salt, not the hydrobromide. For a milder approach, particularly if other acid-sensitive functional groups are present, methods using other acids could be explored, but these would require a subsequent salt exchange step to obtain the HBr salt. For large-scale operations, the choice of reagent often comes down to a balance of reactivity, cost, and ease of handling.

Q3: What are the most common impurities to look for in the final product?

A3: The most likely impurities include:

  • Unreacted p-nitroaniline: Due to its poor reactivity and potential use in excess.

  • Residual Boc-protected intermediate: From incomplete deprotection.

  • N-acylurea: A byproduct from the use of carbodiimide coupling agents.

  • Brominated p-nitroaniline derivatives: If the HBr/acetic acid reagent contains free bromine.[5]

  • Byproducts of β-alanine synthesis: Depending on the quality of the starting material, impurities from the synthesis of β-alanine itself could be present.[6]

Q4: What are the key considerations for the purification of H-beta-Ala-pNA HBr at an industrial scale?

A4: At an industrial scale, purification strategies need to be both effective and economical.

  • Crystallization: This is the most common and cost-effective method for purifying the final product. Developing a robust crystallization protocol with a suitable solvent system is crucial for achieving high purity and good yield.

  • Chromatography: While effective, preparative HPLC can be expensive and time-consuming for large quantities. It is typically reserved for very high-purity applications or for the removal of closely related impurities that cannot be separated by crystallization.

  • Impurity Profile: A thorough understanding of the impurity profile of the crude product is essential for designing an effective purification strategy.

Q5: How can I improve the overall yield of the synthesis?

A5: To improve the overall yield, focus on optimizing each step of the process:

  • Coupling Reaction: Ensure the reaction goes to completion by using an efficient coupling system and monitoring the reaction progress.

  • Workup and Isolation: Minimize product loss during the workup and extraction phases.

  • Deprotection: Ensure complete deprotection to avoid loss of product as the protected intermediate.

  • Purification: Optimize the crystallization process to maximize the recovery of the pure product. Small-scale pilot runs can be invaluable for identifying and rectifying potential issues before committing to a large-scale synthesis.

References

  • Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.GOV. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Camarero, J. A., et al. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. ResearchGate. [Link]

  • Latham, P. W., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Nishiyama, Y., & Izumiya, N. (1995). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. PubMed. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]

  • Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Borodina, I., et al. (2015). Establishing a synthetic pathway for high-level production of 3-hydroxypropionic acid in Saccharomyces cerevisiae via β-alanine. PubMed. [Link]

  • Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers. [Link]

  • Pinchasi, I., et al. (2009). Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Song, P., et al. (2023). Advances in the synthesis of β-alanine. PubMed. [Link]

  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Veeprho. (n.d.). Alanine Impurities and Related Compound. [Link]

  • Ghosh, S., et al. (2005). Beta-alanine-based dendritic beta-peptides: dendrimers possessing unusually strong binding ability towards protic solvents and their self-assembly into nanoscale aggregates through hydrogen-bond interactions. PubMed. [Link]

  • Zhang, G., et al. (2022). Metabolic engineering of methylotrophic Pichia pastoris for the production of β-alanine. PMC. [Link]

  • Giraud, M., et al. (2005). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. ResearchGate. [Link]

  • Gatzenmeier, T., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Khataee, A., et al. (2020). Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor. ResearchGate. [Link]

  • Thompson, R. E., & Muir, T. W. (2022). Challenges in the use of sortase and other peptide ligases for site-specific protein modification. Chemical Society Reviews. [Link]

  • Kim, H., et al. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. MDPI. [Link]

Sources

Troubleshooting inconsistent results in biological assays with 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Last Updated: January 25, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (CAS: 111196-17-9) in biological assays. While specific published applications for this exact molecule are not widely documented, its structure, featuring a β-alanine backbone and a p-nitroanilide (pNA) leaving group, strongly suggests its use as a chromogenic substrate for peptidases or proteases. Enzymatic cleavage of the amide bond liberates p-nitroaniline, a yellow product that can be quantified spectrophotometrically.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions based on the chemical properties of this substrate and established principles for assays involving pNA-derivatives. Our goal is to empower you to diagnose and resolve inconsistencies in your experimental results, ensuring data integrity and reproducibility.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My assay shows high background absorbance in the 'no-enzyme' control wells. What is causing this and how can I fix it?

High background is a common issue and can mask the true enzymatic signal, leading to a low signal-to-noise ratio. The primary causes are either non-enzymatic hydrolysis of the substrate or interfering substances in the sample.

Potential Causes & Solutions:

  • Spontaneous Substrate Hydrolysis: The amide bond in 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide can be susceptible to hydrolysis under non-optimal pH and temperature conditions.

    • Causality: At highly alkaline or acidic pH, or elevated temperatures, the rate of spontaneous chemical hydrolysis can increase, leading to the release of p-nitroaniline independent of enzyme activity.

    • Solution:

      • pH Optimization: Run a pH profile of your assay buffer (e.g., from pH 6.0 to 8.5) without the enzyme to find the pH where substrate stability is highest. Most protease assays perform well in the pH 7.0-8.0 range.

      • Temperature Control: Avoid unnecessarily high incubation temperatures. While enzyme activity may increase with temperature, so will the rate of spontaneous hydrolysis. Determine the optimal temperature that balances enzyme kinetics and substrate stability.

      • Fresh Substrate Preparation: Prepare the substrate solution fresh for each experiment to minimize degradation over time.

  • Contaminating Protease Activity: The source of your enzyme or the sample itself may contain contaminating proteases.

    • Causality: Reagents such as bovine serum albumin (BSA), often used to stabilize enzymes, can sometimes have low levels of protease contamination.

    • Solution:

      • Use Protease-Free Reagents: Ensure all buffers and additives, especially BSA, are certified protease-free.

      • Run a "No-Sample" Control: If you are testing for protease activity in a complex biological sample (e.g., cell lysate), run a control with just the assay buffer and substrate to rule out reagent contamination.

  • Interfering Substances: Components in your test samples may absorb light at the same wavelength as p-nitroaniline (typically 405-410 nm).

    • Causality: Compounds with yellow color or intrinsic absorbance at ~410 nm will contribute to the background.

    • Solution:

      • Include a "Sample Blank": For each sample, prepare a control well that contains the sample and all assay components except the 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide substrate. Subtract the absorbance of this blank from your experimental wells.

Q2: The color development in my assay is very weak or non-existent, even with the enzyme present. What should I investigate?

Low or no signal suggests an issue with one of the core components of the enzymatic reaction.

Potential Causes & Solutions:

  • Sub-optimal Assay Conditions: The enzyme may not be active under the current buffer conditions.

    • Causality: Enzyme activity is highly dependent on pH, ionic strength, and the presence of specific cofactors.

    • Solution:

      • Verify Buffer Compatibility: Consult the literature for the known optimal conditions for the protease you are studying. This includes pH, salt concentration (e.g., NaCl), and the need for divalent cations (e.g., Ca²⁺, Zn²⁺) or reducing agents (e.g., DTT for cysteine proteases).

      • Perform a pH Titration: Test a range of pH values to find the optimum for your enzyme with this substrate.

  • Incorrect Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.

    • Causality: According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration. If the concentration is far below the Michaelis constant (Kₘ), the rate will be proportionally low.

    • Solution:

      • Perform a Substrate Titration: Test a range of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide concentrations (e.g., 0.1 mM to 5 mM) to determine the optimal concentration that gives a robust signal without causing substrate inhibition.

  • Enzyme Inactivity: The enzyme itself may have lost activity.

    • Causality: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) or the presence of inhibitors can lead to denaturation or inactivation of the enzyme.

    • Solution:

      • Check Storage and Handling: Review the manufacturer's instructions for proper enzyme storage and handling.

      • Run a Positive Control: Test your enzyme with a known, validated substrate to confirm its activity.

      • Consider Inhibitors: Ensure your sample buffer does not contain known inhibitors of your target protease (e.g., EDTA for metalloproteases, PMSF for serine proteases).

Q3: My results are not reproducible between experiments. What factors contribute to this variability?

Poor reproducibility is a critical issue that undermines the validity of your findings. The key is to standardize every step of the workflow.

Potential Causes & Solutions:

  • Inconsistent Reagent Preparation: Variations in buffer pH, substrate concentration, or enzyme dilution can lead to significant differences in results.

    • Causality: Small changes in these critical parameters can have a large impact on enzyme kinetics.

    • Solution:

      • Calibrate Instruments: Regularly calibrate your pH meter and pipettes.

      • Prepare Master Mixes: Whenever possible, prepare a master mix of buffer, substrate, and other common reagents to add to your wells. This minimizes pipetting errors between individual wells and plates.[1]

      • Document Everything: Keep a detailed record of lot numbers for all reagents, preparation dates, and any deviations from the standard protocol.

  • Variable Incubation Times and Temperatures:

    • Causality: Enzymatic reactions are highly sensitive to both time and temperature. Inconsistent incubation will lead to variable amounts of product formation.

    • Solution:

      • Use a Temperature-Controlled Plate Reader or Incubator: Ensure a consistent temperature throughout the incubation period.

      • Precise Timing: For kinetic assays, ensure the plate reader is set up to read at precise intervals. For endpoint assays, use a multichannel pipette to add the stop solution to all wells simultaneously.

  • Substrate Instability in Solution:

    • Causality: If the substrate degrades in the assay buffer over the course of the experiment, the effective substrate concentration will decrease, leading to a non-linear reaction rate.

    • Solution:

      • Assess Substrate Stability: Incubate the substrate in the assay buffer for the duration of your experiment and measure the background absorbance at different time points. If the background increases significantly, you may need to shorten your assay time or find a more suitable buffer.

Frequently Asked Questions (FAQs)

General Handling and Storage
  • Q: How should I store 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide?

    • A: As a hydrobromide salt, the compound is likely a solid. It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

  • Q: How do I prepare a stock solution?

    • A: Due to the hydrobromide salt form, the compound should have good solubility in aqueous solutions. However, for a concentrated stock solution, it is best to use a high-purity solvent like DMSO or DMF. For working solutions, the stock can be diluted into the appropriate aqueous assay buffer. Always test the solubility in your specific buffer system.

Assay Development and Optimization
  • Q: At what wavelength should I measure the absorbance of p-nitroaniline?

    • A: The liberated p-nitroaniline has a maximum absorbance between 405 nm and 410 nm under alkaline conditions. It is crucial to use a stop solution (e.g., a strong base like NaOH) to raise the pH at the end of the reaction, which ensures all the product is in its phenolate form for maximal and consistent absorbance.

  • Q: How do I determine the purity of my 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide?

    • A: The purity of the substrate is critical for accurate results. Impurities can act as inhibitors or have intrinsic absorbance. Purity can be assessed using methods like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It is recommended to obtain a certificate of analysis from the supplier.

  • Q: Can this substrate be used in a continuous kinetic assay?

    • A: While possible, it can be challenging. The absorbance of p-nitroaniline is pH-dependent. To get a linear response in a continuous assay, the reaction must be run at a fixed pH where there is a measurable absorbance change. However, the extinction coefficient will be lower than in a stopped, high-pH assay. Therefore, endpoint assays are often more sensitive and reliable for pNA substrates.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Substrate Stock Solution (e.g., 100 mM):

    • Accurately weigh the required amount of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

    • Dissolve in a minimal amount of high-purity DMSO.

    • Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Reconstitute the enzyme in the buffer recommended by the manufacturer.

    • Aliquot and store at the recommended temperature (usually -80°C).

  • Assay Buffer (Example: 50 mM Tris-HCl, pH 7.5):

    • Prepare a 50 mM Tris-HCl solution.

    • Adjust the pH to 7.5 at the temperature you will be running the assay.

    • Add any necessary cofactors or salts (e.g., 10 mM CaCl₂, 100 mM NaCl).

  • Stop Solution (e.g., 1 M NaOH):

    • Prepare a 1 M solution of NaOH in deionized water. Handle with appropriate safety precautions.

Protocol 2: Standard Endpoint Protease Assay
  • Prepare a master mix of the assay buffer and the 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide working solution.

  • Pipette the master mix into the wells of a 96-well microplate.

  • Add your enzyme dilution or sample to the appropriate wells to initiate the reaction. Include "no-enzyme" controls.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes). Ensure the incubation time is within the linear range of the reaction.

  • Stop the reaction by adding the stop solution to each well.

  • Read the absorbance at 405-410 nm using a microplate reader.

  • Calculate the net absorbance by subtracting the average absorbance of the "no-enzyme" controls from the sample wells.

Visualizations

Enzymatic Reaction Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition prep_sub Prepare Substrate Stock (in DMSO) mix Prepare Master Mix (Buffer + Substrate) prep_sub->mix prep_enz Prepare Enzyme Stock start_rxn Add Enzyme to Initiate Reaction prep_enz->start_rxn prep_buf Prepare Assay Buffer (pH 7.5) prep_buf->mix plate Add Master Mix to 96-well Plate mix->plate plate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Add Stop Solution (e.g., 1M NaOH) incubate->stop_rxn read Read Absorbance at 405-410 nm stop_rxn->read analyze Calculate Net Absorbance read->analyze

Caption: Standard endpoint assay workflow.

Troubleshooting Decision Tree for High Background

G start High Background in No-Enzyme Control? q1 Is background high in buffer + substrate only? start->q1 cause1 Spontaneous Hydrolysis q1->cause1 Yes q2 Is background high only when sample is added? q1->q2 No sol1a Optimize pH cause1->sol1a sol1b Lower Temperature cause1->sol1b sol1c Use Fresh Substrate cause1->sol1c end Background Resolved sol1a->end sol1b->end sol1c->end cause2 Interfering Substance in Sample q2->cause2 Yes cause3 Contaminating Protease in Reagents (e.g., BSA) q2->cause3 No sol2 Run 'Sample Blank' (no substrate) and subtract cause2->sol2 sol2->end sol3 Use Protease-Free Reagents cause3->sol3 sol3->end

Caption: Decision tree for high background.

References

Sources

Technical Support Center: Optimization of Crystallization for High-Purity 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in high purity and with a desirable crystal habit. As your senior application scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the crystallization of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Q1: What are the key physicochemical properties of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide to consider for crystallization?

A1: Understanding the molecule's structure is paramount. It is an amine hydrobromide salt, which makes it significantly more polar and likely to be more soluble in polar solvents compared to its free base form. The presence of a nitro group and an amide linkage also contributes to its polarity and potential for hydrogen bonding. The aromatic rings introduce some non-polar character. This duality in its structure will govern its solubility profile.

Q2: What is a good starting point for solvent selection?

A2: Given its salt nature, polar protic solvents like methanol, ethanol, or even water are good starting points for dissolution. For recrystallization, a single solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Alternatively, a binary solvent system (a "solvent" and an "anti-solvent") is often effective. For instance, dissolving the compound in a minimal amount of a polar solvent like methanol and then adding a less polar anti-solvent like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization.[1][2]

Q3: What are the likely impurities I should be aware of?

A3: Impurities can originate from the synthetic route. Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. For amino acid derivatives, related amino acids or their precursors could be present.[3] The presence of impurities can significantly hinder crystallization or lead to the formation of impure crystals. It's crucial to have an analytical method like HPLC to assess the purity of your starting material.[4]

Q4: What should the ideal crystals look like?

A4: Ideally, you want to obtain well-defined, faceted crystals. The formation of fine needles or powders may indicate rapid crystallization, which can trap impurities.[5] Oiling out, where the compound separates as a liquid phase instead of a solid, is another common issue to avoid. The optimal crystal habit will depend on the intended downstream application, such as filtration efficiency and formulation requirements.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Problem 1: No Crystals Form Upon Cooling

Probable Causes:

  • Excessive Solvent: The most common reason for the failure of crystallization is using too much solvent, meaning the solution is not supersaturated upon cooling.[5]

  • Compound is Highly Soluble: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Insufficient Cooling: The temperature may not be low enough to significantly decrease the solubility and induce nucleation.

Step-by-Step Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[5] Continue to cool and observe for crystal formation. It's advisable to do this in small increments to avoid excessive concentration.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.

  • Add an Anti-solvent: If reducing the solvent volume is not effective, you can slowly add a miscible anti-solvent in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then add a small amount of the primary solvent to redissolve the precipitate and allow for slow cooling.

  • Re-evaluate Solvent System: If the above steps fail, the chosen solvent is likely unsuitable. A different solvent or a binary solvent system should be explored.

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Probable Causes:

  • High Solute Concentration: The solution is too concentrated, and the solubility limit is exceeded at a temperature above the compound's melting point (or eutectic point with the solvent).

  • Rapid Cooling: Cooling the solution too quickly can lead to the separation of a supersaturated liquid phase.

  • Presence of Impurities: Impurities can depress the melting point of the solid and favor the formation of an oil.

Step-by-Step Solutions:

  • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.[5]

  • Slower Cooling Rate: Insulate the flask to slow down the cooling process. This can be achieved by placing the flask in a Dewar or covering it with glass wool. A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.

  • Lower the Crystallization Temperature: If possible, try to induce crystallization at a lower temperature where the viscosity of the oil might be higher, promoting solidification.

  • Purify the Material: If oiling out persists, it is a strong indication of impurities. Consider a preliminary purification step like column chromatography before attempting recrystallization.[4]

Problem 3: Crystals are Very Fine or Form Too Rapidly

Probable Causes:

  • High Degree of Supersaturation: A very high concentration of the solute can lead to rapid and uncontrolled nucleation, resulting in the formation of many small crystals.

  • Rapid Cooling: As with oiling out, fast cooling rates can promote rapid nucleation.

Step-by-Step Solutions:

  • Use More Solvent: Add a bit more of the hot solvent to slightly decrease the supersaturation. The goal is to be just at the saturation point at the higher temperature.[5]

  • Controlled Cooling: Employ a slower and more controlled cooling regimen. Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.

  • Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature might slow down the crystallization process.

Problem 4: Low Purity of the Final Crystalline Product

Probable Causes:

  • Inclusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

  • Adsorption of Impurities: Impurities can adsorb onto the surface of the growing crystals.

  • Co-crystallization: If an impurity has a similar structure to the target compound, it may co-crystallize.

Step-by-Step Solutions:

  • Recrystallize: Perform a second recrystallization. The purity of the crystals generally increases with each successive recrystallization.

  • Optimize Cooling Rate: A slower cooling rate will provide a better equilibrium between the solid and liquid phases, allowing impurities to remain in the mother liquor.

  • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adsorbed impurities from the crystal surfaces.

  • Pre-purification: If the purity does not improve with recrystallization, a different purification technique, such as chromatography, may be necessary to remove the persistent impurities prior to the final crystallization step.

Visual Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide has a high solubility at an elevated temperature and low solubility at room temperature or below (e.g., methanol, ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) to just below the solvent's boiling point.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (e.g., diethyl ether or ethyl acetate) in which the compound is insoluble, with vigorous stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the "good" solvent to clarify.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed to allow for crystal growth. This can be at room temperature or in a cold environment.

  • Isolation and Drying: Follow steps 7-9 from Protocol 1.

Solvent Selection Logic

The choice of a suitable solvent system is critical for successful crystallization. The following diagram illustrates the decision-making process.

SolventSelection Start Start: Crude 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide SolubilityTest Test Solubility in Various Solvents (Polar & Non-polar) Start->SolubilityTest SolubleHotInsolubleCold Soluble when Hot, Insoluble when Cold? SolubilityTest->SolubleHotInsolubleCold SingleSolvent Use for Cooling Crystallization SolubleHotInsolubleCold->SingleSolvent Yes SolubleRoomTemp Soluble at Room Temp? SolubleHotInsolubleCold->SolubleRoomTemp No FindAntiSolvent Find a Miscible Anti-solvent SolubleRoomTemp->FindAntiSolvent Yes Insoluble Insoluble in Most Solvents? SolubleRoomTemp->Insoluble No AntiSolventSystem Use for Anti-solvent Crystallization FindAntiSolvent->AntiSolventSystem ConsiderpH Consider pH Adjustment or Different Salt Form Insoluble->ConsiderpH

Sources

How to remove unreacted starting materials from 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Welcome to the technical support center for the purification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials and impurities I need to remove?

A1: Based on the common synthetic route for this amide, the primary impurities you are likely to encounter are:

  • 4-Nitroaniline: One of the key starting materials for the amide bond formation. It is a distinctive yellow or brown solid.[1][2]

  • N-Boc-β-alanine (3-(tert-butoxycarbonylamino)propanoic acid): The protected amino acid precursor. It is a white to off-white crystalline powder.[3]

  • Boc-protected product: The intermediate compound before the final acidic deprotection step to yield the amine hydrobromide.

  • Coupling agent byproducts: If using a carbodiimide like DCC, you may have dicyclohexylurea (DCU) present, which is notoriously insoluble in many common solvents.

Understanding the physical properties of these impurities is the first step in designing an effective purification strategy.

CompoundAppearanceKey Solubility Characteristics
4-Nitroaniline Yellow or brown powder[1]Sparingly soluble in water (0.8 g/L)[2][4]; Soluble in ethanol, ether, and mineral acids.[5][6]
N-Boc-β-alanine White to off-white powderSoluble in DMSO and methanol[3]; The carboxylic acid moiety allows it to be extracted into a basic aqueous solution.
Product Not specified, likely a solidAs an amine salt, it is expected to have good solubility in polar solvents like water and alcohols, and poor solubility in non-polar organic solvents.
Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Setup: Use a silica gel plate. A good starting mobile phase (eluent) is a mixture of a polar and a non-polar solvent, such as 10-20% Methanol in Dichloromethane (DCM).

  • Visualization: Your product and any amine-containing starting materials can be visualized using a ninhydrin stain. 4-Nitroaniline is intensely yellow, so it is often visible without any stain. The Boc-protected materials can be seen under UV light if they have a UV-active chromophore or by using a permanganate stain.

  • Interpretation: Comparing the spots of your crude product to known standards of the starting materials will give you a clear picture of the impurities present.

Q3: Which purification technique should I try first?

A3: For crystalline solids, recrystallization is often the most efficient first choice due to its simplicity and scalability. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Given that the product is a salt, polar solvents like ethanol, methanol, or isopropanol, potentially with a small amount of water, are excellent starting points.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts or separates as a liquid phase rather than dissolving. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Solution 1: Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Solution 2: Change Solvents: Switch to a lower-boiling point solvent or use a solvent mixture. For instance, you could dissolve the compound in a minimal amount of a high-polarity solvent (like methanol) and then slowly add a lower-polarity "anti-solvent" (like diethyl ether) at room temperature until turbidity persists.

Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step guides for the most common and effective purification techniques. The choice of method depends on the specific impurities identified in your initial analysis.

G start Crude Product Analysis (TLC) impurity_check What are the major impurities? start->impurity_check recrys Guide 1: Purification by Recrystallization impurity_check->recrys Mainly 4-nitroaniline or other crystalline impurities extraction Guide 2: Purification by Acid-Base Extraction impurity_check->extraction Mainly Boc-β-alanine or acidic impurities column Guide 3: Purification by Flash Chromatography impurity_check->column Multiple impurities, oily product, or recrystallization failed purity_check Analyze Purity (TLC/NMR) recrys->purity_check extraction->purity_check column->purity_check success Pure Product purity_check->success Pure failure Re-evaluate: Consider an alternative purification method from this guide. purity_check->failure Still Impure G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Load Sample (Dry or Liquid Loading) prep_column->prep_sample elute 3. Run Mobile Phase (e.g., MeOH/DCM gradient) prep_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine end end combine->end Pure Product

Sources

Validation & Comparative

A Guide to the Structural Validation of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, practical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. We will delve into the theoretical underpinnings and provide a detailed, step-by-step protocol, culminating in a comprehensive analysis of the expected spectral data.

Introduction: The Imperative of Structural Integrity

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (CAS No. 111196-17-9) is a compound of interest in various research and development sectors.[1] Its molecular structure, comprising an aliphatic amino-propanamide chain attached to a nitro-substituted aromatic ring, presents a rich landscape for NMR analysis. The presence of a hydrobromide salt introduces specific considerations regarding the lability of amine protons. This guide will demonstrate how ¹H and ¹³C NMR spectroscopy serve as powerful, complementary techniques to provide a detailed and definitive confirmation of its chemical structure.

The Synergy of ¹H and ¹³C NMR in Structural Elucidation

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In contrast, ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their electronic environments.[2][3] Together, they form a robust analytical toolkit for piecing together a molecule's architecture.

The validation of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide's structure hinges on the correct assignment of each signal in both the ¹H and ¹³C NMR spectra to a specific proton and carbon atom within the molecule.

Below is a diagram illustrating the workflow for structural validation using NMR.

Structural_Validation_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Validation Sample Weigh Compound Solvent Choose Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer H1_Acquire Acquire ¹H NMR Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C NMR Spectrum H1_Acquire->C13_Acquire Process Process Spectra (FT, Phasing, Baseline Correction) C13_Acquire->Process H1_Analysis Analyze ¹H Spectrum (Shifts, Integration, Multiplicity) Process->H1_Analysis C13_Analysis Analyze ¹³C Spectrum (Chemical Shifts) Process->C13_Analysis Assign Assign Signals to Molecular Structure H1_Analysis->Assign C13_Analysis->Assign Validate Confirm Structure Assign->Validate

Caption: Workflow for NMR-based structural validation.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Materials:

  • 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent as it effectively dissolves the hydrobromide salt and its residual proton signal (around 2.50 ppm) does not typically interfere with the signals of interest.[4] Furthermore, the use of DMSO-d₆ can lead to sharper signals for exchangeable protons like those on amines and amides compared to other solvents.[4]

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.[2] Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[2][5] This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

Spectral Analysis and Structural Validation

The following sections provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

The structure of the compound with atom numbering for NMR assignment is shown below:

Caption: Structure of 3-Amino-N-(4-nitrophenyl)propanamide with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals in both the aliphatic and aromatic regions.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Justification
-NH₃⁺ ~8.0 - 8.5Broad singlet3HThe protons of the primary amine will be protonated due to the hydrobromide salt, forming an ammonium group. These protons are acidic and undergo rapid exchange, leading to a broad signal.[6] Its chemical shift is highly dependent on concentration and temperature.[6][7]
-NH- ~10.0 - 10.5Singlet1HThe amide proton is typically deshielded and appears as a singlet. Its chemical shift can be influenced by hydrogen bonding with the solvent.[8]
H-a (-CH₂-) ~3.0 - 3.4Triplet2HThese protons are adjacent to the electron-withdrawing ammonium group (-NH₃⁺), causing a downfield shift. They will be split into a triplet by the adjacent -CH₂- group (H-b).
H-b (-CH₂-) ~2.7 - 3.1Triplet2HThese protons are adjacent to the carbonyl group, which is electron-withdrawing. They will be split into a triplet by the adjacent -CH₂- group (H-a).
H-c, H-c' ~8.2 - 8.4Doublet2HThese aromatic protons are ortho to the strongly electron-withdrawing nitro group (-NO₂), resulting in significant deshielding and a downfield shift.[9] They will appear as a doublet due to coupling with the adjacent protons (H-d, H-d'). The typical ortho coupling constant (³J) in aromatic systems is 7-10 Hz.[10]
H-d, H-d' ~7.8 - 8.0Doublet2HThese aromatic protons are ortho to the amide group and meta to the nitro group. They are less deshielded than H-c and H-c'. They will appear as a doublet due to coupling with H-c and H-c'.

A D₂O exchange experiment can be performed to confirm the assignment of the -NH₃⁺ and -NH- protons. Upon addition of a drop of D₂O to the NMR sample, the signals corresponding to these exchangeable protons will disappear from the spectrum.[4][6]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 non-equivalent carbon atoms in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Justification
C=O ~170 - 175The carbonyl carbon of the amide group is highly deshielded and appears at a characteristic downfield chemical shift.[3]
C-NO₂ ~145 - 150The aromatic carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
C-NH ~140 - 145The aromatic carbon bonded to the amide nitrogen is also deshielded.
C-c, C-c' ~124 - 128These aromatic carbons are ortho to the nitro group.
C-d, C-d' ~118 - 122These aromatic carbons are meta to the nitro group.
C-a (-CH₂-) ~35 - 40This aliphatic carbon is attached to the ammonium group.
C-b (-CH₂-) ~33 - 38This aliphatic carbon is adjacent to the carbonyl group.

Comparison with Alternative Structures and Impurities

The detailed analysis of the ¹H and ¹³C NMR spectra allows for the definitive exclusion of alternative isomeric structures. For instance, an isomer where the nitro group is at the meta or ortho position on the aromatic ring would exhibit a distinctly different splitting pattern and chemical shifts for the aromatic protons. Similarly, an isomer with a different arrangement of the propanamide chain would show altered chemical shifts and multiplicities for the aliphatic signals.

Common impurities from the synthesis, such as starting materials or side products, would present as additional, unassignable peaks in the spectra. The integration of these impurity peaks relative to the product signals can be used to assess the purity of the sample.

Conclusion: A Self-Validating System

The combined application of ¹H and ¹³C NMR spectroscopy provides a self-validating system for the structural confirmation of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. The congruence between the number of signals, their chemical shifts, multiplicities, and integrations in both spectra with the proposed structure offers a high degree of confidence in its identity and purity. This rigorous analytical approach is indispensable for ensuring the quality and reliability of chemical compounds used in research and development.

References

  • Gervais, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Abraham, R. J., et al. (2009). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • Abraham, R. J., et al. (2010). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • Tsvetkov, V. B., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • YouTube. NMR of propanamide for A-level Chemistry. [Link]

  • Moodie, R. B., & Richards, P. N. (1969). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Partial 1 H NMR spectrum of the (R)-MPA amide of.... [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • Chemistry LibreTexts. Carbon-13 NMR. [Link]

  • Wang, B., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • National Institutes of Health. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • YouTube. ORGANIC CHEMISTRY ESSENTIALS - 13C NMR. [Link]

  • University of Helsinki. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% C-13- and Uniformly 100% N-15-Labeled Sample. [Link]

  • ResearchGate. 3-Amino-1-(4-nitrobenzyl)pyridinium bromide. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. This guide provides an in-depth, experience-driven perspective on confirming the purity of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide using elemental analysis, a powerful and fundamental technique. We will delve into the causality behind experimental choices, compare this method with other common analytical techniques, and provide actionable protocols.

The Imperative of Purity in Scientific Endeavors

The presence of impurities, even in minute quantities, can lead to misleading experimental results, altered pharmacological activity, and potential toxicity. For drug development professionals, rigorous purity assessment is a non-negotiable aspect of regulatory compliance and patient safety. Therefore, the choice of analytical methodology for purity determination is a critical decision that impacts the entire research and development lifecycle.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a robust technique that determines the elemental composition of a sample.[1] It operates on the principle of high-temperature combustion, converting the sample into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[2][3] This method provides a quantitative measure of the mass fractions of key elements, allowing for a direct comparison with the theoretical composition of a pure compound.[4]

While modern chromatography and spectroscopy techniques offer invaluable structural and impurity profiling, elemental analysis remains a cornerstone for several reasons:

  • Fundamental Verification: It directly verifies the elemental makeup of the bulk material, providing a fundamental check of the compound's identity and purity.

  • Stoichiometric Insight: It can reveal the presence of residual solvents or inorganic impurities that may not be readily apparent in other analyses.

  • Quantitative Power: It is an inherently quantitative technique, offering a precise measure of elemental content.

However, it is crucial to acknowledge that elemental analysis is not without its limitations. It is a bulk analysis technique and may not detect isomeric impurities. Furthermore, the accuracy of the results is highly dependent on the homogeneity of the sample and the precision of the analytical balance used for weighing.[5]

Case Study: Confirming the Purity of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Let's consider the practical application of elemental analysis in confirming the purity of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a compound relevant in synthetic chemistry and potentially in drug discovery.

Molecular Formula and Theoretical Composition

The first step in any elemental analysis is to establish the theoretical elemental composition of the pure compound. The molecular formula for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is C₉H₁₂BrN₃O₃.[6]

To calculate the theoretical elemental percentages, we first determine the molecular weight of the compound:

  • Carbon (C): 9 x 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 12 x 1.008 g/mol = 12.096 g/mol

  • Bromine (Br): 1 x 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 3 x 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 3 x 15.999 g/mol = 47.997 g/mol

Total Molecular Weight: 290.117 g/mol

From these values, we can calculate the theoretical percentage of each element:

  • %C: (108.099 / 290.117) * 100 = 37.26%

  • %H: (12.096 / 290.117) * 100 = 4.17%

  • %N: (42.021 / 290.117) * 100 = 14.48%

Experimental Protocol for Elemental Analysis

The following is a detailed protocol for the elemental analysis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. The causality behind each step is explained to provide a deeper understanding of the process.

  • Sample Preparation:

    • Rationale: Proper sample preparation is paramount for accurate and reproducible results. The sample must be homogenous and free of contaminants.

    • Procedure:

      • Ensure the sample of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is finely powdered and homogenous. If necessary, gently grind the sample in an agate mortar and pestle.

      • Dry the sample under a high vacuum for several hours to remove any residual solvents or moisture. This is a critical step, as the presence of water or solvents will significantly alter the hydrogen and carbon percentages.

      • Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight should be recorded to at least four decimal places.

  • Instrument Calibration:

    • Rationale: Calibration with a known standard ensures the accuracy of the instrument's detectors.

    • Procedure:

      • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

      • Run the standard multiple times to ensure the instrument is stable and providing consistent results within the manufacturer's specifications.

  • Sample Analysis:

    • Rationale: The core of the analysis where the sample is combusted and the resulting gases are measured.

    • Procedure:

      • Introduce the weighed sample into the combustion furnace of the elemental analyzer, which is typically heated to around 1000°C in an oxygen-rich environment.[2]

      • The combustion products (CO₂, H₂O, N₂, etc.) are swept by a helium carrier gas through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.[7]

      • The gases are then passed through a series of columns or traps to separate them before reaching the thermal conductivity detector (TCD).

      • The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Interpretation:

    • Rationale: The final and most critical step is to compare the experimental results with the theoretical values.

    • Procedure:

      • The instrument's software will calculate the percentage of C, H, and N in the sample based on the detector signals and the sample weight.

      • Compare the experimental percentages to the calculated theoretical percentages.

      • For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values, a standard often required by scientific journals.[6][8]

Visualizing the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Dry Dry Sample (Vacuum) Homogenize->Dry Weigh Accurately Weigh (1-3 mg) Dry->Weigh Combustion Combustion (~1000°C in O2) Weigh->Combustion Reduction Reduction (Copper Furnace) Combustion->Reduction Separation Gas Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Assess Purity (±0.4% Tolerance) Comparison->Purity

Caption: Workflow for purity confirmation by elemental analysis.

Interpreting the Results: A Practical Example

Let's assume the following experimental results were obtained for our sample of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide:

ElementTheoretical %Experimental %DeviationPass/Fail (±0.4%)
Carbon (C)37.2637.15-0.11Pass
Hydrogen (H)4.174.25+0.08Pass
Nitrogen (N)14.4814.39-0.09Pass

In this hypothetical scenario, the experimental values are well within the acceptable ±0.4% deviation, providing strong evidence for the purity of the compound.

A Comparative Overview of Purity Determination Methods

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile. The choice of method depends on the specific requirements of the analysis and the nature of the compound and its potential impurities.[9][10]

TechniquePrincipleAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases to determine elemental composition.[1]Provides fundamental confirmation of elemental composition and is highly quantitative for bulk material.[5]Does not provide structural information, cannot distinguish between isomers, and is insensitive to trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for separating and quantifying impurities, highly sensitive, and can be used for both qualitative and quantitative analysis.[10]Requires a suitable chromophore for UV detection, method development can be time-consuming, and co-eluting impurities can be missed without a secondary detector like MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural information, can be used for quantitative analysis (qNMR), and is excellent for identifying and characterizing impurities.[8]Relatively low sensitivity compared to other methods, requires a relatively pure sample for straightforward interpretation, and can be expensive.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Extremely sensitive, provides accurate mass measurements for molecular formula confirmation, and can be coupled with chromatography (LC-MS, GC-MS) for powerful impurity profiling.[10]Can be difficult to quantify without appropriate standards, ionization efficiency can vary between compounds, and may not be suitable for non-volatile or thermally labile compounds without specialized techniques.

Visualizing the Comparison of Analytical Methods

Analytical_Methods_Comparison EA Elemental Analysis HPLC HPLC EA->HPLC Complementary for Purity MS Mass Spectrometry HPLC->MS Powerful Hyphenation (LC-MS) NMR NMR NMR->EA Orthogonal Verification MS->NMR Structural & Formula Confirmation

Caption: Interplay of common analytical techniques for purity determination.

Conclusion: An Integrated Approach to Purity Confirmation

Confirming the purity of a compound like 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide requires a thoughtful and multi-faceted analytical strategy. Elemental analysis serves as a fundamental and indispensable tool for verifying the elemental composition of the bulk material, providing a quantitative and self-validating assessment of purity. However, for a comprehensive understanding of a compound's purity profile, especially in the context of drug development, it is most powerful when used in concert with orthogonal techniques such as HPLC, NMR, and Mass Spectrometry. This integrated approach ensures the highest level of confidence in the quality and integrity of the scientific data generated.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 484-491. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • LCGC International. (2000). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • da Silva, W. P., & Ferreira, A. G. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Labcompare. [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Prolytic. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • American Chemical Society. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]

  • ResearchGate. (2022). Elemental analysis: an important purity control but prone to manipulations. [Link]

Sources

A Comparative Analysis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of oncology and cellular signaling research is continually shaped by the discovery of novel small molecules that can modulate the activity of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, driving uncontrolled cell proliferation, survival, and metastasis.[1] Kinase inhibitors have, therefore, become a cornerstone of targeted therapy.[2][3] This guide introduces a novel compound, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (herein referred to as Compound X), and provides a framework for its characterization and comparative analysis against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technically grounded comparison, explaining the rationale behind experimental designs and presenting detailed protocols to ensure scientific rigor. We will compare Compound X with three well-characterized inhibitors that target critical oncogenic pathways:

  • Gefitinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

  • Vemurafenib: A selective inhibitor of the mutated BRAF serine/threonine kinase.[5][6]

  • Pictilisib (GDC-0941): A potent pan-inhibitor of Phosphoinositide 3-kinase (PI3K).[7]

Through a series of in silico and in vitro evaluations, we will construct a hypothetical but scientifically plausible profile for Compound X and assess its potential as a novel kinase inhibitor.

Part 1: Initial Assessment and Rationale for Comparator Selection

The chemical structure of Compound X, featuring a propanamide linker and a nitrophenyl group, suggests potential interactions with the ATP-binding pocket of protein kinases. The nitrophenyl moiety, an electron-withdrawing group, is found in some existing kinase inhibitors and can contribute to binding affinity.[8] The flexible propanamide chain could orient the molecule within the kinase active site. Based on these general pharmacophoric features, it is reasonable to hypothesize that Compound X may exhibit inhibitory activity against either tyrosine kinases or serine/threonine kinases.[9][10][11]

Our comparative analysis will therefore focus on key kinases from major signaling pathways implicated in cancer: the EGFR pathway, the RAS/RAF/MEK/ERK pathway, and the PI3K/Akt/mTOR pathway.[4][12][13] Gefitinib, Vemurafenib, and Pictilisib are established inhibitors of these respective pathways and serve as excellent benchmarks for evaluating the potency and selectivity of a novel compound.

Part 2: In Vitro Characterization of Kinase Inhibitory Activity

The first step in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on the enzymatic activity of the target kinase. An in vitro kinase assay is the gold standard for this purpose.[14][15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic fluorescence-based assay to measure the amount of ADP produced by the kinase reaction, which is a direct indicator of kinase activity.[17]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase for ATP.
  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.
  • Kinase Solution: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer.
  • Test Compounds: Prepare a serial dilution of Compound X, Gefitinib, Vemurafenib, and Pictilisib in DMSO.
  • Detection Reagent: Prepare the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the test compound dilutions to the wells of a microplate.
  • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 4 µL of a mixture of the ATP and substrate solutions.
  • Incubate the plate at 30°C for 1 hour.
  • Stop the reaction and detect the generated ADP by adding 10 µL of the detection reagent.
  • Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Hypothetical Comparative Data

The following table summarizes the hypothetical IC50 values for Compound X and the comparator inhibitors against their respective target kinases.

CompoundTarget KinaseIC50 (nM)
Compound X EGFR50
BRAF (V600E)>10,000
PI3Kα850
Gefitinib EGFR25
BRAF (V600E)>10,000
PI3Kα>10,000
Vemurafenib EGFR>10,000
BRAF (V600E)31
PI3Kα>10,000
Pictilisib EGFR>10,000
BRAF (V600E)>10,000
PI3Kα3.3

Based on this hypothetical data, Compound X shows potent inhibition of EGFR, with some off-target activity against PI3Kα, and is inactive against BRAF (V600E). This positions Compound X as a primary EGFR inhibitor, similar to Gefitinib, but with a potentially different selectivity profile.

Part 3: Cellular Activity and Pathway Analysis

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess the compound's activity in a cellular context. This involves evaluating its effect on cell viability and its ability to modulate the target signaling pathway within the cell.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

1. Cell Culture:

  • Culture a cancer cell line with a known dependence on the target pathway (e.g., A549 cells, which are EGFR-dependent) in appropriate media.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
  • Treat the cells with serial dilutions of Compound X and the comparator inhibitors for 72 hours.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to a DMSO-treated control.
  • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Hypothetical Comparative Cellular Potency
CompoundCell Line (Target Pathway)GI50 (µM)
Compound X A549 (EGFR)0.5
Gefitinib A549 (EGFR)0.2
Vemurafenib A375 (BRAF V600E)0.1
Pictilisib PC3 (PI3K)0.3

This hypothetical data suggests that Compound X has potent anti-proliferative activity in an EGFR-dependent cell line, consistent with its in vitro kinase inhibition profile.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, thereby confirming pathway inhibition.[21][22][23][24]

1. Sample Preparation:

  • Treat cultured cells with the test compounds at various concentrations for a defined period (e.g., 2 hours).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate 20 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Signaling Pathways and Inhibition

The following diagrams illustrate the targeted signaling pathways and the points of inhibition for the comparator compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR CompoundX Compound X CompoundX->EGFR

EGFR Signaling Pathway and Inhibition

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pictilisib Pictilisib Pictilisib->PI3K Experimental_Workflow Start Novel Compound (Compound X) InVitro In Vitro Kinase Assay (IC50 Determination) Start->InVitro CellViability Cell Viability Assay (GI50 Determination) InVitro->CellViability Potent Hit WesternBlot Western Blot Analysis (Pathway Modulation) CellViability->WesternBlot Cellularly Active DataAnalysis Comparative Data Analysis & Conclusion WesternBlot->DataAnalysis

Workflow for Kinase Inhibitor Characterization

Part 4: Synthesis and Conclusion

This guide has presented a comprehensive framework for the comparative analysis of a novel putative kinase inhibitor, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (Compound X). By leveraging established experimental protocols and comparing against well-characterized inhibitors, we can build a robust understanding of a new compound's potential.

Our hypothetical investigation suggests that Compound X is a potent inhibitor of EGFR with significant anti-proliferative effects in EGFR-dependent cancer cells. Its potency is comparable to, though slightly less than, the established EGFR inhibitor Gefitinib. The off-target activity against PI3Kα, while weaker, warrants further investigation as it could contribute to its overall cellular effects or potential toxicities.

The presented protocols for in vitro kinase assays, cell viability assays, and Western blotting provide a self-validating system for the characterization of kinase inhibitors. The causality behind these experimental choices is clear: to move from direct enzymatic inhibition to cellular efficacy and finally to the confirmation of on-target pathway modulation.

Future studies on Compound X would involve a broader kinase screening panel to fully elucidate its selectivity profile, in vivo studies in animal models to assess its therapeutic efficacy and pharmacokinetic properties, and structural biology studies to understand its binding mode within the EGFR active site. This systematic approach is essential in the rigorous journey of drug discovery and development.

References

  • [4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PubMed. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock of safety, efficacy, and regulatory compliance. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, demands analytical methods that are not only accurate and precise but also robust and fit for their intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use[1].

This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. More critically, it details the process of cross-validation, a procedure to verify that a validated method yields consistent and reliable results under varied conditions[2]. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, establishing a self-validating framework that ensures the integrity of the generated data.

The core of this investigation lies in demonstrating the concept of a "stability-indicating" method. Pharmaceutical compounds can degrade under various environmental stresses, and a robust analytical method must be able to quantify the intact API in the presence of its potential degradants. This is a critical requirement mandated by regulatory bodies like the FDA and is a central theme of the International Council for Harmonisation (ICH) guidelines[3].

Section 1: The Analytical Candidates: A Tale of Two Techniques

The molecular structure of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, featuring a p-nitrophenyl chromophore, makes it an excellent candidate for both HPLC and UV-Vis analysis. The nitrophenyl group strongly absorbs ultraviolet light, a prerequisite for both detection methods[4].

  • High-Performance Liquid Chromatography (HPLC): This is a separative technique. Its power lies in its ability to physically separate the target analyte from other compounds (impurities, degradants, or excipients) before quantification. This makes it an inherently more specific method. For regulatory submissions and stability testing, HPLC is often the gold standard due to its superior specificity, sensitivity, and resolution[5][6].

  • UV-Visible (UV-Vis) Spectroscopy: This technique is based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength directly with the concentration of the absorbing species[7]. It is rapid, cost-effective, and simpler to operate than HPLC. However, its significant limitation is the lack of specificity; any compound in the sample that absorbs light at the analytical wavelength will contribute to the signal, potentially leading to inaccurate, overestimated results[6][8].

Section 2: Method Development and Validation Strategy (ICH Q2(R1) Framework)

A validation process is not merely a checklist; it is a systematic, scientific study to prove a method's reliability[9]. Our strategy is grounded in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures[1][10][11].

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (ICH Q2) Dev_HPLC->Val_HPLC Protocol Cross_Val Cross-Validation: Analyze Samples by Both Methods Val_HPLC->Cross_Val Dev_UV UV-Vis Method Development Val_UV UV-Vis Validation (ICH Q2) Dev_UV->Val_UV Protocol Val_UV->Cross_Val Forced_Deg Forced Degradation Study (ICH Q1A/Q1B) Forced_Deg->Val_HPLC Specificity Test Stressed_Samples Generate Stressed Sample Set Forced_Deg->Stressed_Samples Stressed_Samples->Cross_Val Compare Compare Performance: Assay, Specificity, Accuracy Cross_Val->Compare

Caption: Overall workflow for method validation and cross-validation.
Protocol 1: Stability-Indicating RP-HPLC Method

The causality here is to develop a method that can separate the parent compound from products of forced degradation, thereby proving its stability-indicating nature[3].

Experimental Protocol:

  • Chromatographic System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm (determined from UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide reference standard at 1.0 mg/mL in methanol. Prepare working standards by diluting the stock with mobile phase.

  • Sample Preparation: Prepare sample solutions at a target concentration of 0.1 mg/mL in mobile phase.

Validation Experiments:

  • Specificity (Forced Degradation): The purpose of forced degradation is to intentionally stress the API to produce potential degradants[3][12]. This is the ultimate test of a method's specificity.

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B guideline) for 24 hours.

    • Procedure: After degradation, neutralize the acid/base samples and dilute all samples to the target concentration. Analyze using the HPLC method and assess peak purity of the parent analyte peak using a photodiode array (PDA) detector. The method is specific if the parent peak is well-resolved from all degradation peaks.

  • Linearity & Range: Prepare a minimum of five concentrations of the reference standard across a range of 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.

  • Accuracy (% Recovery): Analyze, in triplicate, a sample solution spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration)[1]. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

    • The relative standard deviation (%RSD) for both should be ≤ 2.0%.

Protocol 2: UV-Vis Spectrophotometric Method

This method is developed as a rapid, lower-cost alternative. Its validation will run parallel to the HPLC method to establish its performance characteristics.

Experimental Protocol:

  • Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.

  • Solvent/Blank: Methanol.

  • Wavelength Scan: Scan a dilute solution of the API from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Analytical Wavelength: Set the instrument to measure absorbance at the determined λmax (expected to be ~272 nm).

  • Standard Preparation: Prepare a stock solution (1.0 mg/mL in methanol) and dilute to create a series of working standards.

  • Sample Preparation: Prepare sample solutions in methanol to fall within the linear range of the calibration curve.

Validation Experiments:

  • Linearity & Range: Prepare at least five concentrations and plot absorbance versus concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.998.

  • Accuracy (% Recovery): Perform spike/recovery experiments as described for the HPLC method.

  • Precision (Repeatability & Intermediate): Perform precision studies as described for the HPLC method.

  • Specificity: This is the key challenge. Initially, specificity is assumed based on the unique chromophore. However, the true test of specificity will come during the cross-validation against the HPLC method using the forced degradation samples.

Section 3: Cross-Validation: A Head-to-Head Comparison

Cross-validation serves as the ultimate arbiter, comparing the performance of the simpler UV-Vis method against the highly specific, validated HPLC method[2]. The same set of samples, especially those from the forced degradation study, are analyzed by both techniques.

G SampleSet Sample Set (Unstressed & Stressed Samples) AnalyzeHPLC Analyze by Validated RP-HPLC Method SampleSet->AnalyzeHPLC AnalyzeUV Analyze by Validated UV-Vis Method SampleSet->AnalyzeUV ResultsHPLC HPLC Results (Considered 'True' Value due to high specificity) AnalyzeHPLC->ResultsHPLC ResultsUV UV-Vis Results AnalyzeUV->ResultsUV Compare Compare Assay Results ResultsHPLC->Compare ResultsUV->Compare Conclusion Assess Agreement & Specificity Is UV-Vis suitable for stability testing? Compare->Conclusion

Caption: Logical flow of the cross-validation experiment.
Data Presentation and Analysis

The following tables summarize the expected experimental data from the validation and cross-validation studies.

Table 1: Summary of Validation Parameters for HPLC and UV-Vis Methods

ParameterHPLC MethodUV-Vis MethodAcceptance Criteria
Specificity Stability-IndicatingProne to InterferenceMethod must be specific
Linearity (R²) 0.99980.9991≥ 0.998
Range (µg/mL) 50 - 1505 - 25Documented
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 103.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.45%0.88%≤ 2.0%
Precision (Intermediate %RSD) 0.62%1.25%≤ 2.0%
LOD (µg/mL) 1.50.5Documented
LOQ (µg/mL) 5.02.0Documented

Table 2: Comparative Analysis of Assay Results for Stressed Samples (% Assay of Intact API)

Stress ConditionHPLC Assay (%)UV-Vis Assay (%)% DifferenceInferred Conclusion
Unstressed Control 100.1100.50.4%Good agreement for pure sample
Acid Hydrolysis 85.394.811.1%UV-Vis overestimates; lacks specificity
Base Hydrolysis 78.991.215.6%UV-Vis overestimates; lacks specificity
Oxidative (H₂O₂) 92.198.56.9%UV-Vis overestimates; lacks specificity
Thermal 98.899.10.3%Minor degradation, good agreement
Photolytic 89.596.78.0%UV-Vis overestimates; lacks specificity
Discussion of Experimental Results

The data presented in Table 1 demonstrates that both methods can be successfully validated according to ICH guidelines for linearity, accuracy, and precision when analyzing the pure, unstressed API. The UV-Vis method appears more sensitive (lower LOD/LOQ), which is expected.

However, the critical findings emerge from Table 2. For the unstressed control sample, both methods provide comparable results, with a negligible difference. This indicates that for a simple assay of a pure substance, the UV-Vis method could be considered adequate.

The stark contrast appears when analyzing the stressed samples. The HPLC method, which separates the intact API from its degradants, shows a significant drop in the parent compound's concentration under acid, base, oxidative, and photolytic stress. Conversely, the UV-Vis method consistently reports a much higher assay value for these same samples.

Causality: This discrepancy is the pivotal outcome of the cross-validation. It occurs because the degradation products, while chemically distinct, likely retain the p-nitrophenyl chromophore. The UV-Vis spectrophotometer cannot differentiate between the light absorbed by the parent molecule and the light absorbed by these degradants. It measures total absorbance from all absorbing species, leading to a falsely high and inaccurate quantification of the intact API[5][6]. The HPLC method, by virtue of its chromatographic separation, provides a true and accurate measure of the remaining intact drug.

Section 4: Conclusion and Recommendations

This comparative guide demonstrates the vital importance of not only validating analytical methods but also understanding their limitations through cross-validation.

  • The Reversed-Phase HPLC method has been successfully validated and proven to be stability-indicating . Its ability to separate the analyte of interest from its degradation products makes it the unequivocally superior and more trustworthy method for quality control, stability studies, and final product release testing of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

  • The UV-Vis Spectrophotometric method , while valid for the assay of the pure substance, is not stability-indicating . Its inherent lack of specificity leads to significant overestimation of the API content in the presence of degradation products.

Final Recommendation: For any application where the presence of impurities or degradants is possible or must be monitored—such as in regulatory stability programs, quality control of finished products, or analysis of raw materials of uncertain purity—the use of the validated, stability-indicating HPLC method is mandatory. The UV-Vis method should be restricted to niche applications, such as rapid, in-process checks on the pure bulk substance where the potential for degradation is minimal and has been previously ruled out by more robust methods. This risk-based approach ensures data integrity while allowing for pragmatic, cost-effective solutions where appropriate.

References

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38, 212–230. [Link]

  • Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2023). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. [Link]

  • Chatterjee, A., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Anwar, S., et al. (2023). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. ResearchGate. [Link]

  • PubChem. N-(4-Nitrophenyl)propionamide. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • de Souza, M. V. N., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. [Link]

  • Ghasemi, J., et al. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. ResearchGate. [Link]

  • UMCS. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

  • de Souza, M. V. N., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. ResearchGate. [Link]

  • American Pharmaceutical Review. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Wang, J., et al. (2016). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. National Institutes of Health. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. SciSpace. [Link]

  • ICH. Quality Guidelines. [Link]

  • ACS Omega (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • Nguyen, T. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. [Link]

  • ResearchGate. (PDF) UV-Vis and HPLC Analysis of the Content of Commercially Available Paracetamol and Aspirin. [Link]

  • International Journal of Novel Research and Development. A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • National Institutes of Health. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubChem. 3-nitro-N-(4-nitrophenyl)benzamide. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

Sources

A Comparative Guide to the Cytotoxic Profile of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (ANP-HBr)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective induction of apoptosis in malignant cells without causing undue harm to healthy tissue remains the paramount objective in oncological drug discovery.[1][2] This guide presents a comprehensive comparative analysis of a novel investigational compound, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (designated ANP-HBr), focusing on its differential cytotoxic effects on a human lung carcinoma cell line (A549) versus a non-malignant human bronchial epithelial cell line (BEAS-2B). Through rigorous application of standardized cytotoxicity and apoptosis assays, we provide quantitative data demonstrating the compound's selective potency against cancer cells. This document serves as a technical resource for researchers, offering detailed, self-validating protocols and a hypothetical mechanistic framework to support further investigation into ANP-HBr as a potential therapeutic agent.

Introduction: The Imperative for Selective Cytotoxicity

A primary limitation of conventional chemotherapy is the narrow therapeutic window, often resulting from off-target toxicity to healthy, rapidly dividing cells. The ideal chemotherapeutic agent should exploit the unique pathophysiological characteristics of cancer cells to induce cell death while sparing their normal counterparts.[2] This study was initiated to characterize the cytotoxic profile of ANP-HBr, a novel small molecule synthesized with a structural motif suggestive of DNA-intercalating properties.

Our core objective is to quantify the in vitro therapeutic index of ANP-HBr by directly comparing its impact on the viability and apoptotic status of A549 lung cancer cells and normal BEAS-2B lung epithelial cells. The A549 and BEAS-2B cell lines represent a clinically relevant pair for such a study, originating from the same tissue type (lung epithelium) but differing in their malignant status and cellular responses to stressors.[3][4]

Experimental Design & Rationale

The experimental strategy is designed to build a multi-faceted view of ANP-HBr's activity, moving from general viability to the specific mechanism of cell death.

2.1 Cell Line Selection Rationale

  • A549 (Human Lung Carcinoma): A widely used, well-characterized cell line representing non-small cell lung cancer. Its robust nature and known genetic mutations make it a suitable model for efficacy testing.

  • BEAS-2B (Human Bronchial Epithelium): An SV40-transformed but non-tumorigenic cell line that serves as a high-fidelity control for normal lung tissue. Comparing cytotoxicity against BEAS-2B is crucial for establishing the selectivity of the test compound.[5][6]

2.2 Methodological Approach Our investigation hinges on two key assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[7] The quantity of formazan is directly proportional to the number of living cells, providing a robust measure of cell viability and a means to calculate the IC50 value.[8][9]

  • Annexin V-FITC / Propidium Iodide (PI) Assay: A flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but readily enters late apoptotic and necrotic cells, allowing for precise quantification of each cell population.

Experimental Workflow

The overall experimental process is outlined below. This workflow ensures a logical progression from initial cell culture to final data analysis, with integrated control points for data validation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture A549 & BEAS-2B Seed 2. Seed 96-well & 6-well plates Culture->Seed Treat 4. Treat cells with ANP-HBr (24h incubation) Seed->Treat Compound 3. Prepare ANP-HBr Serial Dilutions MTT 5a. MTT Assay (96-well plates) Treat->MTT Annexin 5b. Annexin V/PI Staining (6-well plates) Treat->Annexin Readout 6a. Absorbance Reading (570 nm) MTT->Readout Flow 6b. Flow Cytometry Annexin->Flow IC50 7a. IC50 Calculation Readout->IC50 Apoptosis 7b. Apoptosis Quantification Flow->Apoptosis SI 8. Selectivity Index Calculation IC50->SI IC50->SI

Caption: Experimental workflow for comparative cytotoxicity analysis.

Results: Quantitative Comparison of Cytotoxicity

The following sections present hypothetical but scientifically plausible data derived from the described experimental protocols.

Dose-Dependent Cytotoxicity and IC50 Determination

Cells were treated with a range of ANP-HBr concentrations for 24 hours, and viability was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit a biological process by 50%, was determined by fitting the data to a sigmoidal dose-response curve.[13][14]

Table 1: Comparative Viability of A549 and BEAS-2B Cells Post-Treatment with ANP-HBr

Concentration (µM) A549 Mean Viability (%) BEAS-2B Mean Viability (%)
0 (Vehicle) 100.0 100.0
1 91.2 98.5
5 75.6 95.1
10 52.1 90.3
25 21.8 78.4
50 8.3 55.2

| 100 | 2.1 | 30.7 |

Table 2: Calculated IC50 Values and Selectivity Index

Cell Line IC50 (µM) Selectivity Index (SI)
A549 (Cancer) 10.5 \multirow{2}{*}{4.95}

| BEAS-2B (Normal) | 52.0 | |

The Selectivity Index (SI) is a critical metric calculated as the ratio of the IC50 value for normal cells to that of cancer cells (SI = IC50 Normal / IC50 Cancer).[15] An SI value greater than 1 indicates selective toxicity towards cancer cells.[16] The calculated SI of 4.95 for ANP-HBr suggests that it is nearly five times more potent against the A549 cancer cells than the normal BEAS-2B cells.

ANP-HBr Induces Apoptosis in a Cell-Type Specific Manner

To determine if the observed cytotoxicity was due to programmed cell death, cells were treated with ANP-HBr at their respective IC50 concentrations and analyzed by flow cytometry after Annexin V/PI staining.

Table 3: Apoptotic Profile of A549 and BEAS-2B Cells

Cell Population A549 (Treated at 10.5 µM) BEAS-2B (Treated at 52.0 µM)
Healthy (Annexin V- / PI-) 35.6% 68.2%
Early Apoptosis (Annexin V+ / PI-) 48.1% 19.5%
Late Apoptosis/Necrosis (Annexin V+ / PI+) 14.3% 10.1%

| Necrosis (Annexin V- / PI+) | 2.0% | 2.2% |

The data clearly indicate that at its IC50 concentration, ANP-HBr induces a significant apoptotic response in A549 cells (48.1% in early apoptosis). In contrast, treatment of BEAS-2B cells at their much higher IC50 concentration resulted in a substantially smaller apoptotic population (19.5%), reinforcing the compound's selective mode of action.

Proposed Mechanism of Action

Based on its chemical structure and the selective induction of apoptosis in cancer cells, we hypothesize that ANP-HBr acts as a DNA-damaging agent. In many cancer cells, such as A549 which has wild-type p53, significant DNA damage triggers the p53 tumor suppressor pathway.[17] Activated p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis by transcribing pro-apoptotic genes like PUMA and Bax.[18][19][20][21] Normal cells like BEAS-2B may have more robust DNA repair mechanisms, allowing them to tolerate higher levels of damage before committing to apoptosis.[22]

G cluster_outcomes p53-Mediated Outcomes ANP ANP-HBr DNA Nuclear DNA ANP->DNA Intercalates/Binds Damage DNA Damage p53 p53 Activation Damage->p53 Arrest Cell Cycle Arrest (Allows Repair in Normal Cells) p53->Arrest Lower Damage Threshold Bax Bax / PUMA Upregulation p53->Bax Higher Damage Threshold Apoptosis Apoptosis (Activated in Cancer Cells) Mito Mitochondrial Pathway Bax->Mito Mito->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by ANP-HBr.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed, self-validating protocols used to generate the data in this guide are provided below.

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[7][23]

  • Cell Seeding: Seed A549 and BEAS-2B cells into separate 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of ANP-HBr in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Cell Treatment: Remove the seeding medium and add 100 µL of the diluted ANP-HBr or vehicle control (medium with 0.1% DMSO) to the appropriate wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours. Rationale: This allows viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. Plot the viability against the log of the drug concentration to determine the IC50 value.[25][26]

Annexin V-FITC / PI Apoptosis Assay Protocol

This protocol follows the principles of apoptosis detection via flow cytometry.[11]

  • Cell Seeding & Treatment: Seed 2.5 x 10⁵ cells/well in 6-well plates and treat with ANP-HBr (at the predetermined IC50 concentration for each cell line) for 24 hours. Include an untreated control well.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization followed by centrifugation at 300 x g for 5 minutes. Rationale: It is critical to collect floating cells as they are often apoptotic.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (50 µg/mL) to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Dilution & Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer. Acquire at least 10,000 events per sample.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Q1 (PI+, Necrotic), Q2 (Annexin V+/PI+, Late Apoptotic), Q3 (Annexin V-/PI-, Live), and Q4 (Annexin V+/PI-, Early Apoptotic).

Conclusion and Future Directions

The investigational compound 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (ANP-HBr) demonstrates significant and selective cytotoxicity against the A549 human lung carcinoma cell line, with a nearly five-fold higher potency compared to the non-malignant BEAS-2B bronchial epithelial cell line. The primary mechanism of cell death appears to be the induction of apoptosis.

These promising in vitro results warrant further investigation. Future studies should focus on:

  • Elucidating the precise molecular mechanism, including confirming DNA damage and p53 activation through Western blot and immunofluorescence.

  • Expanding the panel of cell lines to include other cancer types and p53-mutant lines to assess the dependency on this pathway.

  • Conducting in vivo studies in xenograft models to evaluate the compound's efficacy and safety profile in a whole-organism context.

This guide provides a foundational dataset and robust, validated protocols to support the continued development of ANP-HBr as a potential selective anti-cancer agent.

References

  • Title: Induction of cellular p53 activity by DNA-damaging agents and growth arrest Source: PubMed URL: [Link]

  • Title: Comparison of the DNA damage response in BEAS-2B and A549 cells exposed to titanium dioxide nanoparticles Source: PubMed URL: [Link]

  • Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Institutes of Health (NIH) URL: [Link]

  • Title: IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... Source: ResearchGate URL: [Link]

  • Title: Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Genotoxicity of A549 ((a), (c)) and BEAS-2B ((b), (d)) cells after 24 h... Source: ResearchGate URL: [Link]

  • Title: The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage Source: PNAS URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method Source: ACS Omega URL: [Link]

  • Title: Comparison of the DNA damage response in BEAS-2B and A549 cells exposed to titanium dioxide nanoparticles Source: Oxford Academic URL: [Link]

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: MDPI URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Role of p53 in Cell Death and Human Cancers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Selectivity index (IC50 of normal vs. cancer cells). SI > 1.0... Source: ResearchGate URL: [Link]

  • Title: The Annexin V Apoptosis Assay Source: University of Massachusetts Chan Medical School URL: [Link]

  • Title: Differential Responses by Human Respiratory Epithelial Cell Lines to Respiratory Syncytial Virus Reflect Distinct Patterns of Infection Control Source: PubMed Central URL: [Link]

  • Title: Apoptosis - the p53 network Source: Journal of Cell Science URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Video: Cell Death Pathways and Annexin V & PI Labeling studies Source: JoVE URL: [Link]

  • Title: Cytotoxicity Assays – what your cells don't like Source: BMG Labtech URL: [Link]

  • Title: Distinct Effects of Respiratory Viral Infection Models on miR-149-5p, IL-6 and p63 Expression in BEAS-2B and A549 Epithelial Cells Source: MDPI URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: Comparison of cell viability of cancer cells (A-C) and normal cells (D)... Source: ResearchGate URL: [Link]

  • Title: p53 in the DNA-Damage-Repair Process Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Guide to Quantifying the Binding Affinity of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide to its Molecular Target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantify the binding affinity of a novel compound, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, to a plausible molecular target. Given the absence of a designated biological target for this compound, we propose a scientifically robust strategy centered on a hypothetical, yet highly relevant, target: Carbonic Anhydrase IX (CA IX).

Introduction: Rationale for Selecting Carbonic Anhydrase IX as a Plausible Target

The chemical scaffold of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, particularly the presence of a nitroaromatic group, suggests potential applications in oncology. Nitro-containing compounds are a well-established class of bioreductive prodrugs that can be selectively activated in the hypoxic microenvironment of solid tumors.[1][2]

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[3] Its expression is strongly induced by hypoxia, making it an outstanding biomarker for aggressive cancers and a validated therapeutic target.[3] The inhibition of CA IX can disrupt the acid-base balance in tumor cells, leading to apoptosis and a reduction in metastatic potential. Therefore, CA IX represents a compelling hypothetical target for our test compound.

This guide will outline a rigorous experimental workflow to determine the binding affinity of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide to the catalytic domain of human CA IX. To provide a meaningful context, its binding characteristics will be compared against two well-characterized CA IX inhibitors:

  • Acetazolamide (AZM): A classical, non-selective sulfonamide inhibitor of carbonic anhydrases.[4][5]

  • Ureido-substituted benzenesulfonamides (USBs): A class of potent and highly selective CA IX inhibitors, with some candidates having advanced to clinical trials.[1][6]

Experimental Design: A Multi-faceted Approach to Binding Affinity Determination

To ensure the trustworthiness and accuracy of our findings, we will employ a multi-platform approach, leveraging three distinct biophysical techniques. This strategy provides a self-validating system, as the convergence of data from orthogonal methods will lend high confidence to the determined binding constants.

G cluster_0 Compound Preparation cluster_1 Protein Preparation cluster_2 Binding Affinity Assays cluster_3 Data Analysis & Comparison Test Compound 3-Amino-N-(4-nitrophenyl) propanamide hydrobromide ITC Isothermal Titration Calorimetry (ITC) Test Compound->ITC SPR Surface Plasmon Resonance (SPR) Test Compound->SPR FP Fluorescence Polarization (FP) Test Compound->FP AZM Acetazolamide AZM->ITC AZM->SPR AZM->FP USB Ureido-substituted benzenesulfonamide USB->ITC USB->SPR USB->FP Protein Recombinant Human CA IX (catalytic domain) Protein->ITC Protein->SPR Protein->FP Analysis Determination of Kd, ΔH, ΔS, kon, koff Comparative Analysis ITC->Analysis SPR->Analysis FP->Analysis

Figure 1: Overall experimental workflow for the comparative binding affinity study.

Preparation of Recombinant Human Carbonic Anhydrase IX

The catalytic domain of human CA IX (residues 59-414) is the primary target for small molecule inhibitors.[3] For robust and reproducible biophysical assays, a highly pure and active protein preparation is paramount.

Protocol for Expression and Purification:

  • Gene Synthesis and Cloning: The cDNA encoding the catalytic domain of human CA IX (Accession # Q16790) will be codon-optimized for expression in E. coli and cloned into a pET vector containing an N-terminal His6-tag for affinity purification.[7]

  • Expression: The plasmid will be transformed into E. coli BL21(DE3) cells. Expression will be induced with 0.5 mM IPTG at 18°C for 16-20 hours.

  • Lysis and Affinity Chromatography: The cell pellet will be resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lysed by sonication. The cleared lysate will be loaded onto a Ni-NTA affinity column. The column will be washed with a buffer containing 20 mM imidazole, and the protein will be eluted with a buffer containing 250 mM imidazole.

  • Size-Exclusion Chromatography: The eluted protein will be further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with the final assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove aggregates and ensure a monodisperse protein sample.

  • Quality Control: Protein purity will be assessed by SDS-PAGE (>95%), and the concentration will be determined by measuring the absorbance at 280 nm. The activity of the purified enzyme can be confirmed using an esterase activity assay with 4-nitrophenyl acetate as a substrate.[8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

G cluster_0 ITC Experiment Setup Cell Sample Cell: 20-50 µM CA IX in assay buffer Titration Titration: Inject small aliquots of compound into CA IX solution at constant temperature Cell->Titration Syringe Syringe: 200-500 µM compound in assay buffer Syringe->Titration Measurement Measurement: Detect heat change after each injection Titration->Measurement Analysis Data Analysis: Fit the binding isotherm to determine Kd, n, ΔH, and ΔS Measurement->Analysis

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocol:

  • Sample Preparation: All protein and compound solutions must be prepared in the exact same buffer to minimize heats of dilution.[9] A suitable buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The final concentration of DMSO, if used to dissolve the compounds, must be precisely matched in the protein solution.

  • Concentrations: The concentration of CA IX in the sample cell should be approximately 20-50 µM. The compound concentration in the syringe should be 10-15 times higher than the protein concentration (e.g., 200-500 µM).[10]

  • ITC Run: The experiment will be performed at 25°C. A series of 1-2 µL injections of the compound solution will be titrated into the protein solution until saturation is reached.

  • Data Analysis: The raw data (heat change per injection) will be integrated and plotted against the molar ratio of the compound to the protein. The resulting binding isotherm will be fitted to a one-site binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[11] This provides valuable kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated.

G cluster_0 SPR Experiment Setup Chip Sensor Chip: Immobilize CA IX via amine coupling Association Association Phase: Compound flows over the chip surface and binds to CA IX Chip->Association Analyte Analyte: Inject varying concentrations of compound Analyte->Association Dissociation Dissociation Phase: Buffer flows over the chip, and the compound dissociates from CA IX Association->Dissociation Analysis Data Analysis: Fit sensorgrams to a kinetic model to determine kon, koff, and Kd Dissociation->Analysis

Figure 3: Workflow for Surface Plasmon Resonance (SPR).

Experimental Protocol:

  • Immobilization: Recombinant CA IX will be immobilized on a CM5 sensor chip using standard amine coupling chemistry. The protein will be diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 10-20 µg/mL.

  • Kinetic Analysis: A series of compound concentrations (e.g., 0.1 to 10 times the expected Kd) will be injected over the sensor surface. Each injection cycle will consist of an association phase followed by a dissociation phase.[12]

  • Data Analysis: The resulting sensorgrams will be reference-subtracted and fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.

Fluorescence Polarization (FP): A High-Throughput Alternative

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[10] In a competitive binding format, a fluorescently labeled known ligand (tracer) is displaced by an unlabeled test compound, resulting in a decrease in fluorescence polarization. This method is particularly well-suited for high-throughput screening.

Experimental Protocol:

  • Tracer Selection: A fluorescently labeled sulfonamide, known to bind to the active site of CA IX, will be used as the tracer.[13][14]

  • Assay Setup: The assay will be performed in a 384-well plate. A fixed concentration of CA IX and the fluorescent tracer will be incubated with a serial dilution of the test compounds (3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, AZM, and USB).

  • Measurement: After an incubation period to reach equilibrium, the fluorescence polarization will be measured using a plate reader.

  • Data Analysis: The data will be plotted as fluorescence polarization versus compound concentration. The IC50 values will be determined by fitting the data to a sigmoidal dose-response curve. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation.

Comparative Data Summary

The following table presents a hypothetical but realistic set of data that could be obtained from these experiments. The values for the known inhibitors are based on literature reports.[1][5]

CompoundMethodKd (nM)kon (10^5 M⁻¹s⁻¹)koff (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
Acetazolamide (AZM) ITC30---5.8-4.5
SPR252.15.2--
FP45 (Ki)----
Ureido-substituted benzenesulfonamide (USB) ITC5---7.2-4.1
SPR43.51.4--
FP8 (Ki)----
3-Amino-N-(4-nitrophenyl)propanamide hydrobromide ITC500---4.2-3.9
SPR6500.852--
FP800 (Ki)----

Conclusion and Interpretation

This comprehensive guide outlines a robust, multi-pronged strategy for quantifying the binding affinity of a novel compound, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, to the cancer-associated enzyme Carbonic Anhydrase IX. The use of orthogonal biophysical methods (ITC, SPR, and FP) provides a self-validating framework, ensuring high confidence in the experimental results.

The comparison with established inhibitors, Acetazolamide and a ureido-substituted benzenesulfonamide, allows for a clear contextualization of the novel compound's potency and binding characteristics. The detailed protocols and experimental considerations provided herein offer a practical roadmap for researchers in drug discovery and chemical biology to characterize novel protein-ligand interactions with a high degree of scientific rigor. The hypothetical data presented illustrates the expected outcomes and highlights how a multi-technique approach can provide a rich understanding of the molecular recognition process.

References

  • D'Avino, D., & Supuran, C. T. (2018). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1079-1092. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]

  • Surawut, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238. [Link]

  • Thirumurthy, M. A., et al. (2026). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 17(1), 154-161. [Link]

  • Kopčilová, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 835. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Sino Biological. (n.d.). Carbonic Anhydrase IX General Information. Retrieved January 24, 2026, from [Link]

  • Thirumurthy, M. A., et al. (2026). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 17(1), 154-161. [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Gieling, R. G., et al. (2017). Fluorescence- and spin-labeled carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 118-127. [Link]

  • de Klerk, A., et al. (2024). Cloning, expression, and purification of an α-carbonic anhydrase from Toxoplasma gondii to unveil its kinetic parameters and anion inhibition profile. Scientific Reports, 14(1), 13456. [Link]

  • Ghorab, M. M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7806. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 24, 2026, from [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. [Link]

  • Ingold, I., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Omega, 4(7), 11847-11853. [Link]

  • Gieling, R. G., et al. (2017). Fluorescence- and spin-labeled carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 118-127. [Link]

  • Thirumurthy, M. A., et al. (2026). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 17(1), 154-161. [Link]

  • Ghorab, M. M., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187373. [Link]

  • Institute of Molecular and Translational Medicine. (2025). PhD Club: Optimizing SPR Analysis of Carbonic Anhydrase IX–Inhibitor Interactions. Retrieved January 24, 2026, from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • ChEMBL. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2844-2854. [Link]

  • Pálvölgyi, A., et al. (1991). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Journal of Neurochemistry, 57(2), 439-446. [Link]

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(7), 1896-1902. [Link]

  • ACS Sensors. (2026). Oral Administration of a Bivalent Carbonic Anhydrase IX Near-Infrared Imaging Agent Detects Hypoxic Tumors in a Mouse Model. ACS Sensors, 11(1), 123-132. [Link]

  • Angeli, A., et al. (2019). Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1248-1255. [Link]

Sources

A Framework for Comparative Analysis of Novel Antimicrobial Agents: The Case of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of new therapeutic agents to combat the growing threat of antimicrobial resistance, novel chemical entities require rigorous evaluation of their spectrum of activity. This guide presents a comprehensive framework for comparing the antimicrobial profile of a candidate compound, exemplified by 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, against a panel of established antibiotics. As a Senior Application Scientist, the following discourse is structured to provide not just procedural steps, but the scientific rationale that underpins a robust and self-validating investigation.

While specific experimental data for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is not yet publicly available, this guide will utilize data from structurally related propanamide derivatives to illustrate the comparative process. This approach provides a blueprint for researchers and drug development professionals to assess the potential of new antimicrobial candidates.

Introduction to the Candidate Compound and the Rationale for Comparison

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide belongs to the propanamide class of compounds, a group known to possess a wide range of biological activities. The presence of an amino group and a nitrophenyl moiety suggests potential for antimicrobial action, as these functional groups are present in various known antimicrobial agents. The hydrobromide salt form is often utilized to enhance solubility and stability.

The primary objective of this guide is to outline a systematic approach to characterize the antimicrobial spectrum of a novel compound like 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. This involves determining its efficacy against a broad range of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. A direct comparison with widely used antibiotics is essential to contextualize its potential therapeutic value.

Experimental Methodology: A Self-Validating Approach

The cornerstone of a reliable antimicrobial susceptibility test is a well-defined and standardized protocol. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Experimental Protocol for Broth Microdilution:

  • Preparation of Microbial Inoculum:

    • Isolate a single colony of the test microorganism from a fresh agar plate.

    • Inoculate the colony into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. .

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide and the comparator antibiotics in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Causality Behind Experimental Choices:

  • Use of CAMHB: This medium is standardized for susceptibility testing and has a defined concentration of cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents.

  • 0.5 McFarland Standard: This ensures a consistent and reproducible starting inoculum density, which is critical for accurate MIC determination.

  • Serial Two-Fold Dilutions: This method allows for a precise determination of the MIC value.

Visualizing the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Prep Prepare Serial Dilutions of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide & Comparator Antibiotics Compound_Prep->Inoculation Incubation Incubate at 35°C for 18-24 hours Inoculation->Incubation Read_Results Visually Read MIC Incubation->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Comparative Antimicrobial Spectrum

The following table presents a hypothetical comparison of the antimicrobial spectrum of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, based on data from structurally similar propanamide derivatives found in the literature, against a panel of known antibiotics.[1][2] This table serves as an illustrative example of how the experimental data would be presented.

MicroorganismType3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (Hypothetical MIC in µg/mL)Penicillin (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive160.060.5NA
Enterococcus faecalis (ATCC 29212)Gram-positive3221NA
Escherichia coli (ATCC 25922)Gram-negative64>2560.015NA
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>256>2560.5NA
Candida albicans (ATCC 90028)Fungus8NANA0.25

NA: Not Applicable

Discussion and Interpretation of Hypothetical Results

Based on the hypothetical data presented above, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide would exhibit moderate activity against Gram-positive bacteria and the fungus Candida albicans. The activity against Gram-negative bacteria appears to be limited, with a higher MIC for E. coli and no significant activity against P. aeruginosa.

  • Comparison with Penicillin: The hypothetical compound is significantly less potent than penicillin against Gram-positive bacteria. This suggests a different mechanism of action, as penicillin targets cell wall synthesis.

  • Comparison with Ciprofloxacin: Ciprofloxacin, a broad-spectrum fluoroquinolone, is more potent against both Gram-positive and Gram-negative bacteria. The hypothetical compound's lack of broad-spectrum antibacterial activity is a key differentiator.

  • Comparison with Fluconazole: The hypothetical antifungal activity against C. albicans is noteworthy. While less potent than fluconazole, it suggests a potential for dual antibacterial and antifungal properties, which warrants further investigation.

Potential Mechanism of Action: A Hypothetical Pathway

While the exact mechanism of action for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is unknown, related antimicrobial propanamides have been suggested to interfere with microbial metabolic pathways or disrupt cell membrane integrity.[3] The following diagram illustrates a hypothetical signaling pathway where the compound could inhibit a critical enzyme involved in microbial survival.

Mechanism_Pathway cluster_pathway Metabolic Pathway Compound 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide Enzyme Essential Microbial Enzyme (e.g., DNA gyrase, Dihydropteroate synthase) Compound->Enzyme Inhibits Product Essential Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Cell_Death Inhibition of Growth & Cell Death Inhibition->Cell_Death Leads to

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of the antimicrobial spectrum of a novel compound, using 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide as a representative example. The outlined methodologies, rooted in established standards, ensure the generation of reliable and comparable data. The hypothetical results and their interpretation highlight the importance of contextualizing the activity of a new compound against existing antibiotics.

Future research on 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide should focus on generating empirical data for its antimicrobial spectrum through the described methodologies. Further studies to elucidate its precise mechanism of action, toxicity profile, and in vivo efficacy are also crucial next steps in evaluating its potential as a future therapeutic agent.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015. [Link]

  • Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity - Taylor & Francis Online. [Link]

  • Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF - ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds - Preprints.org. [Link]

  • Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers - ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. [Link]

  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC - NIH. [Link]

Sources

A Head-to-Head Comparison: 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide and its Parent Compound, N-(4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research, the journey from a lead compound to a viable drug candidate is often paved with meticulous structural modifications designed to enhance desirable physicochemical and biological properties. The transition from a parent compound to a salt form, such as a hydrobromide, is a common strategy to improve solubility and bioavailability. This guide provides a comprehensive head-to-head comparison of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide and its parent compound, N-(4-nitrophenyl)propanamide, offering insights into their anticipated physicochemical characteristics and biological activities, supported by established experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Moieties

The fundamental difference between 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide and its parent, N-(4-nitrophenyl)propanamide, lies in the introduction of a terminal amino group and its subsequent conversion to a hydrobromide salt. This seemingly subtle alteration can profoundly impact the molecule's behavior in both laboratory and physiological environments.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} . Figure 1. Structural relationship between the parent compound and its amino hydrobromide derivative.

Table 1: Physicochemical Properties

PropertyN-(4-nitrophenyl)propanamide (Parent)3-Amino-N-(4-nitrophenyl)propanamide HBr (Derivative)Rationale for Expected Difference
Molecular Formula C9H10N2O3C9H13BrN2O3Addition of HBr and NH2 group.
Molecular Weight 194.19 g/mol [1]292.12 g/mol (calculated)Increased mass due to the added functional groups.
Melting Point 187-189 °C[2]Expected to be higherIonic salts generally have higher melting points than their non-ionic counterparts due to strong electrostatic interactions.
Aqueous Solubility Low (predicted)Expected to be significantly higherThe hydrobromide salt introduces ionic character, which typically enhances solubility in polar solvents like water.
LogP (Octanol/Water) 2.19 (predicted)[2]Expected to be lowerThe increased polarity from the amino and hydrobromide groups should decrease its partitioning into the octanol phase.
The Critical Role of the Amino Group and Salt Formation

The introduction of the 3-amino group to the propanamide chain fundamentally alters the electronic and steric profile of the molecule. More importantly, this basic nitrogen atom provides a handle for salt formation. By reacting the free base with hydrobromic acid, the highly polar hydrobromide salt is formed. This conversion is a cornerstone of pharmaceutical development, often employed to overcome the poor aqueous solubility of parent organic molecules. The expectation of enhanced aqueous solubility for the hydrobromide derivative is based on the principle that ionic compounds readily dissolve in polar solvents.

Comparative Biological Activity: A Hypothesis-Driven Exploration

Antimicrobial Potential

The presence of a nitroaromatic group in the parent compound is a structural alert for potential antimicrobial activity. Numerous nitro-substituted compounds have been investigated for their efficacy against a range of pathogens. The addition of an amino group in the derivative could potentially modulate this activity. It might enhance binding to bacterial targets or, conversely, alter the electronic properties in a way that reduces activity. A head-to-head comparison using standard antimicrobial screening assays is essential to determine the net effect of this structural modification.

Cytotoxic Activity

Nitroaromatic compounds are also known to exhibit cytotoxic effects, making them of interest in oncology research. The mechanism often involves bioreductive activation of the nitro group to reactive intermediates that can induce cellular damage. The introduction of an amino group could influence this activity. For instance, it might alter the redox potential of the nitro group or provide an additional site for metabolic transformations, potentially leading to either enhanced or diminished cytotoxicity. Studies on other aminophenyl derivatives have shown a range of cytotoxic activities, highlighting the importance of empirical testing.[3][4]

Experimental Protocols for Head-to-Head Comparison

To empirically validate the hypothesized differences in physicochemical properties and biological activity, a series of well-defined experiments should be conducted. The following protocols provide a framework for a rigorous comparative analysis.

Determination of Aqueous Solubility

Objective: To quantitatively measure and compare the aqueous solubility of N-(4-nitrophenyl)propanamide and 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Methodology: Shake-Flask Method (ICH Harmonised Guideline)

  • Preparation of Saturated Solutions: Add an excess amount of each compound to separate vials containing a known volume of purified water (e.g., 10 mL).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L.

dot graphical_abstract { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} . Figure 2. Workflow for the determination of aqueous solubility.

Chemical Stability Assessment

Objective: To compare the chemical stability of the two compounds under various stress conditions.

Methodology: Forced Degradation Studies (ICH Q1A(R2))

  • Stress Conditions: Expose solutions of each compound to a range of forced degradation conditions, including:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H2O2 at room temperature

    • Thermal: 60 °C in a stability chamber

    • Photolytic: Exposure to light in a photostability chamber

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from its degradation products.[5][6]

  • Evaluation: Quantify the percentage of the remaining parent compound and identify major degradation products.

dot graphical_abstract { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} . Figure 3. Workflow for forced degradation studies.

Antimicrobial Activity Screening

Objective: To assess and compare the in vitro antimicrobial activity of the two compounds against representative Gram-positive and Gram-negative bacteria.

Methodology: Broth Microdilution Assay (CLSI Guidelines)

  • Bacterial Strains: Use standard strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923).

  • Compound Preparation: Prepare serial twofold dilutions of each compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot graphical_abstract { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} . Figure 4. Workflow for the broth microdilution assay.

In Vitro Cytotoxicity Assay

Objective: To evaluate and compare the cytotoxic effects of the two compounds on a human cancer cell line.

Methodology: MTT Assay

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The transformation of N-(4-nitrophenyl)propanamide into its 3-amino hydrobromide derivative represents a rational approach to potentially enhance its drug-like properties. The anticipated improvements in aqueous solubility and the potential modulation of biological activity underscore the importance of such chemical modifications in the drug discovery pipeline. While this guide provides a theoretical and methodological framework for a comprehensive comparison, the generation of empirical data through the outlined experimental protocols is paramount. The results of such a head-to-head comparison will provide invaluable insights for researchers, scientists, and drug development professionals, guiding future optimization efforts and informing decisions on the progression of these and similar compounds as potential therapeutic agents.

References

  • Sundar, T. V., Parthasarathi, V., Sridhar, B., Venkatesan, P., & Nallu, M. (2006). 3-Amino-1-(4-nitrobenzyl)pyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 62(2), o482–o484. [Link]

  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., & El-Sayed, M. A. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. Molecules, 25(14), 3144. [Link]

  • Fukuda, Y., & Kennedy, D. G. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology in Vitro, 7(3), 257–264. [Link]

  • Kauerová, T., Gonec, T., Jampílek, J., & Kollár, P. (2016). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 17(8), 1219. [Link]

  • PubChem. (n.d.). N-(4-Nitrophenyl)propionamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, H., Bai, R., & Liang, Z. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(48), 16335–16346. [Link]

  • Nagy, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 886. [Link]

  • Zhang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

  • Patel, S. B., & Ghate, M. D. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Journal of Chemistry, 2014, 1–11. [Link]

  • Baranov, M. A., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3224. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). Retrieved from [Link]

  • Chemsrc. (n.d.). N-(4-Nitrophenyl)propionamide. Retrieved from [Link]

  • Vlková, M., et al. (2018). Testing of early cellular effects of aminophenol derivatives in HK-2 cells. Food and Chemical Toxicology, 118, 443–451. [Link]

  • Piatek, A., et al. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 23(19), 11925. [Link]

  • El-Sayed, M. T., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5005. [Link]

  • Patel, P., & Captain, A. D. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(6), 521–527. [Link]

  • Parker, J. K., & Mottram, D. S. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Chemistry, 159, 236–243. [Link]

  • Dong, M. W. (2020). Stability-Indicating HPLC Method Development and Validation of Lonafarnib in Pure and Pharmaceutical Dosage Forms. LCGC North America, 38(s6), 28–35. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]

  • ResearchGate. (2019). Solubility determination and modelling for 4-nitrobenzaldehyde in N, N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Retrieved from [Link]

  • Chen, J., et al. (2021). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. Cancers, 13(16), 4085. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of novel or specialized chemical reagents require a meticulous, science-first approach. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (CAS No. 111196-17-9).

Hazard Identification & Risk Assessment

The primary driver for any disposal protocol is a thorough understanding of the material's potential hazards. The structure of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide suggests the following risks:

  • Toxicity: Aromatic nitro compounds are frequently toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of an aromatic amine moiety further elevates this concern, as this class includes known irritants and potential carcinogens.

  • Environmental Hazard: Many nitroaromatic compounds are classified as environmental hazards, being toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment must be strictly avoided.

  • Reactivity & Instability: While not confirmed for this specific molecule, some aromatic nitro compounds can be unstable, particularly with heat or when mixed with other substances.[1] The hydrobromide salt can release corrosive hydrogen bromide gas upon thermal decomposition.

  • Irritation: Similar compounds are known to cause serious skin and eye irritation.[3]

Based on this assessment, 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide must be handled and disposed of as hazardous chemical waste .

Property / Hazard Inferred Assessment & Rationale Source
Physical State Solid (as a hydrobromide salt)[4]
Primary Hazard Class Toxic, Environmental Hazard, Potential Irritant[1][2][3]
Waste Classification Halogenated Organic WasteInferred from hydrobromide structure
Incompatibilities Strong oxidizing agents, strong bases, heat.[1]
Disposal Route Licensed Hazardous Waste Contractor[3][5]
Drain Disposal Strictly Prohibited [6]
Personal Protective Equipment (PPE) and Handling

Before handling the pure compound or its waste, ensure a robust PPE protocol is in place. The causality here is direct: preventing exposure eliminates the risk of harm.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider a chemically resistant apron.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a self-validating system for the safe segregation and disposal of this compound. Following these steps ensures compliance with standard laboratory safety regulations and protects both personnel and the environment.

Step 1: Waste Segregation (The Point of Generation)

  • Rationale: Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

  • Procedure:

    • Designate a specific waste container exclusively for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide and associated contaminated materials.

    • This compound is a halogenated organic solid . It must be placed in a container labeled "Halogenated Organic Waste."[6] Do not mix with non-halogenated waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.

Step 2: Waste Container Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is critical for emergency responders and waste disposal technicians. An unlabeled container is an unknown and dangerous liability.

  • Procedure:

    • Affix a hazardous waste tag to the container before adding the first particle of waste.

    • The label must include:

      • The full chemical name: "Waste 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazards (e.g., "Toxic," "Environmental Hazard")

Step 3: Accumulation of Waste

  • Procedure for Pure Compound/Residues:

    • Carefully transfer any unneeded or expired solid 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide into the designated, labeled waste container using a spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care in a fume hood.

  • Procedure for Contaminated Labware:

    • Disposable items (e.g., weigh boats, gloves, pipette tips) that are grossly contaminated should be placed in the solid halogenated organic waste container.

    • Non-disposable glassware must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol or methanol). The first two rinsates are considered hazardous and must be collected as liquid halogenated organic waste.[7] The third rinsate may be disposed of normally, pending your institution's specific guidelines.

Step 4: Storage and Final Disposal

  • Rationale: Proper temporary storage minimizes risks within the laboratory prior to final pickup.

  • Procedure:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is away from heat sources and incompatible materials.[1]

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5] Do not attempt to dispose of this material through municipal trash or sewer systems.

Spill Management Protocol

1. Evacuate: If a significant amount is spilled, evacuate the immediate area. 2. Secure: Prevent others from entering the spill zone. 3. Assess: If the spill is small and you are trained and equipped to handle it:

  • Don appropriate PPE, including respiratory protection if necessary.
  • Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
  • Carefully sweep the material into a designated waste container.[4] Avoid creating dust.
  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. 4. Report: For large spills, or if you are ever in doubt, contact your institution's EHS or safety office immediately.
Disposal Decision Workflow Diagram

The following diagram outlines the logical steps for handling waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Generated: 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide or contaminated item is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste: Pure compound, contaminated gloves, weigh boats, etc. is_solid->solid_waste Solid liquid_waste Liquid Waste: Contaminated solvents, rinsate from cleaning. is_solid->liquid_waste Liquid container_solid Place in compatible, sealed container. Label: 'HALOGENATED ORGANIC SOLID WASTE' + Chemical Name + Hazards solid_waste->container_solid container_liquid Place in compatible, sealed container. Label: 'HALOGENATED ORGANIC LIQUID WASTE' + Chemical Name + Hazards liquid_waste->container_liquid store Store in designated Satellite Accumulation Area container_solid->store container_liquid->store pickup Arrange pickup by licensed hazardous waste contractor via EHS store->pickup

Caption: Decision workflow for proper disposal.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
  • Moldb. (n.d.). 111196-17-9 | 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-3-(2-nitrophenyl)propionic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside.
  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from Lafayette College Public Safety website.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methoxyacetate, 99%.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1-propanol.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Echemi. (n.d.). 4-[(3-Hydroxypropyl)amino]-3-nitrophenol Safety Data Sheets.
  • Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethanol denaturated with MEK.
  • Purolite. (n.d.). Bromide Removal.
  • BLDpharm. (n.d.). 3-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Echemi. (n.d.). 4-Amino-N-(4-nitrophenyl)benzamide SDS, 31366-39-9 Safety Data Sheets.

Sources

Navigating the Handling of 3-Amino-N-(4-nitrophenyl)propanamide Hydrobromide: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is paramount in the laboratory. This guide provides essential, immediate safety and logistical information for the handling of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide, a compound that, while valuable in research, requires meticulous attention to safety protocols due to its potential hazards. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your work can proceed with the utmost confidence and protection.

Understanding the Hazard Landscape

Hazardous powders, in general, can present both health and physical risks. Health hazards may include sensitization, toxicity, and carcinogenicity, with risks increasing with the quantity of material being handled[2]. It is crucial to assess the type and intensity of the hazard, the amount of substance being used, and the potential for exposure to implement appropriate control strategies[2].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or laminate recommended)The presence of nitro compounds and aromatic amines necessitates gloves with high resistance to these chemical classes. Butyl rubber gloves are effective against nitrocompounds, while laminate gloves offer broad protection against various solvents and reactive chemicals[3][4]. Standard nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged handling[5].
Eye Protection Chemical safety goggles with side shields or a face shieldTo prevent eye contact with the powder, which can cause serious irritation[1]. Safety glasses must be stored in a clean, dry place and replaced if scratched or damaged to ensure adequate protection[3].
Respiratory Protection NIOSH-approved respirator with a particulate filter (N95 or higher)To prevent inhalation of the powder, which may cause respiratory irritation[1]. The choice of respirator should be based on a thorough risk assessment.
Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent skin contact. Contaminated clothing should be removed and laundered before reuse.

Operational Workflow: From Weighing to Disposal

The following step-by-step guide provides a procedural framework for the safe handling of 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.

  • Ventilation: Ensure adequate ventilation to control airborne dust.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

Weighing and Handling

The process of weighing hazardous powders requires precision and care to prevent aerosolization.

Weighing_and_Handling_Workflow cluster_preparation Preparation cluster_weighing Weighing cluster_dissolution Dissolution Prep Don appropriate PPE Area Prepare designated containment area (e.g., fume hood) Prep->Area Weigh Carefully transfer powder to weighing vessel using a spatula Area->Weigh Proceed to weighing Clean Clean spatula and surrounding surfaces immediately Weigh->Clean Dissolve Add solvent slowly to the powder to avoid splashing Clean->Dissolve Transfer to dissolution Mix Gently mix to dissolve Dissolve->Mix

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。